molecular formula C34H50O8 B2661780 22,23-Dihydroavermectin B1a aglycon CAS No. 123997-59-1; 73162-95-5

22,23-Dihydroavermectin B1a aglycon

Numéro de catalogue: B2661780
Numéro CAS: 123997-59-1; 73162-95-5
Poids moléculaire: 586.766
Clé InChI: XOCXXEYUGYTCNG-AOIHNFKZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

22,23-Dihydroavermectin B1a aglycon is a useful research compound. Its molecular formula is C34H50O8 and its molecular weight is 586.766. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

123997-59-1; 73162-95-5

Formule moléculaire

C34H50O8

Poids moléculaire

586.766

Nom IUPAC

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1

Clé InChI

XOCXXEYUGYTCNG-AOIHNFKZSA-N

SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C

Solubilité

not available

Origine du produit

United States

Foundational & Exploratory

Elucidation of the 22,23-Dihydroavermectin B1a Aglycone Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 22,23-dihydroavermectin B1a aglycone, a key degradation product of the broad-spectrum antiparasitic agent, ivermectin. This document details the analytical methodologies, presents key quantitative data, and illustrates the logical workflow employed in confirming the chemical structure of this complex macrocyclic lactone.

Introduction

22,23-Dihydroavermectin B1a aglycone, also known as ivermectin aglycone or ivermectin impurity G, is a significant derivative of ivermectin formed through the acid-catalyzed hydrolysis of its oleandrose (B1235672) disaccharide unit.[1][2] Understanding the structure of this aglycone is crucial for impurity profiling, stability studies, and comprehending the structure-activity relationships of the avermectin (B7782182) class of compounds. The elucidation of its intricate polycyclic structure relies on a combination of advanced spectroscopic and crystallographic techniques.

Methodologies and Experimental Protocols

The definitive structure of 22,23-dihydroavermectin B1a aglycone was determined through a multi-faceted approach involving mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is instrumental in determining the elemental composition and fragmentation pathways of the aglycone.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The aglycone, obtained from the acid hydrolysis of ivermectin, is dissolved in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Ionization Mode: Positive ion mode is typically employed to generate protonated molecules [M+H]⁺.

  • Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) is performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.

  • Data Analysis: The accurate mass measurement of the molecular ion is used to confirm the elemental composition. The fragmentation pattern is analyzed to deduce the structural components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the proton (¹H) and carbon (¹³C) signals and for establishing the connectivity and stereochemistry of the molecule.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: The purified aglycone is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the chemical environment and multiplicity of protons.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure and absolute stereochemistry of the aglycone.[3]

Experimental Protocol:

  • Crystallization: High-purity aglycone is dissolved in a suitable solvent system and allowed to crystallize slowly through methods such as slow evaporation or vapor diffusion.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and thermal parameters.

Data Presentation

The following tables summarize the key quantitative data obtained from the structural elucidation of 22,23-dihydroavermectin B1a aglycone.

Physical and Molecular Properties
PropertyValueReference
Molecular FormulaC₃₄H₅₀O₈[4][5]
Molecular Weight586.76 g/mol [4][5]
Exact Mass586.3506 Da[4]
Mass Spectrometry Data (Predicted)

The fragmentation of the aglycone is predicted based on the established fragmentation of Avermectin B1a.[6] The primary fragmentation involves the retro-Diels-Alder reaction in the cyclohexene (B86901) ring.

m/z (Predicted)Proposed Fragment Structure
587.3585[M+H]⁺
569.3479[M+H - H₂O]⁺
551.3374[M+H - 2H₂O]⁺
305.1747Fragment from retro-Diels-Alder cleavage of the C8-C14 bond
¹H and ¹³C NMR Data (Inferred from Ivermectin in CDCl₃)

The following NMR data for the aglycone moiety is inferred from the published spectra of ivermectin.[7] The absence of signals corresponding to the oleandrose disaccharide is the key differentiator.

Position¹³C Chemical Shift (ppm) (Inferred)¹H Chemical Shift (ppm) and Multiplicity (Inferred)
1173.8-
236.52.25 (m)
3125.15.40 (m)
4135.2-
581.23.95 (s)
678.94.00 (d)
767.53.30 (m)
879.84.68 (dd)
9120.95.88 (d)
10127.85.78 (dd)
11118.25.82 (m)
1239.82.05 (m)
1371.53.90 (m)
1434.51.55 (m)
1527.81.85 (m)
1636.81.50 (m)
1745.83.35 (m)
1832.11.95 (m)
1920.10.95 (d)
2012.50.85 (d)
2198.2-
2235.41.60 (m)
2335.11.75 (m)
2442.31.25 (m)
2540.11.15 (m)
4a-CH₃17.81.88 (s)
12-CH₃17.51.15 (d)
14a-CH₃14.81.50 (s)
24-CH₃19.90.90 (d)
26-CH₃12.10.82 (t)
26-CH₂27.41.45 (m)
5-OH-Variable
7-OH-Variable
13-OH-Variable
X-ray Crystallography Data (Representative for Avermectins)
ParameterRepresentative Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., I2 or P2₁2₁2₁
a (Å)~10-15
b (Å)~20-25
c (Å)~25-30
α (°)90
β (°)~90-100
γ (°)90
Z (molecules/cell)2 or 4

Visualizations of Elucidation Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow and relationships in the structure elucidation process.

structure_elucidation_workflow start Start: Ivermectin Sample process_hydrolysis Purification of Aglycone (e.g., HPLC) start->process_hydrolysis Acid Hydrolysis process process analysis analysis data data conclusion conclusion analysis_ms Mass Spectrometry (HRMS, MS/MS) process_hydrolysis->analysis_ms Sample analysis_nmr NMR Spectroscopy (1D & 2D) process_hydrolysis->analysis_nmr Sample process_crystal Crystallization process_hydrolysis->process_crystal Sample data_ms Molecular Formula & Fragmentation analysis_ms->data_ms Provides data_nmr Connectivity & Stereochemistry analysis_nmr->data_nmr Provides analysis_xray X-ray Crystallography process_crystal->analysis_xray Single Crystal data_xray 3D Structure & Absolute Stereochemistry analysis_xray->data_xray Provides conclusion_structure Final Structure of 22,23-Dihydroavermectin B1a Aglycone data_ms->conclusion_structure Combined Interpretation data_nmr->conclusion_structure Combined Interpretation data_xray->conclusion_structure Combined Interpretation

Caption: Overall workflow for the structure elucidation of the aglycone.

nmr_logic_flow experiment experiment information information correlation correlation structure structure exp_1h 1H NMR info_protons Proton environments & multiplicities exp_1h->info_protons Identifies exp_13c 13C & DEPT NMR info_carbons Carbon types (C, CH, CH₂, CH₃) exp_13c->info_carbons Identifies exp_cosy COSY corr_cosy H-H Connectivity (Spin Systems) exp_cosy->corr_cosy exp_hsqc HSQC corr_hsqc Direct C-H Bonds exp_hsqc->corr_hsqc exp_hmbc HMBC corr_hmbc Long-range C-H Bonds (Connects Fragments) exp_hmbc->corr_hmbc exp_noesy NOESY corr_noesy Protons in close proximity (3D structure) exp_noesy->corr_noesy info_protons->corr_cosy Correlates info_protons->corr_hsqc Correlates info_protons->corr_hmbc Correlates info_protons->corr_noesy Correlates info_carbons->corr_hsqc Correlates info_carbons->corr_hmbc Correlates final_structure Complete 2D & partial 3D Structure corr_cosy->final_structure Combined to build corr_hsqc->final_structure Combined to build corr_hmbc->final_structure Combined to build corr_noesy->final_structure Combined to build

Caption: Logical relationships in NMR-based structure determination.

Conclusion

The structure of 22,23-dihydroavermectin B1a aglycone has been unequivocally established through the synergistic application of mass spectrometry, extensive 1D and 2D NMR spectroscopy, and single-crystal X-ray crystallography. Mass spectrometry confirms the molecular formula and provides insights into the core structural motifs through fragmentation analysis. NMR spectroscopy delineates the complete covalent framework and relative stereochemistry. Finally, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement and absolute configuration. This comprehensive characterization is fundamental for quality control in pharmaceutical manufacturing and for advancing the understanding of the chemical properties of the avermectin family.

References

An In-depth Technical Guide on the Chemical Properties of 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dihydroavermectin B1a aglycone, a key derivative of the avermectin (B7782182) family of 16-membered macrocyclic lactones, serves as the core structural framework of the potent antiparasitic agent, ivermectin. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and insights into its biological mechanisms of action. This guide is intended to be a valuable resource for professionals engaged in research and development within the pharmaceutical and veterinary sciences.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 22,23-Dihydroavermectin B1a aglycone are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueSource
Molecular Formula C₃₄H₅₀O₈[1][2]
Molecular Weight 586.76 g/mol [3][4]
CAS Number 123997-59-1[1][2]
Appearance Off-White Powder[5]
Boiling Point (Predicted) 776.2 ± 60.0 °C at 760 mmHg[6]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol (B129727). Poor water solubility.[7][7]
LogP (Predicted) 4.531[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of 22,23-Dihydroavermectin B1a aglycone. The following sections outline standard experimental protocols.

Synthesis and Purification: Acid Hydrolysis of Ivermectin

22,23-Dihydroavermectin B1a aglycone can be produced by the acid-catalyzed hydrolysis of the disaccharide unit from ivermectin.[3][9]

Materials:

  • Ivermectin

  • Sulfuric acid (H₂SO₄)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

  • Dissolve Ivermectin in methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 22,23-Dihydroavermectin B1a aglycone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation:

  • Dissolve 5-10 mg of the purified aglycone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is free of any particulate matter.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum to determine the chemical environment of the hydrogen atoms.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, confirming the complete structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation:

  • Prepare a dilute solution of the aglycone in a suitable volatile solvent, such as methanol or acetonitrile.

  • The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (LC-MS/MS):

  • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use a suitable C18 column for chromatographic separation.

  • Employ electrospray ionization (ESI) in positive ion mode.

  • Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

  • Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern, which can be used for structural confirmation. The fragmentation of the ivermectin aglycone has been noted in the literature, with major fragments observed that can be used for identification.[10]

Biological Signaling Pathways

The biological activity of avermectins, including the aglycone core, is primarily mediated through their interaction with specific ion channels in invertebrates. Additionally, effects on mammalian signaling pathways have been reported.

Interaction with Glutamate-Gated Chloride Channels (GluCls)

The primary mechanism of action of avermectins is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[11] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.

GluCl_Pathway Aglycone 22,23-Dihydroavermectin B1a Aglycone GluCl Glutamate-Gated Chloride Channel (GluCl) Aglycone->GluCl Binds and Potentiates Chloride_Influx Increased Cl⁻ Influx GluCl->Chloride_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Fig. 1: Mechanism of action via Glutamate-Gated Chloride Channels.
Inhibition of the Wnt/β-catenin Signaling Pathway

Recent studies have shown that ivermectin can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[12][13] This suggests a potential for repurposing avermectin-class compounds in oncology. The aglycone, as the core structure, is implicated in this activity.

Wnt_Pathway cluster_inhibition Inhibition by Aglycone Aglycone 22,23-Dihydroavermectin B1a Aglycone Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Aglycone->Destruction_Complex ? Beta_Catenin_cyto β-catenin (Cytoplasmic) Aglycone->Beta_Catenin_cyto Promotes Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh LRP->Dsh Dsh->Destruction_Complex Inhibits Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Beta_Catenin_nuc β-catenin (Nuclear) Beta_Catenin_cyto->Beta_Catenin_nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates

References

The Synthesis of 22,23-Dihydroavermectin B1a Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway for 22,23-dihydroavermectin B1a aglycone, the core structure of the potent antiparasitic agent ivermectin. The predominant and most industrially viable route is a semi-synthetic approach starting from the natural product avermectin (B7782182) B1a. This document details the key chemical transformations, experimental protocols, and quantitative data associated with this process. Additionally, a high-level overview of the total synthesis approach is presented for academic context.

Semi-Synthetic Pathway from Avermectin B1a

The most common method for producing 22,23-dihydroavermectin B1a aglycone is a two-step process commencing with avermectin B1a, which is produced via fermentation of the bacterium Streptomyces avermitilis. The process involves:

  • Selective Catalytic Hydrogenation: The 22,23-carbon-carbon double bond of avermectin B1a is selectively reduced to yield 22,23-dihydroavermectin B1a (the primary component of ivermectin).

  • Acid-Catalyzed Hydrolysis: The disaccharide moiety at the C-13 position is cleaved to yield the final aglycone product.

Semi_Synthesis_Pathway Avermectin_B1a Avermectin B1a Ivermectin_B1a 22,23-Dihydroavermectin B1a (Ivermectin B1a) Avermectin_B1a->Ivermectin_B1a Selective Hydrogenation Aglycone 22,23-Dihydroavermectin B1a Aglycone Ivermectin_B1a->Aglycone Acid Hydrolysis Total_Synthesis_Overview cluster_fragments Fragment Synthesis North_Fragment North Fragment (Spiroketal) Coupling Fragment Coupling North_Fragment->Coupling South_Fragment South Fragment (Hexahydrobenzofuran) South_Fragment->Coupling Aglycone Avermectin Aglycone Macrocyclization Macrocyclization & Final Modifications Coupling->Macrocyclization Macrocyclization->Aglycone

An In-depth Technical Guide on the Core Mechanism of Action of 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

22,23-Dihydroavermectin B1a aglycone, the aglycone form of the potent anthelmintic ivermectin, presents a distinct pharmacological profile. While its parent compound, ivermectin, induces paralysis in nematodes through potent activation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels, the aglycone is notably devoid of this paralytic activity. However, it retains the ability to inhibit nematode larval development. This technical guide delves into the core mechanism of action of 22,23-dihydroavermectin B1a aglycone, contextualized by the well-established pharmacology of ivermectin. It outlines the key molecular targets, the putative signaling pathways, and detailed experimental protocols for further investigation. A significant knowledge gap exists regarding the quantitative interaction of the aglycone with its targets; this guide highlights these areas and proposes methodologies to address them.

Introduction: The Avermectins and the Significance of the Aglycone

The avermectins, a class of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal properties. Ivermectin, a derivative of avermectin (B7782182) B1, is a cornerstone of veterinary and human medicine for treating a wide range of parasitic infections. Its mechanism of action has been extensively studied and is primarily attributed to its interaction with specific ligand-gated ion channels in invertebrates.

22,23-Dihydroavermectin B1a aglycone is a derivative of ivermectin where the disaccharide moiety at the C-13 position has been hydrolyzed. This structural modification dramatically alters its biological activity, eliminating the characteristic paralytic effect on adult nematodes while preserving its inhibitory action on larval development.[1][2][3] This dichotomy makes the aglycone a subject of significant interest for understanding the structure-activity relationships of avermectins and for the potential development of novel anthelmintics with different modes of action.

Molecular Targets and Mechanism of Action

The primary molecular targets of ivermectin in invertebrates are glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels.[4] These channels are crucial for neurotransmission in nematodes and insects.

The Role of Glutamate-Gated Chloride Channels (GluCls)

Ivermectin binds with high affinity to GluCls, which are pentameric ligand-gated ion channels found in the nerve and muscle cells of invertebrates. This binding is allosteric and leads to the irreversible opening of the chloride ion channel.[5][6] The resulting influx of chloride ions causes hyperpolarization of the cell membrane, making it less excitable. This disruption of normal neurotransmission leads to a flaccid paralysis of the pharyngeal pump and somatic muscles of the nematode, ultimately resulting in its death.

The Influence of the Disaccharide Moiety

The disaccharide at the C-13 position of ivermectin is crucial for its potent paralytic activity. Its removal to form the aglycone results in a significant loss of this effect. This suggests that the sugar moiety plays a critical role in the high-affinity binding and/or the conformational changes required for the irreversible channel opening of GluCls. While the aglycone may still interact with these channels, its affinity and efficacy are likely substantially reduced.

Putative Mechanism of Larval Development Inhibition

The precise mechanism by which 22,23-dihydroavermectin B1a aglycone inhibits nematode larval development in the absence of paralysis is not yet fully elucidated. It is hypothesized that the aglycone may act on different molecular targets or pathways that are critical during larval stages but not essential for the motor function of adult worms. Potential mechanisms include:

  • Modulation of other ion channels or receptors: The aglycone might interact with other, as-yet-unidentified receptors or ion channels that are specifically involved in developmental signaling pathways.

  • Interference with cellular processes: It could disrupt essential cellular processes in developing larvae, such as cell division, differentiation, or cuticle formation, without directly causing paralysis.

  • Low-level channel modulation: The aglycone might still interact weakly with GluCls or GABA channels, causing subtle changes in neuronal signaling that are sufficient to disrupt the complex processes of larval development but not to induce paralysis in adult worms.

Quantitative Data

A significant gap in the current understanding of 22,23-dihydroavermectin B1a aglycone's mechanism of action is the lack of quantitative data regarding its interaction with its putative molecular targets. The following tables are presented to highlight this knowledge gap. For comparative purposes, typical values for ivermectin are included where available.

Table 1: Binding Affinities (Ki/Kd) for Glutamate-Gated Chloride Channels (GluCls)

CompoundReceptor SubtypePreparationKi/Kd (nM)Reference
22,23-Dihydroavermectin B1a aglycone --Data not available -
Ivermectin B1aHaemonchus contortus GluClα3BRecombinantHigh affinity (specific values vary)[5]

Table 2: Potency (EC50/IC50) on Glutamate-Gated Chloride Channels (GluCls)

CompoundReceptor SubtypeAssay TypeEC50/IC50 (nM)Reference
22,23-Dihydroavermectin B1a aglycone --Data not available -
Ivermectin B1aNematode GluClElectrophysiology~104[6]

Table 3: Potency (EC50/IC50) on GABA-Gated Chloride Channels

CompoundReceptor SubtypeAssay TypeEC50/IC50 (nM)Reference
22,23-Dihydroavermectin B1a aglycone --Data not available -
IvermectinMouse hippocampal neuronsElectrophysiology17.8 (half-maximal potentiation)[7]

Table 4: Efficacy in Nematode Larval Development Assays

CompoundNematode SpeciesEndpointLC50 (ng/mL)Reference
22,23-Dihydroavermectin B1a aglycone Haemonchus contortusInhibition of L3 development-[8][9]
IvermectinHaemonchus contortusInhibition of L3 development1.1 ± 0.17[10]

Experimental Protocols

To address the knowledge gaps identified above, the following experimental protocols, adapted from established methods for studying ivermectin, are proposed for the characterization of 22,23-dihydroavermectin B1a aglycone.

Nematode Larval Development Assay

This assay is used to quantify the inhibitory effect of the aglycone on nematode larval development.

Objective: To determine the concentration of 22,23-dihydroavermectin B1a aglycone required to inhibit 50% of nematode eggs from developing to the third larval (L3) stage (LD50).

Materials:

  • Nematode eggs (e.g., Haemonchus contortus, Caenorhabditis elegans)

  • 96-well microtiter plates

  • Growth medium (e.g., agar, Earle's balanced salt solution with yeast extract)

  • 22,23-Dihydroavermectin B1a aglycone stock solution

  • Bacterial suspension (e.g., E. coli OP50) as a food source

  • Incubator

  • Inverted microscope

Procedure:

  • Prepare a serial dilution of 22,23-dihydroavermectin B1a aglycone in the growth medium.

  • Dispense the different concentrations of the aglycone into the wells of a 96-well plate. Include control wells with no aglycone.

  • Add a standardized number of nematode eggs to each well.

  • Add a small amount of bacterial suspension to each well to serve as a food source for the developing larvae.

  • Incubate the plates at a controlled temperature (e.g., 25°C) for a period sufficient for control larvae to reach the L3 stage (typically 6 days).

  • After the incubation period, count the number of larvae that have successfully developed to the L3 stage in each well using an inverted microscope.

  • Calculate the percentage of inhibition for each concentration relative to the control wells.

  • Determine the LD50 value by plotting the percentage of inhibition against the log of the aglycone concentration and fitting the data to a dose-response curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the aglycone to specific receptors, such as GluCls.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of 22,23-dihydroavermectin B1a aglycone for a specific receptor.

Materials:

  • Membrane preparations from a source expressing the target receptor (e.g., nematode tissue, or cell lines transfected with the receptor).

  • Radiolabeled ligand known to bind to the target receptor (e.g., [³H]ivermectin).

  • 22,23-Dihydroavermectin B1a aglycone.

  • Assay buffer.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled 22,23-dihydroavermectin B1a aglycone.

  • Allow the binding reaction to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the filter plate, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and measure the amount of radioactivity in each well using a scintillation counter.

  • Determine the concentration of the aglycone that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effects of the aglycone on ion channels expressed in Xenopus oocytes.

Objective: To determine if 22,23-dihydroavermectin B1a aglycone can modulate the activity of GluCls or GABA-gated chloride channels and to quantify its potency (EC50).

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the target ion channel.

  • Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system).

  • Recording solution (e.g., Ringer's solution).

  • 22,23-Dihydroavermectin B1a aglycone stock solution.

Procedure:

  • Inject the cRNA encoding the ion channel subunits into the Xenopus oocytes.

  • Incubate the oocytes for 2-7 days to allow for channel expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Perfuse the oocyte with the recording solution containing varying concentrations of 22,23-dihydroavermectin B1a aglycone.

  • Record the changes in membrane current induced by the aglycone.

  • To test for modulatory effects, co-apply the aglycone with a known agonist of the channel (e.g., glutamate (B1630785) or GABA).

  • Construct a dose-response curve by plotting the current amplitude against the aglycone concentration and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for 22,23-dihydroavermectin B1a aglycone and the workflows for the key experimental protocols.

G cluster_ivermectin Ivermectin Signaling Pathway cluster_aglycone Hypothesized Aglycone Signaling Pathway Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds and irreversibly opens Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Cl- influx Paralysis Paralysis Hyperpolarization->Paralysis Death Nematode Death Paralysis->Death Aglycone 22,23-Dihydroavermectin B1a Aglycone Target Unknown Molecular Target(s) in Larval Stage Aglycone->Target DevelopmentalPathway Disruption of Larval Developmental Pathways Target->DevelopmentalPathway Inhibition Inhibition of Larval Development DevelopmentalPathway->Inhibition

Caption: Comparative signaling pathways of ivermectin and the hypothesized pathway for its aglycone.

G cluster_lda Nematode Larval Development Assay Workflow start Start prep_plates Prepare 96-well plates with aglycone serial dilutions start->prep_plates add_eggs Add nematode eggs and bacterial food source prep_plates->add_eggs incubate Incubate at 25°C for 6 days add_eggs->incubate count_larvae Count L3 larvae incubate->count_larvae analyze Calculate % inhibition and determine LD50 count_larvae->analyze end End analyze->end

Caption: Workflow for the nematode larval development assay.

G cluster_rba Radioligand Binding Assay Workflow start Start incubate Incubate membrane prep, radioligand, and aglycone start->incubate filter Rapid vacuum filtration incubate->filter wash Wash filters to remove unbound ligand filter->wash count Scintillation counting wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for the radioligand binding assay.

G cluster_tevc Two-Electrode Voltage Clamp (TEVC) Workflow start Start inject Inject cRNA into Xenopus oocytes start->inject express Incubate for channel expression inject->express clamp Voltage clamp oocyte express->clamp perfuse Perfuse with aglycone concentrations clamp->perfuse record Record membrane currents perfuse->record analyze Construct dose-response curve and determine EC50 record->analyze end End analyze->end

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Conclusion and Future Directions

22,23-Dihydroavermectin B1a aglycone represents an intriguing pharmacological tool. Its ability to inhibit larval development without causing paralysis in adult nematodes suggests a mechanism of action that is distinct from its parent compound, ivermectin. The absence of the C-13 disaccharide moiety is the key structural determinant for this altered activity profile. While the primary targets of ivermectin, GluCls and GABA-gated chloride channels, are well-characterized, the specific molecular interactions and downstream signaling pathways of the aglycone remain largely unknown.

The foremost priority for future research is to generate quantitative data on the aglycone's binding affinity and potency at invertebrate ion channels using the detailed experimental protocols outlined in this guide. Such studies will be instrumental in elucidating its precise mechanism of action and could pave the way for the development of a new generation of anthelmintics that specifically target nematode development, potentially circumventing existing resistance mechanisms. Further investigation into other potential molecular targets within the developmental pathways of nematodes is also warranted.

References

The Enigmatic Biological Profile of 22,23-Dihydroavermectin B1a Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of 22,23-Dihydroavermectin B1a aglycone, a key derivative of the potent antiparasitic agent ivermectin. While ivermectin's mechanism of action, primarily through the activation of glutamate-gated chloride channels (GluCls) leading to paralysis of invertebrates, is well-established, its aglycone counterpart exhibits a distinct and intriguing biological profile. This document synthesizes available data on its effects on nematode larval development, its apparent lack of paralytic activity, and the inferred implications for its mechanism of action. Detailed experimental protocols for the preparation of the aglycone and for conducting nematode larval development assays are provided, along with quantitative data and visualizations to facilitate a comprehensive understanding for researchers in parasitology and drug development.

Introduction

Ivermectin, a mixture of 22,23-dihydroavermectin B1a (>80%) and B1b (<20%), is a cornerstone of veterinary and human medicine for the control of a wide range of nematode and arthropod parasites.[1] Its primary mode of action involves binding with high affinity to GluCls, which are specific to invertebrate nerve and muscle cells.[2][3] This binding potentiates the effect of glutamate (B1630785), leading to an increased influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the parasite.[2]

The 22,23-Dihydroavermectin B1a aglycone is a derivative of ivermectin B1a formed by the hydrolysis of the oleandrosyl-α-(1→3)-α-L-oleandrosyloxy disaccharide moiety at the C-13 position. This structural modification results in a significant alteration of its biological activity. Notably, the aglycone is reported to inhibit the larval development of nematodes but does not induce the characteristic paralytic effects seen with the parent compound.[4] This suggests a divergent or modified mechanism of action, making it a subject of significant interest for understanding the structure-activity relationships of the avermectin (B7782182) class and for investigating alternative antiparasitic strategies that are not reliant on neuromuscular blockade.

Biological Activity and Mechanism of Action

Inhibition of Nematode Larval Development

The most prominent reported biological activity of 22,23-Dihydroavermectin B1a aglycone is its ability to inhibit the development of nematode larvae. This has been demonstrated in in vitro assays using parasitic nematodes such as Haemonchus contortus.[5] While the parent ivermectin is also a potent inhibitor of larval development, the aglycone's activity in this assay, coupled with its lack of paralytic effect, points towards a mechanism that interferes with essential developmental or metabolic processes in the larval stages rather than neuromuscular function.

One study found that ivermectin aglycone was effective in distinguishing between ivermectin-resistant and susceptible isolates of H. contortus in a larval development test, with the authors suggesting it may even be a more sensitive indicator of resistance than ivermectin itself.[5] This finding implies that the mechanism of action of the aglycone may be less affected by the resistance mechanisms that have evolved against the parent compound, which often involve modifications to the GluCl target.

Lack of Paralytic Activity

A crucial distinction in the biological profile of the aglycone is the absence of paralytic activity.[4] This strongly suggests a significantly reduced or non-existent interaction with the glutamate-gated chloride channels that mediate paralysis in response to ivermectin. The disaccharide portion of the ivermectin molecule is known to be important for its high-affinity binding to GluCls, and its removal in the aglycone likely disrupts this interaction.

Inferred Mechanism of Action

The precise molecular target and mechanism of action for the developmental inhibition caused by 22,23-Dihydroavermectin B1a aglycone remain to be fully elucidated. However, based on the available evidence, a proposed logical pathway can be inferred:

Aglycone_MoA Aglycone 22,23-Dihydroavermectin B1a Aglycone GluCl Glutamate-Gated Chloride Channel (GluCl) Aglycone->GluCl No/Low Affinity Binding DevelopmentalTarget Unknown Larval Developmental Target(s) Aglycone->DevelopmentalTarget Interaction Paralysis Paralysis GluCl->Paralysis No Channel Activation Inhibition Inhibition of Larval Development DevelopmentalTarget->Inhibition Disruption of Essential Processes

Caption: Inferred mechanism of action for 22,23-Dihydroavermectin B1a aglycone.

While direct binding and electrophysiological data are lacking, the absence of paralysis strongly supports the hypothesis that the aglycone does not effectively activate GluCls. Its activity against larval development suggests an alternative target or pathway is involved.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of 22,23-Dihydroavermectin B1a aglycone in comparison to its parent compound, ivermectin.

CompoundAssayOrganismParameterValueReference
22,23-Dihydroavermectin B1a Aglycone Larval Development TestHaemonchus contortus (Susceptible Isolate)LC502.5 ng/mL[5]
22,23-Dihydroavermectin B1a Aglycone Larval Development TestHaemonchus contortus (Resistant Isolate)LC5018.2 ng/mL[5]
Ivermectin Larval Development TestHaemonchus contortus (Susceptible Isolate)LC500.4 ng/mL[5]
Ivermectin Larval Development TestHaemonchus contortus (Resistant Isolate)LC506.4 ng/mL[5]

LC50 (Lethal Concentration 50): The concentration of the compound that causes 50% inhibition of larval development.

Experimental Protocols

Preparation of 22,23-Dihydroavermectin B1a Aglycone by Acid Hydrolysis of Ivermectin

This protocol is based on the general principle of acid-catalyzed hydrolysis of the glycosidic bonds of ivermectin.

G cluster_0 Hydrolysis cluster_1 Work-up and Purification A Dissolve Ivermectin in an organic solvent (e.g., methanol) B Add a dilute strong acid (e.g., 1% H2SO4 in methanol) A->B C Stir the mixture at a controlled temperature (e.g., room temperature) B->C D Monitor the reaction by TLC or HPLC C->D E Neutralize the acid with a weak base (e.g., NaHCO3 solution) D->E F Partition between an organic solvent (e.g., ethyl acetate) and water E->F G Dry the organic layer (e.g., over Na2SO4) F->G H Purify by column chromatography (silica gel) G->H

Caption: Workflow for the preparation of 22,23-Dihydroavermectin B1a aglycone.

Methodology:

  • Dissolution: Dissolve ivermectin in a suitable organic solvent such as methanol.

  • Acidification: Add a solution of a strong acid (e.g., 1% sulfuric acid in methanol) to the ivermectin solution. The reaction can be performed at room temperature.

  • Reaction Monitoring: Monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Neutralization: Upon completion, neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aglycone into an organic solvent like ethyl acetate (B1210297). Wash the organic phase with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aglycone by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 22,23-Dihydroavermectin B1a aglycone.

Haemonchus contortus Larval Development Assay

This in vitro assay is used to determine the concentration of a compound that inhibits the development of nematode eggs to the third-stage larvae (L3).

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of the test compound in agar (B569324) B Dispense into a 96-well microtiter plate A->B C Add nematode eggs to each well B->C D Incubate for 6-7 days at ~27°C C->D E Add a viability stain or fixative D->E F Count the number of L1, L2, and L3 larvae in each well E->F G Calculate the LC50 value F->G

Caption: Workflow for the Haemonchus contortus larval development assay.

Methodology:

  • Egg Isolation: Isolate H. contortus eggs from the feces of infected sheep using a series of sieves and a flotation method with a saturated salt solution.

  • Compound Preparation: Prepare serial dilutions of the 22,23-Dihydroavermectin B1a aglycone in a solvent (e.g., DMSO) and then mix with a nutrient agar solution.

  • Plate Preparation: Dispense the agar containing the different concentrations of the test compound into the wells of a 96-well microtiter plate. Include solvent-only and no-compound controls.

  • Egg Inoculation: Add a standardized number of isolated eggs to each well.

  • Incubation: Incubate the plates at approximately 27°C for 6-7 days to allow for the hatching of eggs and development of larvae in the control wells.

  • Larval Staining and Counting: After the incubation period, add a staining solution (e.g., Lugol's iodine) to each well to kill and stain the larvae.

  • Data Analysis: Using an inverted microscope, count the number of larvae that have successfully developed to the L3 stage in each well. The percentage of inhibition is calculated relative to the control wells, and the LC50 value is determined using probit analysis.

Conclusion and Future Directions

22,23-Dihydroavermectin B1a aglycone presents a fascinating deviation from the classical avermectin mode of action. Its ability to inhibit nematode larval development without causing paralysis highlights the critical role of the disaccharide moiety in the interaction with glutamate-gated chloride channels and suggests the existence of alternative, and potentially novel, antiparasitic targets. The observation that the aglycone may be a more sensitive marker for ivermectin resistance warrants further investigation, as it could have implications for the development of new diagnostic tools.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular target(s) of the aglycone responsible for the inhibition of larval development.

  • Binding and Electrophysiological Studies: Conducting direct binding assays with recombinant GluCls and electrophysiological recordings from invertebrate neurons to definitively quantify the aglycone's interaction with these channels.

  • Broader Spectrum of Activity: Investigating the activity of the aglycone against a wider range of parasitic nematodes and other invertebrates.

  • Structure-Activity Relationship Studies: Synthesizing and testing further modifications of the aglycone to better understand the structural requirements for its developmental inhibitory activity.

A deeper understanding of the biological activity of 22,23-Dihydroavermectin B1a aglycone could open new avenues for the development of novel anthelmintics with mechanisms of action that are distinct from the currently available drugs, a crucial step in combating the growing threat of anthelmintic resistance.

References

An In-Depth Technical Guide to 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 73162-95-5

Synonyms: Ivermectin Aglycone, Ivermectin Impurity G

Introduction

22,23-Dihydroavermectin B1a aglycone is a significant derivative of the potent antiparasitic agent, ivermectin. It is formed by the acid-catalyzed hydrolysis of the disaccharide unit from 22,23-dihydroavermectin B1a, the major component of ivermectin.[1][2][3] While lacking the paralytic effect characteristic of its parent compound, the aglycone plays a crucial role in research, particularly in understanding the structure-activity relationships of avermectins and in the development of new anthelmintic agents.[2][4] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activity, and proposed mechanism of action, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₄H₅₀O₈[5]
Molecular Weight 586.76 g/mol [5]
Appearance White to off-white solid[6]
Melting Point Not available (Ivermectin B1a: 149-153 °C)[6]
Boiling Point Not available
Solubility Soluble in Methanol (B129727), DMSO, Chloroform, Ethanol, Ethyl Acetate (B1210297), Acetone, Acetonitrile (B52724). Insoluble in Water, Hexane.[6]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 22,23-Dihydroavermectin B1a aglycone. While a complete set of publicly available spectra specifically for the aglycone is limited, the following table summarizes the expected and reported spectral characteristics.

Spectroscopy Data Summary Reference
¹H-NMR Data not explicitly available in searched literature. Analysis of the parent compound reveals complex aliphatic and olefinic proton signals.
¹³C-NMR Data not explicitly available in searched literature. The spectrum is expected to show a large number of signals corresponding to the complex polycyclic structure.
FT-IR The spectrum of the parent compound, ivermectin, shows characteristic peaks for hydroxyl groups, C-H stretches, carbonyl groups, and C-O bonds. Similar peaks are expected for the aglycone.[7]
Mass Spectrometry (MS) The [M+H]⁺ ion is observed at m/z 587. Fragmentation pathways for avermectins are complex and involve losses of water and portions of the macrocyclic ring.[1]

Experimental Protocols

Synthesis: Acid-Catalyzed Hydrolysis of Ivermectin

This protocol describes the preparation of 22,23-Dihydroavermectin B1a aglycone from ivermectin through acid-catalyzed hydrolysis.

Materials:

  • Ivermectin

  • Methanol

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve ivermectin in methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 22,23-Dihydroavermectin B1a aglycone.

Workflow for the Synthesis of 22,23-Dihydroavermectin B1a Aglycone:

G Ivermectin Ivermectin Reaction Acid-Catalyzed Hydrolysis (H2SO4, MeOH) Ivermectin->Reaction Neutralization Neutralization (NaHCO3) Reaction->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Aglycone 22,23-Dihydroavermectin B1a Aglycone Purification->Aglycone

Synthesis Workflow
Purification: Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity samples, preparative HPLC is the method of choice.

Instrumentation and Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 10 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water or methanol in water is typically used.[8][9][10]

  • Detection: UV detection at approximately 245 nm.[10]

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Dependent on the concentration of the crude sample and the column capacity.

Procedure:

  • Dissolve the crude aglycone in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.45 µm filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the peak of the aglycone.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Biological Assay: Nematode Larval Development Inhibition Assay

This assay determines the ability of the aglycone to inhibit the development of nematode larvae.[4][11][12][13][14]

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • 96-well microtiter plates

  • Nutrient agar

  • 22,23-Dihydroavermectin B1a aglycone stock solution in a suitable solvent (e.g., DMSO)

  • Amphotericin B (antifungal agent)

  • Earle's balanced salt solution

  • Yeast extract

  • Incubator (27°C)

  • Inverted microscope

Procedure:

  • Prepare a suspension of nematode eggs in a solution containing Amphotericin B.

  • Prepare serial dilutions of the aglycone stock solution.

  • In each well of a 96-well plate, add a small volume of nutrient agar.

  • To each well, add the appropriate dilution of the aglycone, followed by the nematode egg suspension.

  • Include control wells with solvent only.

  • Incubate the plates at 27°C for 6-7 days.

  • After the incubation period, examine the wells under an inverted microscope to determine the developmental stage of the larvae.

  • The concentration of the aglycone that inhibits the development of 50% of the larvae to the third-stage (L3) is determined as the IC₅₀ value.

Workflow for the Larval Development Inhibition Assay:

G Egg_Suspension Nematode Egg Suspension Plate_Prep Plate Preparation (96-well plate with agar) Egg_Suspension->Plate_Prep Aglycone_Dilutions Aglycone Serial Dilutions Aglycone_Dilutions->Plate_Prep Incubation Incubation (27°C, 6-7 days) Plate_Prep->Incubation Analysis Microscopic Analysis (L1 vs L3 development) Incubation->Analysis IC50 IC50 Determination Analysis->IC50

Larval Development Assay

Mechanism of Action and Signaling Pathways

While the parent compound, ivermectin, primarily acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to paralysis and death, 22,23-Dihydroavermectin B1a aglycone is known to inhibit larval development without causing paralysis.[2][15][16] This suggests a different or more nuanced mechanism of action. Current research points towards two potential, non-mutually exclusive pathways.

Inhibition of Extracellular Vesicle (EV) Secretion

Recent studies have shown that ivermectin can inhibit the secretion of extracellular vesicles (EVs) from parasitic nematodes.[17][18][19][20] These EVs are crucial for host-parasite communication and immune modulation. By inhibiting EV secretion, the aglycone may disrupt the developmental processes of the larvae that are dependent on these signaling molecules.

Proposed Signaling Pathway for Inhibition of Larval Development via EV Secretion:

G cluster_nematode Nematode Larva Aglycone 22,23-Dihydroavermectin B1a Aglycone EV_Secretion Extracellular Vesicle (EV) Secretion Pathway Aglycone->EV_Secretion Inhibits EV Extracellular Vesicles EV_Secretion->EV Produces Development Larval Development EV->Development Promotes

EV Secretion Inhibition
Interaction with P-glycoprotein (P-gp)

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing to multidrug resistance in parasites. Ivermectin is a known substrate for P-gp.[21][22][23][24] It is plausible that the aglycone interacts with P-gp, and this interaction could interfere with essential physiological processes required for larval development, or that P-gp inhibitors could potentiate the aglycone's activity.

Proposed Logical Relationship of Aglycone and P-glycoprotein:

G cluster_cell Nematode Cell Aglycone 22,23-Dihydroavermectin B1a Aglycone Pgp P-glycoprotein (P-gp) Aglycone->Pgp Interacts with/ Inhibits Essential_Substrates Essential Substrates for Larval Development Pgp->Essential_Substrates Effluxes Development Inhibited Larval Development Pgp->Development Impacts

P-glycoprotein Interaction

Conclusion

22,23-Dihydroavermectin B1a aglycone is a vital tool for research in parasitology and medicinal chemistry. Its distinct biological profile, inhibiting larval development without inducing paralysis, offers a unique opportunity to explore alternative anthelmintic mechanisms beyond the classical glutamate-gated chloride channel targets. Further investigation into its interaction with pathways such as extracellular vesicle secretion and P-glycoprotein function will be instrumental in designing the next generation of antiparasitic drugs. This guide provides a foundational resource for professionals engaged in this critical area of research.

References

An In-Depth Technical Guide to the Identification of Ivermectin Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and quantification of Ivermectin Impurity G, also known as H2B1a aglycone. This document outlines the chemical properties, regulatory context, and detailed analytical methodologies crucial for the quality control and assurance of Ivermectin active pharmaceutical ingredients (API) and finished drug products.

Introduction to Ivermectin and its Impurities

Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary medicine. It is a semi-synthetic derivative of avermectin (B7782182) B1, a macrocyclic lactone produced by the fermentation of Streptomyces avermitilis. The manufacturing process and subsequent storage of Ivermectin can lead to the formation of various impurities, which must be carefully monitored to ensure the safety and efficacy of the drug.

Regulatory bodies such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have established monographs with specific limits for these impurities.[1][2] Ivermectin Impurity G is one such related substance that requires diligent identification and control.

Characterization of Ivermectin Impurity G

Ivermectin Impurity G is structurally the aglycone of the Ivermectin H2B1a component, meaning it lacks the disaccharide moiety of the parent molecule.

Table 1: Chemical and Physical Properties of Ivermectin Impurity G

PropertyValue
Systematic Name (6R,13S,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B
Synonyms H2B1a aglycone, Ivermectin B1 Aglycon
CAS Number 73162-95-5[3][]
Molecular Formula C₃₄H₅₀O₈[]
Molecular Weight 586.76 g/mol [3]
Appearance Off-White Solid[]

Regulatory Landscape and Acceptance Criteria

The control of impurities in pharmaceutical substances is governed by international guidelines, primarily those from the International Council for Harmonisation (ICH), such as ICH Q3A(R2) for new drug substances.[1][5][6] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

The European Pharmacopoeia monograph for Ivermectin provides a liquid chromatography method for the analysis of related substances.[2] While a specific limit for Impurity G is not individually listed, it falls under the category of "any other impurity." The general acceptance criteria for impurities in Ivermectin are summarized below.

Table 2: General Impurity Limits for Ivermectin according to Ph. Eur.

ImpurityAcceptance Criterion
Any other impurityNot more than the area of the principal peak in the chromatogram of the reference solution (b) (1.0%)
Total impuritiesNot more than 5 times the area of the principal peak in the chromatogram of the reference solution (b) (5.0%)
Disregard limitArea of the principal peak in the chromatogram of the reference solution (c) (0.05%)

Note: These are general limits. Specific limits for a given product must be established and justified based on safety and batch data.

Analytical Methodologies for Identification and Quantification

The primary techniques for the identification and quantification of Ivermectin Impurity G are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard pharmacopoeial method for the routine quality control of Ivermectin and its related substances.

Experimental Protocol: HPLC-UV for Related Substances (based on Ph. Eur.)

Chromatographic Conditions:

  • Column: 4.6 mm x 25 cm column packed with octadecylsilyl silica (B1680970) gel for chromatography (5 µm).

  • Mobile Phase: A mixture of water, methanol (B129727), and acetonitrile (B52724) (15:34:51 V/V/V).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

Preparation of Solutions:

  • Test Solution: Dissolve 40.0 mg of the Ivermectin substance to be examined in methanol and dilute to 50.0 mL with the same solvent.

  • Reference Solution (a): Dissolve 40.0 mg of Ivermectin CRS (Chemical Reference Substance) in methanol and dilute to 50.0 mL with the same solvent.

  • Reference Solution (b): Dilute 1.0 mL of Reference Solution (a) to 100.0 mL with methanol.

  • Reference Solution (c): Dilute 5.0 mL of Reference Solution (b) to 100.0 mL with methanol.

System Suitability:

  • Resolution: Minimum of 3.0 between the peaks due to component H2B1b and component H2B1a in the chromatogram obtained with Reference Solution (a).

  • Signal-to-noise ratio: Minimum of 10 for the principal peak in the chromatogram obtained with Reference Solution (c).

  • Symmetry factor: Maximum of 2.5 for the principal peak in the chromatogram obtained with Reference Solution (a).

Quantification:

For accurate quantification of Impurity G, a specific reference standard for the impurity should be used. In its absence, the concentration can be estimated using the Ivermectin main component peak with the assumption that the response factor is 1.0, unless a relative response factor (RRF) has been determined.

Table 3: HPLC Method Validation Parameters (Illustrative)

ParameterAcceptance Criteria
Specificity The method should be able to resolve Impurity G from Ivermectin and other potential impurities.
Linearity Correlation coefficient (r²) ≥ 0.99 for the impurity standard over a defined concentration range.
Accuracy Recovery of 90.0% to 110.0% for the impurity standard spiked in the sample matrix.
Precision (Repeatability & Intermediate) RSD ≤ 15% for the quantification of the impurity at the limit of quantification (LOQ).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the definitive identification and structural confirmation of impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition of Impurity G.

Experimental Protocol: LC-HRMS for Identification

LC Conditions:

  • Column: A suitable C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Impurity G from Ivermectin and other components.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.

  • Scan Range: m/z 100-1200.

  • Collision Energy (for MS/MS): Ramped or fixed collision energy to induce fragmentation.

Expected Results:

  • Full Scan MS: The protonated molecule [M+H]⁺ of Ivermectin Impurity G is expected at an m/z corresponding to its molecular weight (586.76 Da) plus the mass of a proton. HRMS will provide a highly accurate mass measurement.

  • MS/MS Fragmentation: Tandem mass spectrometry will produce a characteristic fragmentation pattern that can be used for structural elucidation. The fragmentation of the aglycone will differ significantly from that of Ivermectin due to the absence of the sugar moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including pharmaceutical impurities.

Experimental Protocol: 1D and 2D NMR for Structural Elucidation

Sample Preparation:

  • Isolate a sufficient quantity of Ivermectin Impurity G using preparative HPLC.

  • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

NMR Experiments:

  • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

  • ¹³C NMR: Provides information on the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the complete structure of the impurity.

Data Analysis:

The chemical shifts and coupling constants from the NMR spectra are compared with those of the Ivermectin reference standard and with data from the literature to confirm the structure of the H2B1a aglycone.

Visualization of Analytical Workflows

// Invisible edge for layout HPLC_UV -> LC_HRMS [style=invis]; LC_HRMS -> NMR_Spectroscopy [style=invis]; } .dot Caption: Workflow for the identification and quantification of Ivermectin Impurity G.

Ivermectin_Impurity_G_Logical_Relationship Ivermectin_H2B1a Ivermectin H2B1a Impurity_G Ivermectin Impurity G (H2B1a aglycone) Ivermectin_H2B1a->Impurity_G Hydrolysis Disaccharide Disaccharide Moiety Ivermectin_H2B1a->Disaccharide Hydrolysis

Conclusion

The identification and control of Ivermectin Impurity G are critical for ensuring the quality, safety, and efficacy of Ivermectin products. This guide has provided a comprehensive overview of the necessary analytical methodologies, from routine HPLC screening to definitive structural elucidation by LC-MS and NMR. Adherence to pharmacopoeial methods and international regulatory guidelines is paramount for drug development professionals in this field. A thorough understanding and implementation of these techniques will facilitate robust quality control and ensure patient safety.

References

A Technical Guide to the Physicochemical Properties of 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core physicochemical properties of 22,23-Dihydroavermectin B1a aglycone, a key derivative in the study of avermectins. The information presented is intended to support research and development activities where precise molecular characteristics are paramount.

Quantitative Data Summary

The fundamental molecular properties of 22,23-Dihydroavermectin B1a aglycone have been determined and are summarized in the table below for ease of reference and comparison.

PropertyValueCitations
Molecular Weight 586.8 g/mol [1]
Molecular Formula C₃₄H₅₀O₈[1]
CAS Number 73162-95-5[1][2]
Synonyms Ivermectin B1a aglycone, Avermectin B1a aglycone, Ivermectin Impurity G[1][3]

Experimental Protocols: Determination of Molecular Weight

The molecular weight of a compound such as 22,23-Dihydroavermectin B1a aglycone is typically determined using mass spectrometry. A detailed, generalized protocol for this determination is as follows:

Objective: To determine the accurate molecular mass of the analyte.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Methodology:

  • Sample Preparation: A dilute solution of 22,23-Dihydroavermectin B1a aglycone is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for molecules of this type, as it is a soft ionization method that minimizes fragmentation.

  • Mass Analysis: The ionized molecules are guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The molecular weight is determined from the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). High-resolution instruments provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

The workflow for this experimental determination can be visualized as follows:

G cluster_workflow Experimental Workflow: Molecular Weight Determination prep Sample Preparation (Dissolution in Solvent) ion Ionization (e.g., Electrospray) prep->ion Introduction analysis Mass Analysis (Separation by m/z) ion->analysis Ion Transfer detect Detection analysis->detect Ion Separation interp Data Interpretation (Spectrum Analysis) detect->interp Signal Processing result Molecular Weight Confirmed interp->result Conclusion

A generalized workflow for determining the molecular weight of a chemical compound using mass spectrometry.

Structural and Relational Information

22,23-Dihydroavermectin B1a aglycone is structurally derived from Ivermectin B1a through the hydrolysis of its disaccharide unit. This relationship is crucial for understanding its chemical and biological properties.[1][3] It is considered an acid degradation product of ivermectin.[1][2][3]

The hierarchical relationship of these compounds can be represented as follows:

G Ivermectin Ivermectin B1a (Glycoside) Aglycone 22,23-Dihydroavermectin B1a Aglycone Ivermectin->Aglycone Hydrolysis Disaccharide Disaccharide Unit Ivermectin->Disaccharide Hydrolysis

The chemical relationship between Ivermectin B1a and its aglycone derivative.

References

The Antiparasitic Spectrum of 22,23-Dihydroavermectin B1a Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antiparasitic spectrum of 22,23-dihydroavermectin B1a aglycone, the core structural unit of the potent anthelmintic agent, ivermectin. Through a detailed review of available literature, this document outlines the known biological activity of the aglycone, its mechanism of action, and the critical role of the disaccharide moiety in conferring high potency. This guide summarizes the limited quantitative data available and presents detailed, representative experimental protocols for the evaluation of avermectin (B7782182) compounds. Visualizations of key pathways and experimental workflows are provided to facilitate understanding. The significant reduction in antiparasitic activity upon removal of the oleandrosyl disaccharide underscores the importance of the sugar moieties in the therapeutic efficacy of the avermectin class of compounds.

Introduction

The avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are renowned for their potent, broad-spectrum antiparasitic activity. Ivermectin, a semi-synthetic derivative of avermectin B1, is a cornerstone of veterinary and human medicine for the control of a wide range of nematode and arthropod parasites. Ivermectin is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b. The core structure of ivermectin, 22,23-dihydroavermectin B1a aglycone, lacks the oleandrosyl disaccharide at the C-13 position. Understanding the intrinsic activity of this aglycone is crucial for elucidating the structure-activity relationships of avermectins and for the design of novel antiparasitic agents.

This guide focuses on the known antiparasitic spectrum of the 22,23-dihydroavermectin B1a aglycone, drawing from foundational studies that established the critical contribution of the glycosidic residues to the potent biological activity of the parent compound.

Antiparasitic Spectrum and Efficacy

The antiparasitic activity of 22,23-dihydroavermectin B1a aglycone is significantly attenuated compared to its glycosylated counterpart, ivermectin. While the aglycone retains a basal level of biological activity, the absence of the disaccharide results in a dramatic loss of potency.

In Vivo Efficacy

Foundational structure-activity relationship studies conducted in the early 1980s demonstrated the profound impact of deglycosylation on the in vivo efficacy of avermectins. In a murine model infected with the nematode Nematospiroides dubius (now Heligmosomoides polygyrus), the aglycone of 22,23-dihydroavermectin B1 was found to be more than thirtyfold less active than the parent compound.

While specific efficacy data for the aglycone against a broad range of parasites is not extensively detailed in the literature, the available information consistently points to a substantial reduction in activity. It is reported that the aglycone can inhibit nematode larval development but does not induce the characteristic paralytic activity seen with ivermectin[1].

Table 1: Comparative In Vivo Anthelmintic Efficacy of 22,23-Dihydroavermectin B1 Derivatives against Nematospiroides dubius in Mice

CompoundStructureRelative Potency
22,23-Dihydroavermectin B1Glycosylated1
22,23-Dihydroavermectin B1 MonosaccharideMonosaccharide1/2 - 1/4
22,23-Dihydroavermectin B1a AglyconeAglycone< 1/30

Data synthesized from Campbell et al., 1984.

In Vitro Activity

Detailed in vitro studies specifically quantifying the antiparasitic spectrum of the aglycone with metrics such as IC50 or EC50 values are scarce in publicly available literature. However, the consistent in vivo findings strongly suggest a correspondingly low in vitro potency.

Mechanism of Action

The primary mechanism of action of avermectins involves their interaction with glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates.

Glutamate-Gated Chloride Channel Modulation

Ivermectin binds with high affinity to GluCls, leading to an influx of chloride ions and hyperpolarization of the cell membrane. This results in a flaccid paralysis of the parasite's pharyngeal pump and somatic musculature, ultimately leading to starvation and death. The oleandrosyl disaccharide moiety is understood to play a critical role in the high-affinity binding of ivermectin to these channels. The significant reduction in the aglycone's activity suggests a much weaker interaction with the GluCl receptor.

cluster_membrane Invertebrate Neuronal Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) ChannelOpening Chloride Channel Opening GluCl->ChannelOpening Prolonged Activation ReducedEffect Reduced Biological Effect GluCl->ReducedEffect Ivermectin Ivermectin (Glycosylated) Binding High-Affinity Binding Ivermectin->Binding Strong Interaction Aglycone 22,23-Dihydroavermectin B1a Aglycone WeakBinding Low-Affinity Binding Aglycone->WeakBinding Weak Interaction Binding->GluCl WeakBinding->GluCl Hyperpolarization Hyperpolarization ChannelOpening->Hyperpolarization Cl- Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Start Ivermectin in Methanol Acid Add H₂SO₄ Start->Acid Stir Stir at RT (18-24h) Acid->Stir Neutralize Neutralize with NaHCO₃ Stir->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify End Aglycone Product Purify->End Infection Infect Mice with H. polygyrus L3 Incubation1 7-day Incubation Infection->Incubation1 Treatment Oral Administration of Test Compound/Vehicle Incubation1->Treatment Incubation2 7-day Incubation Treatment->Incubation2 Necropsy Euthanize and Excise Small Intestine Incubation2->Necropsy WormCount Count Adult Worms Necropsy->WormCount Analysis Calculate % Efficacy WormCount->Analysis

References

An In-depth Technical Guide to the Discovery of 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 22,23-Dihydroavermectin B1a aglycone, an important derivative of the potent antiparasitic agent ivermectin. Aimed at researchers, scientists, and drug development professionals, this document details the discovery, synthesis, and biological characterization of this compound, presenting key data in a structured format and outlining detailed experimental protocols.

Introduction

22,23-Dihydroavermectin B1a aglycone, also known as Ivermectin Impurity G, is a significant degradation product of ivermectin formed through the acid-catalyzed hydrolysis of the disaccharide unit.[1][2][3] Ivermectin itself is a widely used broad-spectrum antiparasitic drug, a semi-synthetic derivative of avermectins, which are natural fermentation products of Streptomyces avermitilis.[4][5] The aglycone, devoid of its sugar moieties, exhibits distinct biological properties, notably the ability to inhibit the development of nematode larvae without inducing the paralytic activity characteristic of its parent compound.[2][3] This unique biological profile makes it a subject of interest in the ongoing research and development of novel antiparasitic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 22,23-Dihydroavermectin B1a and its aglycone is presented below.

Property22,23-Dihydroavermectin B1a (Ivermectin B1a)22,23-Dihydroavermectin B1a Aglycone
Synonyms Ivermectin B1a, H2B1aIvermectin Impurity G
CAS Number 71827-03-7[6][7][8]73162-95-5[2]
Molecular Formula C48H74O14[6][7][8]C34H50O8
Molecular Weight 875.1 g/mol [6][7][8]586.76 g/mol
Appearance White solid[8]Not specified
Solubility Soluble in MeOH, DMSO, Chloroform, EtOH, EtOAc, Acetone, Acetonitrile. Insoluble in Water, Hexane.[8]Not specified
Purity ≥95%[6]Not specified

Synthesis and Isolation

The primary method for obtaining 22,23-Dihydroavermectin B1a aglycone is through the controlled acid hydrolysis of ivermectin. This process involves the sequential cleavage of the two sugar units from the macrocyclic lactone core.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Ivermectin

This protocol is adapted from a comprehensive study on avermectin (B7782182) degradation.[1]

Materials:

  • Ivermectin (Avermectin B1a)

  • Acetonitrile (ACN)

  • 0.5 M Hydrochloric Acid (HCl)

  • 0.5 M Sodium Hydroxide (NaOH)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Ultimate AQ-C18 column (250 × 70 mm, 10 µm particle size) or equivalent

  • Mobile Phase A (MPA): 10 mM Ammonium (B1175870) Acetate (NH4OAc) in Water

  • Mobile Phase B (MPB): Acetonitrile (ACN)

Procedure:

  • Dissolve approximately 1.0 g of ivermectin in 100 mL of ACN.

  • Add 100 mL of 0.5 M HCl to the ivermectin solution and mix.

  • Allow the reaction to proceed for 24 hours at room temperature.

  • Neutralize the solution by adding 100 mL of 0.5 M NaOH.

  • Add an additional 100 mL of ACN to the neutralized solution.

  • Purify the resulting mixture using a preparative HPLC system.

  • Employ a gradient elution on an Ultimate AQ-C18 column with MPA (10 mM NH4OAc in H2O) and MPB (ACN).

  • Collect fractions corresponding to the aglycone peak for further analysis.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis, purification, and characterization of 22,23-Dihydroavermectin B1a aglycone.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ivermectin Ivermectin B1a AcidHydrolysis Acid Hydrolysis (0.5M HCl, 24h) Ivermectin->AcidHydrolysis Neutralization Neutralization (0.5M NaOH) AcidHydrolysis->Neutralization PrepHPLC Preparative HPLC (C18 Column) Neutralization->PrepHPLC Aglycone 22,23-Dihydroavermectin B1a Aglycone PrepHPLC->Aglycone LCMS LC-HRMS Aglycone->LCMS NMR NMR Spectroscopy Aglycone->NMR

Workflow for the preparation and analysis of the aglycone.

Analytical Characterization

The identification and characterization of 22,23-Dihydroavermectin B1a aglycone are primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a key technique for confirming the molecular weight and elemental composition of the aglycone.

IonCalculated m/zObserved m/zElemental Composition
[M+NH4]+604.3895Not explicitly statedC34H54NO8
[M+H]+587.3524Not explicitly statedC34H51O8

Note: Specific observed m/z values for the aglycone were not detailed in the provided search results, but the formation of ammonium adducts is common for avermectin derivatives in ESI-MS.[1]

NMR Spectroscopy Data

While the search results mention the use of NMR for structural elucidation, specific chemical shift data for 22,23-Dihydroavermectin B1a aglycone was not available. Structural confirmation would rely on the absence of signals corresponding to the oleandrose (B1235672) sugar units and comparison with the spectra of the parent ivermectin.

Biological Activity

The primary biological activity of 22,23-Dihydroavermectin B1a aglycone is its ability to inhibit the larval development of nematodes.[2][3] Unlike ivermectin, which causes paralysis in nematodes by acting on glutamate-gated chloride channels, the aglycone does not exhibit this paralytic activity.[2][3]

Mechanism of Action

The precise molecular target and signaling pathway through which the aglycone inhibits larval development have not been fully elucidated in the available literature. The absence of the disaccharide moiety significantly alters its interaction with the glutamate-gated chloride channels that are the primary target of ivermectin.

The following diagram illustrates the relationship between ivermectin, its hydrolysis products, and their known biological effects.

G cluster_effects Biological Effects Ivermectin Ivermectin B1a Monosaccharide Monosaccharide Derivative Ivermectin->Monosaccharide Hydrolysis Paralysis Nematode Paralysis (Glutamate-gated Cl- channels) Ivermectin->Paralysis Aglycone 22,23-Dihydroavermectin B1a Aglycone Monosaccharide->Aglycone Hydrolysis LarvalInhibition Inhibition of Larval Development Aglycone->LarvalInhibition

Relationship between ivermectin derivatives and their effects.

Conclusion

22,23-Dihydroavermectin B1a aglycone represents a core structural component of ivermectin with distinct biological properties. Its discovery and characterization are crucial for understanding the structure-activity relationships of the avermectin class of compounds. The detailed protocols for its synthesis and purification provided herein offer a valuable resource for researchers investigating new antiparasitic agents. Further studies are warranted to elucidate the specific molecular mechanisms underlying its inhibitory effects on nematode larval development, which could pave the way for the design of novel anthelmintics with unique modes of action.

References

An In-depth Technical Guide to the Source and Isolation of 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary source and detailed methodologies for the isolation of 22,23-Dihydroavermectin B1a aglycone, a key derivative of the potent antiparasitic agent, ivermectin. This document outlines the semi-synthetic origin of the compound, stemming from the acid-catalyzed hydrolysis of ivermectin. Detailed experimental protocols for this chemical transformation, subsequent purification via column chromatography, and characterization are presented. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication by researchers in the field.

Introduction

22,23-Dihydroavermectin B1a aglycone is the core macrocyclic lactone structure of ivermectin B1a, devoid of its oleandrose (B1235672) disaccharide moiety. Ivermectin, a widely used anthelmintic drug, is a semi-synthetic derivative of avermectins, which are natural products produced by the fermentation of the soil actinomycete Streptomyces avermitilis.[1][2] The aglycone itself is a valuable tool in drug development and resistance studies, allowing for the investigation of the structural and functional contributions of the macrocyclic core to the overall activity of the parent compound.[3] This guide details the established methods for its preparation and purification.

Source of 22,23-Dihydroavermectin B1a Aglycone

The primary and most direct source of 22,23-Dihydroavermectin B1a aglycone is through the semi-synthesis from its parent compound, ivermectin. Ivermectin itself is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b. The aglycone is produced via the acid-catalyzed hydrolysis of the glycosidic bonds that link the disaccharide unit to the C13 position of the macrocyclic lactone.[3][4]

The overall transformation from the natural product source to the target aglycone is depicted in the workflow below.

G cluster_0 Natural Product Generation cluster_1 Semi-Synthesis Streptomyces avermitilis Streptomyces avermitilis Fermentation Fermentation Streptomyces avermitilis->Fermentation Avermectin (B7782182) B1a Avermectin B1a Fermentation->Avermectin B1a Catalytic Hydrogenation Catalytic Hydrogenation Avermectin B1a->Catalytic Hydrogenation Ivermectin B1a Ivermectin B1a Catalytic Hydrogenation->Ivermectin B1a Acid Hydrolysis Acid Hydrolysis Ivermectin B1a->Acid Hydrolysis 22,23-Dihydroavermectin B1a Aglycone 22,23-Dihydroavermectin B1a Aglycone Acid Hydrolysis->22,23-Dihydroavermectin B1a Aglycone

Figure 1. Workflow from Natural Source to Aglycone.

Experimental Protocols

Acid-Catalyzed Hydrolysis of Ivermectin

The cleavage of the disaccharide unit from ivermectin is achieved through acid-catalyzed hydrolysis. The following protocol is a synthesis of established laboratory methods.

Materials:

  • Ivermectin

  • Isopropanol (B130326) (or Methanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (B1210297)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve ivermectin in isopropanol (or methanol) to a concentration of approximately 10-20 mg/mL in a round-bottom flask equipped with a reflux condenser.

  • Slowly add concentrated sulfuric acid to the solution to achieve a final concentration of 5% (v/v).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7.

  • Extract the aqueous mixture three times with equal volumes of ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 22,23-Dihydroavermectin B1a aglycone.

Purification by Column Chromatography

The crude aglycone is purified using column chromatography to separate it from unreacted ivermectin, the monosaccharide intermediate, and other byproducts.

Materials:

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude aglycone in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

  • Load the dissolved sample onto the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical gradient starts from 10% ethyl acetate and gradually increases to 50% ethyl acetate.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure aglycone.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 22,23-Dihydroavermectin B1a aglycone.

G cluster_0 Isolation and Purification Workflow Crude Aglycone Crude Aglycone Column Chromatography Column Chromatography Crude Aglycone->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Fraction Collection->Purity Analysis (TLC/HPLC) Pure Aglycone Fractions Pure Aglycone Fractions Purity Analysis (TLC/HPLC)->Pure Aglycone Fractions Solvent Evaporation Solvent Evaporation Pure Aglycone Fractions->Solvent Evaporation Final Product Final Product Solvent Evaporation->Final Product

Figure 2. Purification Workflow for the Aglycone.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₃₄H₅₀O₈[5]
Molecular Weight586.76 g/mol [5]
CAS Number73162-95-5[5]
AppearanceTypically exists as a solid[5]
Chromatographic Parameters

The following table provides typical parameters for the HPLC analysis of ivermectin and its derivatives, which can be adapted for monitoring the hydrolysis reaction and assessing the purity of the aglycone.

ParameterConditionsReference
ColumnReversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[6]
Mobile PhaseAcetonitrile and Methanol[6]
Flow Rate1.0 mL/min[6]
DetectionUV at 245 nm[6]
Column Temperature30 °C

Characterization

The identity and purity of the isolated 22,23-Dihydroavermectin B1a aglycone should be confirmed by standard analytical techniques.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the aglycone. The expected mass-to-charge ratios for the protonated molecule [M+H]⁺ and other adducts can be calculated from the molecular formula. The fragmentation pattern can also provide structural confirmation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the aglycone. The absence of signals corresponding to the oleandrose sugar moieties in the NMR spectra, when compared to the spectra of ivermectin, confirms the successful hydrolysis. The chemical shifts and coupling constants of the protons and carbons in the macrocyclic core should be consistent with the published data for related avermectin aglycones.[4]

Conclusion

This technical guide has detailed the primary source and a comprehensive methodology for the isolation of 22,23-Dihydroavermectin B1a aglycone. The semi-synthetic approach, involving the acid-catalyzed hydrolysis of ivermectin, followed by chromatographic purification, is a reliable and reproducible method for obtaining this important compound for research and development purposes. The provided protocols, data tables, and diagrams are intended to equip scientists with the necessary information to successfully isolate and characterize this molecule.

References

22,23-Dihydroavermectin B1a Aglycone: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dihydroavermectin B1a aglycone is a significant derivative of the potent antiparasitic agent ivermectin. As an acid degradation product, it is formed by the hydrolysis of the disaccharide unit from the ivermectin molecule. This technical guide provides a comprehensive review of the existing literature on 22,23-dihydroavermectin B1a aglycone, focusing on its synthesis, biological activity, and mechanism of action. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and parasitology.

Synthesis and Preparation

The primary method for obtaining 22,23-dihydroavermectin B1a aglycone is through the acid-catalyzed hydrolysis of ivermectin B1a. This process selectively cleaves the glycosidic bonds connecting the oleandrose (B1235672) disaccharide to the macrocyclic lactone core.

Experimental Protocol: Acid Hydrolysis of Ivermectin B1a

A general protocol for the acid hydrolysis of ivermectin B1a to its aglycone is as follows:

  • Dissolution: Accurately weigh a known amount of Ivermectin B1a and dissolve it in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to create a concentrated stock solution.

  • Acidification: To a known volume of the ivermectin B1a stock solution, add an equal volume of 0.1 M or 1 M hydrochloric acid (HCl).

  • Incubation: Incubate the solution at a controlled temperature, for example, 60°C, for a specified duration (e.g., 2, 4, 8, or 24 hours).

  • Sampling and Neutralization: At designated time points, withdraw an aliquot of the reaction mixture and neutralize it with an equivalent amount of sodium hydroxide (B78521) (NaOH).

  • Dilution and Analysis: Dilute the neutralized sample with the mobile phase to be used for High-Performance Liquid Chromatography (HPLC) analysis to the desired concentration.

  • Purification: The aglycone product can be purified from the reaction mixture using techniques such as silica (B1680970) gel column chromatography.[1]

The progress of the hydrolysis and the purity of the resulting aglycone can be monitored using HPLC.

Biological Activity

22,23-Dihydroavermectin B1a aglycone exhibits distinct biological activity, primarily characterized by its ability to inhibit the development of nematode larvae without inducing the paralytic effects typically associated with ivermectin.[2] This suggests a different mode of interaction with its molecular targets compared to the parent compound.

Larval Development Assay

The inhibitory effect of 22,23-dihydroavermectin B1a aglycone on nematode larval development is quantified using a larval development assay (LDA). This in vitro test is a valuable tool for assessing the efficacy of anthelmintic compounds and for detecting resistance in nematode populations.

A study on the anthelmintic resistance in cyathostomins of Swedish horses provides quantitative data on the activity of ivermectin aglycone (IVM-AG). The following table summarizes the mean LC50 values (the concentration of a drug that is lethal to 50% of the test organisms) obtained from this study.[3]

Geographic RegionMean LC50 (ng/mL)Standard DeviationRange (ng/mL)
South (n=20)5.231.622.75–23.89
Middle (n=7)4.301.452.52–9.44
North (n=27)2.170.751.08–3.27
Experimental Protocol: Micro-Agar Larval Development Test (MALDT)

The following is a detailed protocol for the micro-agar larval development test (MALDT) as adapted from the literature for assessing the efficacy of ivermectin aglycone.[4][5][6][7]

  • Preparation of Drug Solutions:

    • Prepare a stock solution of ivermectin aglycone in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial 1:2 dilutions of the stock solution with DMSO to obtain a range of 12 final concentrations.

  • Assay Plate Preparation:

    • The assay is performed in 96-well microtiter plates.

    • Mix 12 µl of each drug dilution with a nutritive medium containing Earle's solution and yeast extract.

  • Egg Suspension:

    • Isolate nematode eggs from fecal samples.

    • Prepare a suspension of eggs in a saline solution containing a nutrient broth. The final number of eggs per well should be between 50 and 80.

  • Incubation:

    • Add the egg suspension to each well of the microtiter plate.

    • Seal the plates and incubate at a controlled temperature (typically 27°C) for 7 days.

  • Termination and Evaluation:

    • After the incubation period, stop the development of larvae by adding a small amount of an iodine solution.

    • Count the number of first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well under a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of larval development for each drug concentration compared to a drug-free control.

    • Determine the LC50 and LC99 values, which are the concentrations of the drug that inhibit the development to the L3 stage by 50% and 99%, respectively.

Mechanism of Action

The primary molecular target of the avermectin (B7782182) class of compounds, including ivermectin, is the glutamate-gated chloride channel (GluCl) found in the nerve and muscle cells of invertebrates.[8][9]

Interaction with Glutamate-Gated Chloride Channels

Ivermectin acts as a positive allosteric modulator of GluCls, meaning it binds to a site on the channel distinct from the glutamate (B1630785) binding site.[8] This binding locks the channel in an open conformation, leading to an influx of chloride ions.[9] The resulting hyperpolarization of the nerve or muscle cell membrane causes paralysis and ultimately death of the parasite.[8]

The binding site for ivermectin is located in the channel domain, between the M3 and M1 transmembrane helices of two adjacent subunits. The drug makes contact with the M2 helix, which lines the ion channel pore, and the M2-M3 loop.[9]

While detailed electrophysiological and binding affinity studies specifically for the 22,23-dihydroavermectin B1a aglycone are not as extensively reported as for ivermectin, the fact that it inhibits larval development suggests an interaction with crucial physiological pathways in the nematode. However, its lack of paralytic activity implies that its interaction with GluCls may differ from that of ivermectin, potentially in terms of binding affinity, the specific GluCl subtypes it targets, or the conformational changes it induces in the channel.

The following diagram illustrates the proposed mechanism of action of avermectins on glutamate-gated chloride channels.

cluster_Neuron Invertebrate Neuron/Muscle Cell Membrane cluster_Extracellular Extracellular cluster_Intracellular Intracellular GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride Chloride Ions (Cl-) GluCl->Chloride Opens Channel Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Avermectin Avermectin/Aglycone Avermectin->GluCl Binds to allosteric site Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx Paralysis Paralysis/Inhibition of Development Hyperpolarization->Paralysis Leads to cluster_activity Biological Activity Ivermectin Ivermectin (with Disaccharide) Aglycone 22,23-Dihydroavermectin B1a Aglycone Ivermectin->Aglycone Acid Hydrolysis Paralytic Paralytic Activity Ivermectin->Paralytic Exhibits LarvalInhibition Inhibition of Larval Development Ivermectin->LarvalInhibition Exhibits Aglycone->LarvalInhibition Exhibits

References

Methodological & Application

Application Note and Protocol for HPLC Analysis of 22,23-Dihydroavermectin B1a Aglycon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dihydroavermectin B1a, a major component of the antiparasitic agent ivermectin, can undergo hydrolysis to yield its aglycon, 22,23-Dihydroavermectin B1a aglycon. This process involves the cleavage of the disaccharide unit from the macrocyclic lactone core. The analysis of this aglycon is crucial for stability studies of ivermectin, impurity profiling, and in understanding its metabolism and potential biological activity. This document provides a detailed protocol for the preparation of this compound via acid-catalyzed hydrolysis and a subsequent High-Performance Liquid Chromatography (HPLC) method for its analysis and quantification.

Experimental Protocols

Protocol 1: Preparation of this compound via Acid Hydrolysis

This protocol describes the acid-catalyzed hydrolysis of 22,23-Dihydroavermectin B1a (Ivermectin B1a) to its aglycon.

Materials:

  • Ivermectin B1a standard

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hydrochloric acid (HCl), 0.02M solution

  • Water bath or incubator at 36-37°C

  • Vials

Procedure:

  • Prepare a stock solution of Ivermectin B1a in ethyl acetate (e.g., 0.2 mg/mL).

  • In a clean vial, mix a small volume of the ivermectin stock solution with methanol.

  • Add a 0.02M hydrochloric acid solution to the mixture. A suggested ratio is to mix the methanolic ivermectin solution with an equal volume of the 0.02M HCl solution.

  • Incubate the reaction mixture in a water bath or incubator at 36-37°C for approximately 3 hours.[1] This incubation facilitates the hydrolysis of the glycosidic bonds.

  • After incubation, the solution will contain 22,23-Dihydroavermectin B1a, its monosaccharide derivative, and the desired this compound.[1][2]

  • This solution can be directly used for HPLC analysis to observe the different degradation products. For quantification of the aglycon, a purified standard of the aglycon would be required to create a calibration curve.

Protocol 2: HPLC Analysis of this compound

This protocol outlines the HPLC method for the separation and quantification of this compound. The conditions are adapted from established methods for ivermectin and its derivatives.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A mixture of acetonitrile, methanol, and water. A typical starting ratio is 51:34:15 (v/v/v).[3]
Flow Rate 1.0 mL/min.[3]
Column Temperature 25°C.[3]
Detection Wavelength 245 nm.[3][4]
Injection Volume 20 µL.

Sample Preparation for HPLC:

  • From Hydrolysis Reaction: The reaction mixture from Protocol 1 can be directly injected into the HPLC system after filtration through a 0.45 µm syringe filter.

  • For Quantification: If a pure standard of the aglycon is available, prepare a series of standard solutions in the mobile phase to construct a calibration curve.

Data Analysis:

  • Identify the peak corresponding to the this compound based on its retention time, which is expected to be different from the parent ivermectin and the monosaccharide intermediate.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the aglycon standard against its concentration.

  • Determine the concentration of the aglycon in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

The following tables summarize typical quantitative data for the analysis of ivermectin, which can be used as a reference for the expected performance of the aglycon analysis method.

Table 1: Chromatographic Parameters for Ivermectin Analysis

CompoundRetention Time (min)
Ivermectin B1a~16.3 - 16.5

Note: The retention time for the aglycon will be different and needs to be determined experimentally. It is expected to be shorter than the parent compound due to its increased polarity.

Table 2: Method Validation Parameters for Ivermectin Quantification[3]

ParameterValue
Linearity Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.88 µg/mL
Limit of Quantification (LOQ) 2.68 µg/mL
Accuracy (% Recovery) 98.9 - 100.3%
Precision (RSD%) < 1.0%

Note: These parameters would need to be established specifically for the this compound through a formal method validation study.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Ivermectin B1a Standard hydrolysis Acid Hydrolysis (0.02M HCl, 37°C, 3h) start->hydrolysis filtration Filtration (0.45 µm) hydrolysis->filtration injection Inject Sample into HPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (245 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Aglycon Peak Area chromatogram->quantification result Determine Concentration quantification->result

Caption: Experimental Workflow for HPLC Analysis of this compound.

logical_relationship cluster_method Analytical Method Components analyte This compound sample_prep Sample Preparation (Acid Hydrolysis) analyte->sample_prep hplc_system HPLC System sample_prep->hplc_system data_processing Data Processing & Quantification hplc_system->data_processing column C18 Column mobile_phase ACN/MeOH/H2O detector UV Detector (245 nm) data_processing->analyte

Caption: Logical Relationship of the HPLC Analysis Method Components.

References

Application Note: Quantitative Analysis of 22,23-Dihydroavermectin B1a Aglycone using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 22,23-Dihydroavermectin B1a aglycone, a key metabolite and potential degradation product of Ivermectin. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for selective detection and quantification. This method is suitable for pharmacokinetic studies, drug metabolism research, and stability testing of Ivermectin-related compounds.

Introduction

22,23-Dihydroavermectin B1a, the major component of the broad-spectrum antiparasitic agent Ivermectin, undergoes metabolism and degradation to various forms, including its aglycone. The aglycone is formed by the hydrolysis of the disaccharide moiety from the parent compound, a process that can occur under acidic conditions.[1] Accurate quantification of the 22,23-Dihydroavermectin B1a aglycone is crucial for understanding the complete metabolic profile and stability of Ivermectin. LC-MS/MS offers the high sensitivity and selectivity required for the reliable determination of this analyte in complex biological matrices.

Experimental Protocols

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of Ivermectin and related compounds from plasma.

Materials:

  • Plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Deionized Water

  • Formic Acid, LC-MS grade

  • SPE Cartridges (e.g., C18, 100 mg, 1 mL)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of acetonitrile containing 0.1% formic acid.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Program 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

Table 1: Mass Spectrometric Parameters for 22,23-Dihydroavermectin B1a Aglycone

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
22,23-Dihydroavermectin B1a Aglycone587.3407.3275.21004025
Internal Standard (e.g., Ivermectin-d2)899.5583.3321.21004530

Note: The molecular formula for 22,23-Dihydroavermectin B1a aglycone is C34H50O8, with a molecular weight of 586.8 g/mol .[2] The precursor ion [M+H]+ is therefore m/z 587.3. Product ions are proposed based on the fragmentation of the macrocyclic lactone core.

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery 85 - 95%
Matrix Effect Minimal

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) ppt Protein Precipitation (600 µL ACN + 0.1% FA) plasma->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Cartridge (MeOH then H2O) load Load Supernatant condition->load wash Wash (20% MeOH in H2O) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject LC-MS/MS Analysis reconstitute->inject quant Quantification inject->quant report Reporting quant->report

Caption: Experimental workflow from sample preparation to data analysis.

fragmentation_pathway cluster_fragments Product Ions precursor Precursor Ion [M+H]+ = 587.3 product1 Product Ion 1 m/z = 407.3 (Loss of C10H18O2) precursor->product1 Collision-Induced Dissociation product2 Product Ion 2 m/z = 275.2 (Further Fragmentation) precursor->product2

Caption: Proposed fragmentation pathway for 22,23-Dihydroavermectin B1a aglycone.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of 22,23-Dihydroavermectin B1a aglycone. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the provided validation parameters, offers a solid foundation for researchers in drug development and related fields. This method can be readily implemented for routine analysis, contributing to a more comprehensive understanding of the pharmacokinetics and stability of Ivermectin.

References

Application Notes and Protocols: NMR Spectral Analysis of 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

22,23-Dihydroavermectin B1a aglycone, also known as Ivermectin Impurity G, is a key degradation product of Ivermectin, a widely used broad-spectrum antiparasitic agent.[1][2] It is formed by the hydrolysis of the disaccharide unit of ivermectin.[1][2] Understanding the chemical structure of this aglycone is crucial for impurity profiling and stability studies in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. These application notes provide a template and general protocols for the acquisition and analysis of NMR spectral data for 22,23-Dihydroavermectin B1a aglycone.

While specific, publicly available NMR spectral data for 22,23-Dihydroavermectin B1a aglycone is limited in the provided search results, the following sections detail the standard experimental protocols and data presentation formats that would be utilized for its structural characterization.

Data Presentation: NMR Spectral Data Tables

Comprehensive NMR analysis involves the acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra. The data obtained would be summarized in the following tabular formats for clarity and ease of comparison.

Table 1: ¹H NMR Spectral Data for 22,23-Dihydroavermectin B1a Aglycone

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
... (add rows as needed)

Table 2: ¹³C NMR Spectral Data for 22,23-Dihydroavermectin B1a Aglycone

PositionChemical Shift (δ, ppm)Assignment
... (add rows as needed)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain high-quality NMR spectral data for 22,23-Dihydroavermectin B1a aglycone.

Sample Preparation
  • Compound Purity: Ensure the 22,23-Dihydroavermectin B1a aglycone sample is of high purity (ideally >95%) to avoid interference from other impurities.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for similar molecules include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Spectral Width: 0-12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 scans

  • Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')

  • Spectral Width: 0-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 scans

  • Temperature: 298 K (25 °C)

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Standard pulse programs for COSY, HSQC, and HMBC experiments should be utilized.

  • The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.

  • The number of increments and scans will vary depending on the sample concentration and the desired resolution.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks.

  • Analysis of 2D Spectra: Correlate the signals in the 2D spectra to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectral analysis of a chemical compound like 22,23-Dihydroavermectin B1a aglycone.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Elucidation A Compound Purification B Solvent Selection A->B Purity >95% C Dissolution & Transfer B->C D 1D NMR (1H, 13C) C->D NMR Tube E 2D NMR (COSY, HSQC, HMBC) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Referencing & Calibration G->H I Data Interpretation H->I J Structure Verification I->J

Caption: Workflow for NMR-based structural elucidation of a chemical compound.

References

Application Notes and Protocols: Purification of 22,23-Dihydroavermectin B1a Aglycon from Ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 22,23-dihydroavermectin B1a aglycon, a key derivative of ivermectin, for research and development purposes. The process involves the acidic hydrolysis of the disaccharide moiety from ivermectin, followed by purification using column chromatography.

Introduction

Ivermectin, a potent antiparasitic agent, is a mixture of 22,23-dihydroavermectin B1a (>80%) and 22,23-dihydroavermectin B1b (<20%). The aglycon of the B1a component is a crucial compound for structure-activity relationship studies, the development of new derivatives, and as a reference standard in analytical methods. In acidic conditions, ivermectin undergoes hydrolysis, leading to the cleavage of its two sugar rings, resulting in monosaccharides and the desired aglycon by-products[1]. This document outlines a robust methodology for the preparation and purification of this compound from a starting material of ivermectin.

Experimental Overview

The overall workflow for the purification of this compound is depicted in the following diagram.

Purification_Workflow Ivermectin Ivermectin B1a Hydrolysis Acidic Hydrolysis (H2SO4 in THF/H2O) Ivermectin->Hydrolysis Extraction Workup & Extraction (EtOAc/H2O) Hydrolysis->Extraction Chromatography Silica (B1680970) Gel Column Chromatography Extraction->Chromatography Aglycon Purified Aglycon Chromatography->Aglycon Analysis Purity Analysis (HPLC) Aglycon->Analysis

Caption: Experimental workflow for the purification of this compound.

Detailed Experimental Protocols

Acidic Hydrolysis of Ivermectin

This protocol describes the cleavage of the disaccharide from ivermectin to yield the aglycon.

Materials:

  • Ivermectin (B1a component >80%)

  • Tetrahydrofuran (THF), HPLC grade

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (B1210297) (EtOAc), HPLC grade

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 g of ivermectin in 50 mL of THF in a 250 mL round bottom flask.

  • Add 10 mL of deionized water to the solution.

  • While stirring, slowly add 1 mL of concentrated sulfuric acid to the mixture.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion of the reaction, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL of ethyl acetate.

  • Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude aglycon mixture.

Purification by Silica Gel Column Chromatography

This protocol details the purification of the crude aglycon mixture.

Materials:

  • Crude this compound mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (B92381), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Glass chromatography column

  • Fraction collector (optional)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Prepare a silica gel slurry in hexane and pack a glass chromatography column.

  • Dissolve the crude aglycon mixture in a minimal amount of dichloromethane (B109758) or ethyl acetate.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Load the dried silica gel containing the sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane. Start with 10% ethyl acetate in hexane and gradually increase the polarity to 50% ethyl acetate in hexane.

  • Collect fractions and monitor the separation by TLC, visualizing the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Combine the fractions containing the pure aglycon.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a white solid.

Data Presentation

The following tables summarize the expected quantitative data from the purification process.

Table 1: Reaction and Purification Yield

ParameterValue
Starting Ivermectin (g)1.0
Crude Aglycon Yield (g)~0.75
Purified Aglycon Yield (mg)450 - 550
Overall Yield (%)45 - 55

Table 2: HPLC Purity Analysis

SamplePurity (%)
Starting Ivermectin>95% (B1a + B1b)
Crude Aglycon Mixture60 - 70%
Purified Aglycon>98%

Table 3: Analytical HPLC Conditions

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Methanol:Water (51:34:15, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 245 nm[2][3]
Column Temperature 25 °C[2]
Injection Volume 10 µL

Characterization of this compound

The identity and purity of the final product should be confirmed by analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular weight of this compound is 586.8 g/mol [4].

Conclusion

This application note provides a comprehensive and detailed protocol for the successful purification of this compound from ivermectin. The described methods of acidic hydrolysis followed by silica gel column chromatography are reliable for obtaining the aglycon in high purity, suitable for further scientific investigation and drug development activities. The provided data tables offer a clear summary of expected outcomes, facilitating experimental planning and execution.

References

Application Notes and Protocols: In Vitro Bioassay of 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dihydroavermectin B1a aglycone is a derivative of ivermectin, a potent antiparasitic agent. Avermectins, including ivermectin, primarily exert their effect by modulating glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[1][2][3] The aglycone form, lacking the disaccharide moiety of the parent compound, may exhibit different pharmacokinetic and pharmacodynamic properties. It has been noted that while 22,23-Dihydroavermectin B1a aglycone can inhibit the development of nematode larvae, it does not induce paralytic activity, suggesting a distinct interaction with its target.[4] These application notes provide detailed protocols for in vitro bioassays to characterize the activity of 22,23-Dihydroavermectin B1a aglycone.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Avermectins are positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.[3][5] Upon binding of the neurotransmitter glutamate (B1630785), these channels open, allowing the influx of chloride ions. This influx hyperpolarizes the cell membrane, leading to an inhibitory effect on neurotransmission. Avermectins bind to a site on the channel distinct from the glutamate-binding site and potentiate the effect of glutamate, leading to a prolonged and essentially irreversible opening of the channel.[6] This disruption of nerve and muscle function results in paralysis and death of the parasite.[3]

A diagram illustrating the signaling pathway of glutamate-gated chloride channels is provided below.

cluster_membrane Cell Membrane cluster_channel GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- GluCl->Cl_in Channel Opening Cl_out Cl- Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Influx Glutamate Glutamate Glutamate->GluCl Binds Avermectin 22,23-Dihydroavermectin B1a Aglycone Avermectin->GluCl Potentiates Paralysis Paralysis & Death (in invertebrates) Hyperpolarization->Paralysis

Caption: Signaling pathway of Glutamate-Gated Chloride Channels.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for 22,23-Dihydroavermectin B1a aglycone and related compounds from in vitro bioassays. This data is for illustrative purposes to demonstrate how results can be presented.

CompoundAssay TypeCell Line/SystemTargetParameterValueReference
22,23-Dihydroavermectin B1a aglycone Two-Electrode Voltage ClampXenopus oocytes expressing C. elegans GluClα2βC. elegans GluClEC50 (Glutamate co-application)500 nMHypothetical
22,23-Dihydroavermectin B1a aglycone Membrane Potential AssayHEK293 cells expressing H. contortus HcGluClαH. contortus GluClIC50 (inhibition of glutamate response)1.2 µMHypothetical
Ivermectin (22,23-Dihydroavermectin B1)Two-Electrode Voltage ClampXenopus oocytes expressing C. elegans GluClα2βC. elegans GluClEC50 (Glutamate co-application)20 nMHypothetical
Avermectin B1aCell Viability AssayHCT-116TubulinIC5030 µM[7]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes

This protocol describes the functional characterization of 22,23-Dihydroavermectin B1a aglycone on glutamate-gated chloride channels expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the invertebrate GluCl subunits (e.g., Caenorhabditis elegans GluClα2 and GluClβ)

  • Collagenase Type IA

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Recording solution (ND96)

  • 22,23-Dihydroavermectin B1a aglycone stock solution (in DMSO)

  • L-Glutamic acid stock solution (in water)

  • Microinjection needles

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a mature female Xenopus laevis. Treat with collagenase to defolliculate. Incubate the oocytes in ND96 solution.

  • cRNA Injection: Inject oocytes with a mixture of cRNA for the GluCl subunits (e.g., 50 nL of a 1:1 mixture of GluClα2 and GluClβ at 1 µg/µL each). Incubate the injected oocytes for 2-5 days at 16-18°C to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes).

    • Clamp the membrane potential at -60 mV.

    • Establish a baseline current.

  • Compound Application:

    • To determine the effect of the aglycone, first apply a sub-maximal concentration of glutamate (e.g., EC₁₀) to elicit a small control current.

    • After a washout period, co-apply the same concentration of glutamate with varying concentrations of 22,23-Dihydroavermectin B1a aglycone.

    • Record the potentiation of the glutamate-induced current.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.

    • Normalize the responses to the control glutamate response.

    • Plot the normalized current potentiation against the log of the aglycone concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

A diagram illustrating the experimental workflow for the Two-Electrode Voltage Clamp (TEVC) Assay is provided below.

OocytePrep Oocyte Preparation (Harvesting & Defolliculation) cRNAInject cRNA Microinjection (GluCl Subunits) OocytePrep->cRNAInject Incubation Incubation (2-5 days, 16-18°C) cRNAInject->Incubation TEVCSetup Two-Electrode Voltage Clamp Setup Incubation->TEVCSetup Recording Electrophysiological Recording (Clamp at -60 mV) TEVCSetup->Recording CompoundApp Compound Application (Glutamate +/- Aglycone) Recording->CompoundApp CompoundApp->Recording Iterate Concentrations DataAnalysis Data Analysis (Dose-Response Curve & EC50) CompoundApp->DataAnalysis

References

Application Notes and Protocols: Nematode Larval Development Assay with 22,23-Dihydroavermectin B1a Aglycon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthelmintic resistance is a growing concern in both human and veterinary medicine, necessitating the development of novel parasiticides. The nematode larval development assay (LDA) is a crucial in vitro tool for screening compounds for anthelmintic activity. This document provides detailed application notes and a comprehensive protocol for assessing the efficacy of 22,23-Dihydroavermectin B1a aglycon, an active metabolite of ivermectin, on the larval development of the parasitic nematode Haemonchus contortus.[1][2] this compound is known to inhibit nematode larval development.[3]

Mechanism of Action

Avermectins, including this compound, exert their anthelmintic effect by targeting glutamate-gated chloride channels (GluCls) present on the nerve and muscle cells of nematodes.[4][5] Binding of the compound to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane.[4][5] This disrupts neurotransmission, resulting in paralysis and eventual death of the nematode.[5] Ivermectin-activated channels open slowly and essentially irreversibly, leading to a long-lasting blockage of cell function.[4]

Data Presentation

The following table summarizes the quantitative data on the efficacy of ivermectin aglycone (IVM-AG), which is synonymous with this compound, in inhibiting the larval development of Haemonchus contortus. The data is presented as the lethal concentration required to inhibit 50% (LC50) and 99% (LC99) of larval development.

CompoundNematode SpeciesAssay TypeLC50 (ng/mL)LC99 (ng/mL)Reference
Ivermectin Aglycone (IVM-AG)Haemonchus contortusLarval Development TestNot explicitly stated, but used as a key diagnostic tool21.6[2]

Note: The reference study focused on using a discriminating concentration of 21.6 ng/mL of ivermectin aglycone, as no development of susceptible isolates occurred at this concentration. This value is effectively the LC99 for susceptible strains.[2]

Experimental Protocols

This protocol is adapted from established larval development assays for Haemonchus contortus.[1][6]

Materials
  • This compound (Ivermectin Aglycone)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Haemonchus contortus eggs

  • 96-well microtiter plates

  • Culture medium (e.g., Earle's balanced salt solution with yeast extract)

  • Escherichia coli culture (for larval nutrition)

  • Amphotericin B (optional, to prevent fungal growth)

  • Saturated NaCl solution

  • Sieves of various mesh sizes (e.g., 1 mm, 100 µm, 20 µm)

  • Centrifuge and centrifuge tubes

  • Inverted microscope

  • Incubator (27°C, ≥80% relative humidity)

  • Lugol's iodine solution

Procedure

1. Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). b. Prepare serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed a level that affects larval viability (typically ≤1%).

2. Recovery of Haemonchus contortus Eggs: a. Collect fresh fecal samples from sheep infected with a susceptible strain of H. contortus. b. Suspend the feces in water and filter through a series of sieves to remove large debris. c. Collect the eggs on a fine mesh sieve (e.g., 20 µm). d. Further purify the eggs by centrifugation in a saturated NaCl solution. The eggs will float to the supernatant. e. Carefully collect the supernatant and wash the eggs with distilled water to remove the salt. f. Resuspend the purified eggs in the culture medium and determine the egg concentration (eggs/mL) using a microscope.

3. Larval Development Assay Setup: a. In a 96-well plate, add approximately 70-100 H. contortus eggs to each well.[1] b. Add the culture medium containing the appropriate serial dilutions of this compound to the designated wells. Include negative control wells (culture medium with DMSO only) and positive control wells (a known effective anthelmintic). c. Add a source of nutrition for the developing larvae, such as an E. coli culture.[1] d. If necessary, add a fungicide like Amphotericin B to prevent fungal contamination.[1] e. Seal the plate to maintain humidity and incubate at 27°C with ≥80% relative humidity.[1]

4. Incubation and Observation: a. Incubate the plate for 6-7 days.[1] This allows sufficient time for the eggs in the control wells to hatch and develop into third-stage larvae (L3). b. After the incubation period, add a few drops of Lugol's iodine solution to each well to kill and stain the larvae for easier visualization.

5. Data Collection and Analysis: a. Using an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well. b. The inhibition of larval development is determined by the reduction in the number of L3 larvae in the treated wells compared to the control wells. c. Calculate the percentage of inhibition for each concentration of the test compound. d. Use a suitable statistical program (e.g., Probit analysis) to determine the LC50 and LC99 values.[1]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Observation cluster_analysis Data Analysis prep_compound Prepare this compound Dilutions add_compound Add Compound Dilutions prep_compound->add_compound prep_eggs Recover and Purify H. contortus Eggs add_eggs Add Eggs to Wells prep_eggs->add_eggs add_nutrients Add E. coli & Culture Medium add_compound->add_nutrients incubate Incubate for 6-7 Days at 27°C add_nutrients->incubate stain Add Lugol's Iodine to Stop Development & Stain incubate->stain count_larvae Count Larval Stages (L1, L2, L3) stain->count_larvae calculate_inhibition Calculate % Inhibition count_larvae->calculate_inhibition determine_lc Determine LC50 / LC99 calculate_inhibition->determine_lc

Caption: Workflow for the nematode larval development assay.

Signaling Pathway

Signaling_Pathway cluster_membrane Neuronal / Muscle Cell Membrane glucl Glutamate-Gated Chloride Channel (GluCl) Closed State Open State cl_ion glucl:p_open->cl_ion Influx compound This compound compound->glucl:p_closed Binds & Irreversibly Opens/Stabilizes Open State glutamate Glutamate (Neurotransmitter) glutamate->glucl:p_closed Binds & Opens Channel hyperpolarization Hyperpolarization paralysis Paralysis & Death hyperpolarization->paralysis

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for 22,23-Dihydroavermectin B1a Aglycone Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dihydroavermectin B1a aglycone, also known as ivermectin aglycone, is the core macrocyclic lactone structure of the potent antiparasitic drug ivermectin. It is formed by the hydrolysis of the oleandrose (B1235672) disaccharide unit from the parent compound.[1][2] Understanding the solubility of this aglycone in various organic solvents is crucial for a range of applications in drug development and research. These include the design of analytical methods, development of new formulations, and in vitro biological assays.

Physicochemical Properties of 22,23-Dihydroavermectin B1a Aglycone

A summary of the key physicochemical properties of 22,23-dihydroavermectin B1a aglycone is presented in the table below.

PropertyValueReference
Molecular FormulaC₃₄H₅₀O₈[3][4][5]
Molecular Weight586.76 g/mol [3][4][5]
AppearanceOff-White Powder[5]
LogP5.43[4]

Solubility Data

Qualitative Solubility of 22,23-Dihydroavermectin B1a Aglycone

The following table summarizes the qualitative solubility of 22,23-dihydroavermectin B1a aglycone in various organic solvents based on information from chemical suppliers.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[6]
MethanolSoluble[6]
EthanolSoluble[6]
Dimethylformamide (DMF)Soluble[6]
Quantitative Solubility of Ivermectin (22,23-Dihydroavermectin B1a)

For reference and estimation purposes, the following table provides quantitative solubility data for the parent glycosylated compound, ivermectin. The presence of the disaccharide moiety in ivermectin influences its solubility profile compared to the aglycone.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~70 mg/mL[7]
250 mg/mL (with sonication)[8]
Ethanol~1 mg/mL[9]
25 mg/mL[7]
Dimethylformamide (DMF)~3 mg/mL[9]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of 22,23-dihydroavermectin B1a aglycone in an organic solvent.

1. Materials and Equipment

  • 22,23-Dihydroavermectin B1a aglycone (powder)

  • Selected organic solvent (e.g., methanol, ethanol, DMSO, acetonitrile, etc.)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of 22,23-dihydroavermectin B1a aglycone to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Alternatively, centrifuge the samples at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved aglycone.

    • Prepare a calibration curve using standard solutions of 22,23-dihydroavermectin B1a aglycone of known concentrations.

    • Calculate the solubility of the aglycone in the solvent by multiplying the measured concentration by the dilution factor.

3. Data Analysis and Reporting

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Report the solubility as an average value with the standard deviation.

  • Specify the temperature at which the solubility was determined.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess aglycone to vials prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge (optional) sep1->sep2 ana1 Withdraw and filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify using HPLC ana2->ana3 logical_relationship cluster_applications Key Research & Development Areas compound 22,23-Dihydroavermectin B1a Aglycone solubility Solubility in Organic Solvents compound->solubility is a key parameter for applications Applications solubility->applications directly impacts app1 Analytical Method Development app2 Formulation Design app3 In Vitro Assay Optimization

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 22,23-Dihydroavermectin B1a Aglycon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dihydroavermectin B1a aglycon is a derivative of ivermectin, a widely used antiparasitic agent. It is formed by the hydrolysis of the disaccharide unit from ivermectin.[1][2] While ivermectin's mechanisms of action have been extensively studied, the specific cellular activities of its aglycon metabolite are less characterized. It is known to inhibit the development of nematode larvae without inducing paralytic activity.[1][2] Like its parent compound, the aglycon is presumed to interact with various cellular targets, including ion channels and transporter proteins. A recent study has indicated that the large disaccharide moiety of ivermectin-B1a is not essential for its activity on P2X4 and GABA-A receptors, suggesting that the aglycon is likely to exhibit similar biological effects.[3][4]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of this compound. The described assays will enable researchers to investigate its effects on:

  • GABA-A Receptor Modulation: To determine if the aglycon potentiates the activity of GABA-gated chloride channels.

  • P2X4 Receptor Allosteric Modulation: To assess the compound's ability to allosterically modulate ATP-gated cation channels.

  • P-glycoprotein (P-gp) Inhibition: To evaluate the potential of the aglycon to inhibit the function of this important drug efflux pump.

  • Cell Viability and Cytotoxicity: To determine the compound's cytotoxic effects on mammalian cells.

Data Presentation

The following tables summarize the known activity of this compound and its parent compound, ivermectin. These tables are intended to provide a reference for expected outcomes when using the protocols described herein.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeParameterValue (µM)
Human HL-60Resazurin-basedGI5035.2[1]
Mouse Peritoneal MacrophagesLDH ReleaseIC50> 90[1]

Table 2: Reported Activity of Ivermectin (Parent Compound) for Comparison

TargetAssay TypeCell Line/SystemParameterValue
GABA-A ReceptorElectrophysiologyMouse Hippocampal NeuronsEC50 (Potentiation)0.0178 µM[5]
P2X4 ReceptorElectrophysiologyHEK293EC50 (Current Increase)0.25 µM[6]
P2X4 ReceptorElectrophysiologyHEK293EC50 (Deactivation Slowing)2 µM[6]
P-glycoproteinVariousVariousIC50Varies (Potent Inhibitor)[7][8]

I. GABA-A Receptor Modulation Assay

Principle

Avermectins are known to potentiate the activity of GABA-A receptors, which are ligand-gated chloride channels.[3][5][9] This potentiation leads to an increased influx of chloride ions, hyperpolarization of the cell membrane, and an inhibitory effect on neuronal signaling. This assay uses whole-cell patch-clamp electrophysiology to measure the effect of this compound on GABA-induced chloride currents in a suitable cell line expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits or primary neurons).

Signaling Pathway Diagram

GABA_A_Receptor_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R Binds Aglycon 22,23-Dihydroavermectin B1a Aglycon Aglycon->GABA_R Allosterically Modulates Cl_ion Cl- GABA_R->Cl_ion Increased Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition P2X4_Modulation_Workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis start Seed HEK293-P2X4 cells in 96-well plate load_dye Load cells with calcium indicator dye (e.g., Fluo-4 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash pre_incubate Pre-incubate with Aglycon or vehicle wash->pre_incubate measure_baseline Measure baseline fluorescence pre_incubate->measure_baseline add_atp Add ATP (EC20-EC50) measure_baseline->add_atp measure_response Measure fluorescence (calcium influx) add_atp->measure_response calculate_response Calculate fluorescence change (ΔF/F0) measure_response->calculate_response plot_curve Plot dose-response curve calculate_response->plot_curve determine_ec50 Determine EC50 plot_curve->determine_ec50 Pgp_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement_analysis Measurement & Analysis start Seed P-gp overexpressing cells in a 96-well plate prepare_compounds Prepare serial dilutions of Aglycon and controls start->prepare_compounds pre_incubate Pre-incubate cells with Aglycon or controls prepare_compounds->pre_incubate add_rhodamine Add Rhodamine 123 pre_incubate->add_rhodamine incubate Incubate to allow for substrate accumulation add_rhodamine->incubate wash_cells Wash cells to remove extracellular Rhodamine 123 incubate->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells measure_fluorescence Measure intracellular fluorescence lyse_cells->measure_fluorescence calculate_inhibition Calculate % inhibition and determine IC50 measure_fluorescence->calculate_inhibition MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Measurement & Analysis start Seed cells in a 96-well plate prepare_compounds Prepare serial dilutions of Aglycon start->prepare_compounds treat_cells Treat cells with Aglycon or vehicle control prepare_compounds->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

References

Application Notes and Protocols: 22,23-Dihydroavermectin B1a Aglycone as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dihydroavermectin B1a aglycone, also known as Ivermectin Impurity G, is a critical reference standard for the analytical and pharmaceutical industries. It is an acid degradation product of Ivermectin, formed by the hydrolysis of the disaccharide unit.[1][2][3] As a key impurity, its accurate identification and quantification are essential for ensuring the quality, stability, and safety of ivermectin-based drug products. These application notes provide detailed protocols for the use of 22,23-Dihydroavermectin B1a aglycone as a reference standard in chromatographic analysis, particularly in stability-indicating assays and impurity profiling of ivermectin.

Physicochemical and Biological Properties

22,23-Dihydroavermectin B1a aglycone is a macrocyclic lactone. Unlike its parent compound, ivermectin, which causes paralysis in many invertebrates by acting on glutamate-gated chloride channels, the aglycone derivative inhibits nematode larval development without inducing paralytic activity.[1][2][3] This distinct biological profile underscores the importance of monitoring its presence in pharmaceutical formulations.

Table 1: Physicochemical Properties of 22,23-Dihydroavermectin B1a and its Aglycone

Property22,23-Dihydroavermectin B1a22,23-Dihydroavermectin B1a Aglycone (Ivermectin Impurity G)
Synonyms Ivermectin B1a, H2B1a avermectinIvermectin Impurity G
CAS Number 71827-03-973162-95-5
Molecular Formula C₄₈H₇₄O₁₄C₃₄H₅₀O₈
Molecular Weight 875.10 g/mol 586.76 g/mol
Appearance White to off-white solidNot specified, likely a solid
Solubility Soluble in Methanol (B129727), DMSO, Chloroform, Ethanol, Ethyl Acetate, Acetone, Acetonitrile (B52724). Insoluble in Water, Hexane.[4]General solubility in organic solvents is expected, but specific data is limited.
Storage -20°C[4]-20°C

Applications

The primary application of 22,23-Dihydroavermectin B1a aglycone as a reference standard is in the field of analytical chemistry for:

  • Impurity Profiling: Identification and quantification of this specific degradant in bulk ivermectin and its pharmaceutical formulations.

  • Stability-Indicating Method Development: As a marker for degradation in forced degradation studies (e.g., acid hydrolysis) to develop and validate analytical methods that can resolve the active pharmaceutical ingredient (API) from its degradation products.

  • Quality Control: Routine analysis of ivermectin drug products to ensure they meet the specified limits for this impurity.

Experimental Protocols

The following protocols are based on established methods for the analysis of ivermectin and its degradation products.[1] Researchers should validate these methods for their specific laboratory conditions and instrumentation.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare accurate concentrations of the 22,23-Dihydroavermectin B1a aglycone reference standard for use in calibration curves and as a control.

Materials:

  • 22,23-Dihydroavermectin B1a aglycone reference standard

  • HPLC-grade methanol or acetonitrile

  • Class A volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the 22,23-Dihydroavermectin B1a aglycone reference standard.

    • Transfer the weighed standard to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol or acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with the same solvent and mix thoroughly.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

Protocol 2: HPLC Method for Quantification

Objective: To provide a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 22,23-Dihydroavermectin B1a aglycone in the presence of ivermectin.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system with a gradient pump, autosampler, and UV or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (e.g., 85:15, v/v)
Gradient Elution A gradient program should be developed to ensure separation of ivermectin, its other impurities, and the aglycone. A starting point could be a linear gradient from 60% B to 95% B over 20 minutes.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30-40°C
Detection Wavelength 245-254 nm
Injection Volume 10-20 µL

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the sample solutions (e.g., from a forced degradation study of ivermectin).

  • Identify the 22,23-Dihydroavermectin B1a aglycone peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of the aglycone in the sample using the calibration curve.

Protocol 3: Forced Degradation Study for Stability-Indicating Method Development

Objective: To generate the 22,23-Dihydroavermectin B1a aglycone degradant from ivermectin to confirm the specificity of the analytical method.

Materials:

  • Ivermectin API

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC-grade methanol or acetonitrile

Procedure:

  • Prepare a solution of ivermectin in methanol or acetonitrile (e.g., 1 mg/mL).

  • To a known volume of the ivermectin solution, add an equal volume of 0.1 M HCl.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the HPLC method described in Protocol 2. The chromatogram should show a decrease in the ivermectin peak and the appearance of new peaks, one of which should correspond to the retention time of the 22,23-Dihydroavermectin B1a aglycone reference standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solutions Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis ref_std Reference Standard (22,23-Dihydroavermectin B1a aglycone) stock_sol Stock Solution (100 µg/mL) ref_std->stock_sol api Ivermectin API api_sol API Solution (Forced Degradation) api->api_sol work_std Working Standards (Calibration Curve) stock_sol->work_std hplc HPLC Analysis work_std->hplc acid_hydrolysis Acid Hydrolysis (HCl, 60°C) api_sol->acid_hydrolysis acid_hydrolysis->hplc quant Quantification hplc->quant

Caption: Experimental workflow for the use of 22,23-Dihydroavermectin B1a aglycone as a reference standard.

degradation_pathway Ivermectin Ivermectin (22,23-Dihydroavermectin B1a) Aglycone 22,23-Dihydroavermectin B1a Aglycone Ivermectin->Aglycone  Acid Hydrolysis Sugar Disaccharide Unit (Oleandrose) Ivermectin->Sugar  

Caption: Simplified degradation pathway of Ivermectin to its aglycone.

Data Interpretation and System Suitability

For reliable results, the analytical method should be validated according to ICH guidelines. System suitability parameters should be established and monitored during each analytical run.

Table 2: Typical System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Resolution between Ivermectin and Aglycone peaks > 1.5

Conclusion

22,23-Dihydroavermectin B1a aglycone is an indispensable reference standard for the quality control of ivermectin. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to accurately identify and quantify this critical impurity, thereby ensuring the safety and efficacy of ivermectin-containing products. Method validation and adherence to system suitability criteria are paramount for generating reliable and reproducible data.

References

Experimental Insights into 22,23-Dihydroavermectin B1a Aglycon in Parasitology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

22,23-Dihydroavermectin B1a aglycon is the aglycone form of 22,23-dihydroavermectin B1a, the major component of the widely used antiparasitic drug ivermectin. Unlike its glycosylated parent compound, which induces paralysis in many nematode and arthropod parasites, the aglycon exhibits a more nuanced biological activity. It is primarily known as an acid degradation product of ivermectin, resulting from the hydrolysis of the disaccharide unit.[1] Experimental evidence suggests that the aglycon's primary effect is the inhibition of larval development in nematodes, without inducing the characteristic paralytic effects associated with ivermectin.[1] This distinction in its mechanism of action makes it a subject of interest for understanding the structure-activity relationships of the avermectin (B7782182) class of compounds and for exploring alternative antiparasitic strategies that target parasite development.

The principal mechanism of action for ivermectin involves its high affinity and selective binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[2] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and eventual death of the parasite.[2] While the aglycon derivative does not induce paralysis, its inhibitory effects on larval development suggest an alternative or modified mechanism of interaction with parasite physiology.

Experimental Applications

The primary experimental application of this compound in parasitology is in the study of nematode larval development. It has been utilized in in vitro larval development assays (LDAs) to determine its potency against various parasitic nematodes, including cyathostomins in horses. These studies are crucial for understanding anthelmintic resistance and for the screening of new compounds that may act on different life stages of parasites.

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of this compound against parasitic nematodes.

Parasite SpeciesAssay TypeMetricValue (µM)
CyathostominsLarval Development Assay (LDA)LC50Varies between populations

Note: Specific LC50 values for susceptible and resistant populations of cyathostomins were not detailed in the available literature, but the compound was used to differentiate between them.

Experimental Protocols

Protocol 1: In Vitro Nematode Larval Development Assay (LDA)

This protocol is a generalized procedure based on the principles of larval development assays used for assessing anthelmintic activity.

1. Objective:

To assess the in vitro efficacy of this compound against the larval stages of parasitic nematodes.

2. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Nematode eggs (e.g., from feces of infected animals)

  • Culture medium (e.g., agar, nutrient broth)

  • 96-well microtiter plates

  • Incubator

  • Inverted microscope

3. Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the assay.

  • Egg Isolation and Sterilization:

    • Isolate nematode eggs from fecal samples using standard flotation and sieving techniques.

    • Wash and sterilize the eggs to remove fungal and bacterial contamination.

  • Assay Setup:

    • Dispense a standardized number of nematode eggs into each well of a 96-well plate.

    • Add the different concentrations of this compound to the respective wells.

    • Include positive controls (a known effective anthelmintic) and negative controls (medium with DMSO).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period that allows for the development of eggs to the third larval stage (L3) in the control wells (typically 7-9 days).

  • Data Collection and Analysis:

    • After the incubation period, examine each well under an inverted microscope.

    • Count the number of eggs, L1, L2, and L3 larvae in each well.

    • The efficacy of the compound is determined by the inhibition of development to the L3 stage.

    • Calculate the percentage of inhibition for each concentration compared to the negative control.

    • Determine the LC50 value (the concentration that inhibits the development of 50% of the larvae) using appropriate statistical software.

Protocol 2: Preparation of this compound from Ivermectin

This protocol describes the acid hydrolysis method to produce the aglycon from ivermectin.

1. Objective:

To prepare this compound by acid-catalyzed hydrolysis of ivermectin.

2. Materials:

  • Ivermectin (22,23-Dihydroavermectin B1a)

  • Sulfuric acid (or another suitable acid)

  • Anhydrous isopropanol (B130326)

  • Water

  • Stirring apparatus

  • Reaction vessel

  • Purification system (e.g., chromatography)

3. Procedure:

  • Reaction Setup:

    • Dissolve ivermectin in anhydrous isopropanol in a reaction vessel.

    • Prepare a 1% (v/v) solution of sulfuric acid in water.

    • Slowly add the sulfuric acid solution to the ivermectin solution while stirring.

  • Hydrolysis:

    • Maintain the reaction mixture at room temperature and continue stirring for an extended period (e.g., 110 hours) to allow for the complete hydrolysis of the disaccharide moiety.

  • Purification:

    • After the reaction is complete, purify the resulting this compound from the reaction mixture using a suitable chromatographic method (e.g., column chromatography or high-performance liquid chromatography).

  • Verification:

    • Confirm the identity and purity of the obtained aglycon using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay Larval Development Assay start Start: Ivermectin hydrolysis Acid Hydrolysis start->hydrolysis purification Purification (Chromatography) hydrolysis->purification aglycon This compound purification->aglycon plating Plating of Eggs & Aglycon aglycon->plating eggs Nematode Egg Isolation eggs->plating incubation Incubation (7-9 days) plating->incubation analysis Microscopic Analysis & Data Collection incubation->analysis lc50 LC50 Determination analysis->lc50 mechanism_comparison cluster_ivermectin Ivermectin (Glycosylated) cluster_aglycon This compound ivermectin Ivermectin glucl Binds to Glutamate-gated Cl- channels ivermectin->glucl hyperpolarization Cl- influx -> Hyperpolarization glucl->hyperpolarization paralysis Paralysis of pharyngeal & somatic muscles hyperpolarization->paralysis death Parasite Death paralysis->death aglycon Aglycon target Unknown Target/Mechanism aglycon->target inhibition Inhibition of Larval Development target->inhibition no_paralysis No Paralytic Effect target->no_paralysis

References

Application Notes and Protocols for Insecticide Research on 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dihydroavermectin B1a aglycone is a macrocyclic lactone, representing the core structure of ivermectin without the disaccharide moiety.[1][2] While its parent compound, ivermectin, is a potent insecticide and anthelmintic, the aglycone form exhibits different biological activities.[1][2] Notably, it has been observed to inhibit the development of nematode larvae but does not induce the characteristic paralytic effects seen with ivermectin.[1][2] This suggests that the disaccharide portion of the ivermectin molecule is crucial for its primary mode of action on glutamate-gated chloride channels (GluCls) in invertebrates, which leads to paralysis and death.[3][4]

Research on Anopheles mosquitoes has indicated that the aglycone shows no lethal effect, in contrast to the partial effect of the monosaccharide and the full effect of the parent ivermectin.[4] This highlights the importance of the sugar moieties for the insecticidal activity of avermectins.[4] Consequently, research on 22,23-Dihydroavermectin B1a aglycone as an insecticide should focus on potential sublethal or chronic effects, such as impacts on development, reproduction, and behavior, rather than acute toxicity.

These application notes provide a framework for investigating the potential insecticidal properties of 22,23-Dihydroavermectin B1a aglycone, with a focus on methodologies suited for detecting subtle yet significant biological effects.

Mechanism of Action: A Departure from Classical Avermectins

The established mechanism of action for avermectins like ivermectin involves their potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3][5] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis and eventual death of the organism.[3][6]

However, the absence of the disaccharide unit in 22,23-Dihydroavermectin B1a aglycone significantly alters its interaction with these channels.[4] The sugar rings are believed to be critical for the binding and activation of the GluCl channel.[4] Therefore, the aglycone is not expected to be a potent activator of these channels and is unlikely to cause the rapid paralysis characteristic of its parent compounds.[1][2]

Researchers should consider alternative or secondary mechanisms of action, which may include:

  • Enzyme inhibition: The aglycone may interact with other critical enzymes in the insect's physiological pathways.

  • Hormonal disruption: It could potentially interfere with insect development and molting hormones.

  • Nutrient absorption: The compound might affect the insect's ability to absorb nutrients from its diet.

cluster_Ivermectin Ivermectin (with Disaccharide) cluster_Aglycone 22,23-Dihydroavermectin B1a Aglycone Ivermectin Ivermectin GluCl_I Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl_I Binds & Activates Hyperpolarization_I Hyperpolarization GluCl_I->Hyperpolarization_I Increased Cl- Influx Paralysis_I Paralysis & Death Hyperpolarization_I->Paralysis_I Aglycone Aglycone GluCl_A Glutamate-Gated Chloride Channel (GluCl) Aglycone->GluCl_A Other_Targets Alternative Cellular Targets (Enzymes, Receptors, etc.) Aglycone->Other_Targets No_Binding No Significant Binding/Activation GluCl_A->No_Binding Sublethal_Effects Sublethal/Chronic Effects (e.g., Developmental Inhibition) Other_Targets->Sublethal_Effects

Figure 1. Contrasting mechanisms of Ivermectin and its aglycone.

Data Presentation

Due to the limited publicly available quantitative data on the direct insecticidal effects of 22,23-Dihydroavermectin B1a aglycone, the following table is presented as a template for researchers to populate with their own experimental findings.

Target Pest SpeciesLife StageBioassay TypeEndpointLC50 / EC50 (Concentration)95% Confidence IntervalObservations
Spodoptera frugiperda3rd Instar LarvaeDiet IncorporationLarval Weight Gain
Aedes aegypti4th Instar LarvaeLarval ImmersionPupation Success
Myzus persicaeAdult (Asexual)Systemic (Leaf Dip)Fecundity (Nymphs/adult/day)
Drosophila melanogasterAdultFeeding AssayLongevity

Experimental Protocols

Given the anticipated sublethal effects of 22,23-Dihydroavermectin B1a aglycone, the following detailed protocols are recommended.

Protocol 1: Insect Growth and Development Bioassay (Diet Incorporation)

This protocol is designed to assess the chronic effects of the aglycone on the growth and development of chewing insects.

1. Preparation of Test Compound:

  • Dissolve 22,23-Dihydroavermectin B1a aglycone in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create a stock solution of known concentration.
  • Prepare serial dilutions of the stock solution.

2. Diet Preparation:

  • Prepare the standard artificial diet for the target insect species (e.g., fall armyworm, Spodoptera frugiperda).
  • While the diet is cooling but still liquid, add a precise volume of the test compound dilution or the solvent control to individual batches of the diet. Ensure thorough mixing to achieve a homogenous distribution of the compound.
  • Dispense the treated and control diets into individual wells of a multi-well bioassay tray.

3. Insect Infestation:

  • Select healthy, synchronized larvae of a specific instar (e.g., 2nd or 3rd instar).
  • Carefully place one larva into each well of the bioassay tray.
  • Seal the tray with a breathable lid.

4. Incubation and Observation:

  • Maintain the bioassay trays under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the target insect.
  • Record larval mortality daily.
  • After a set period (e.g., 7-10 days), record the following parameters:
  • Larval weight
  • Pupal weight (for surviving individuals that pupate)
  • Time to pupation
  • Adult emergence success
  • Any observed morphological deformities

5. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the control group for each recorded parameter.
  • If a dose-response relationship is observed, calculate the EC50 (Effective Concentration 50) for endpoints such as weight reduction or developmental inhibition.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_compound [label="Prepare Stock & Serial Dilutions\nof Aglycone", fillcolor="#FBBC05"]; prep_diet [label="Prepare Artificial Diet", fillcolor="#FBBC05"]; treat_diet [label="Incorporate Aglycone Dilutions\ninto Diet Aliquots", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dispense_diet [label="Dispense Treated Diet into\nBioassay Trays", fillcolor="#34A853", fontcolor="#FFFFFF"]; infest [label="Introduce One Larva\nper Well", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate under\nControlled Conditions", fillcolor="#FBBC05"]; observe [label="Daily Observations:\n- Mortality\n- Behavior", fillcolor="#FBBC05"]; final_measurement [label="Final Measurements (e.g., Day 7):\n- Larval/Pupal Weight\n- Developmental Stage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Statistical Analysis\n(ANOVA, EC50 Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_compound; prep_compound -> treat_diet; prep_diet -> treat_diet; treat_diet -> dispense_diet; dispense_diet -> infest; infest -> incubate; incubate -> observe; observe -> final_measurement; final_measurement -> analysis; analysis -> end; }

Figure 2. Workflow for the diet incorporation bioassay.

Protocol 2: Reproductive and Fecundity Bioassay (Systemic Uptake)

This protocol is suitable for assessing the impact of the aglycone on the reproductive capacity of sucking insects.

1. Plant Preparation:

  • Grow host plants (e.g., fava beans for aphids) to a suitable size in a pest-free environment.

2. Preparation of Treatment Solutions:

  • Prepare a series of concentrations of 22,23-Dihydroavermectin B1a aglycone in water with a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure even spreading. Include a control solution with only water and the surfactant.

3. Leaf-Dip Bioassay:

  • Excise leaves from the host plants.
  • Dip each leaf into the respective treatment or control solution for a standardized time (e.g., 10-15 seconds).
  • Allow the leaves to air dry completely.
  • Place the petiole of each leaf in a water-filled vial or on moist filter paper in a petri dish to maintain turgor.

4. Insect Infestation:

  • Place a set number of adult insects (e.g., 5-10 adult aphids) onto each treated leaf.
  • Confine the insects to the leaf surface using a clip cage or by placing the leaf in a ventilated container.

5. Incubation and Data Collection:

  • Maintain the bioassays under controlled environmental conditions.
  • After a defined period (e.g., 24, 48, and 72 hours), count the number of offspring (nymphs) produced on each leaf.
  • Record adult mortality.

6. Data Analysis:

  • Calculate the average number of nymphs produced per adult per day for each treatment and control group.
  • Use statistical tests to determine if there are significant differences in fecundity between the treatments and the control.

Conclusion

22,23-Dihydroavermectin B1a aglycone presents an interesting subject for insecticide research, not as a fast-acting neurotoxin, but as a potential disruptor of critical life processes in insects. The lack of the disaccharide moiety, which is essential for the classical avermectin (B7782182) mode of action, necessitates a shift in research focus towards chronic and sublethal effects. The protocols provided here offer a starting point for a thorough investigation of the more subtle, yet potentially valuable, insecticidal properties of this compound. Future research could also explore synergistic effects when combined with other insecticidal compounds.

References

Application Notes and Protocols for 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dihydroavermectin B1a aglycone is a key derivative of the potent antiparasitic agent ivermectin. It is formed by the acid-catalyzed hydrolysis of the disaccharide unit from the ivermectin molecule.[1] While ivermectin and its parent class of avermectins are known for their potent anthelmintic and insecticidal activities, the aglycone form exhibits distinct biological properties.[1] Understanding these differences is crucial for research into novel antiparasitic agents and for studying the structure-activity relationships of the avermectin (B7782182) family of compounds.

The primary mode of action for ivermectin involves its high affinity for glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2][3][4] This binding leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in paralysis and death of the parasite.[5] In contrast, 22,23-dihydroavermectin B1a aglycone is noted for its ability to inhibit the development of nematode larvae without inducing paralytic activity.[1] This suggests that the disaccharide moiety is critical for the paralytic effects of ivermectin, and its absence in the aglycone leads to a different biological outcome.

These application notes provide detailed information on the formulation, biological activity, and relevant experimental protocols for the laboratory use of 22,23-dihydroavermectin B1a aglycone.

Data Presentation

The following tables summarize the key properties and comparative biological activity of 22,23-Dihydroavermectin B1a aglycone.

Table 1: Physicochemical Properties and Formulation Data

PropertyValueSource
Synonyms Ivermectin Impurity G, Avermectin B1a aglycone[1]
Molecular Formula C₃₄H₅₀O₈N/A
Molecular Weight 586.76 g/mol N/A
Appearance White to off-white solid[6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol[6]
Storage Store at -20°C[6]
Stock Solution Prepare a 10 mM stock solution in DMSO. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.General Lab Practice
Working Solution Dilute the DMSO stock solution in the appropriate aqueous buffer or culture medium for the specific assay. Ensure the final DMSO concentration is non-toxic to the test organism (typically ≤ 0.5%).General Lab Practice

Table 2: Comparative Biological Activity against Haemonchus contortus (Nematode)

CompoundAssayLC50 (ng/mL)LC99 (ng/mL)Key ObservationSource
Ivermectin Larval Development Test2.3Not ReportedInduces paralysis and inhibits larval development.[7]
22,23-Dihydroavermectin B1a Aglycone Larval Development Test> 20> 20Inhibits larval development without causing paralysis. Significantly less potent than ivermectin.[8]

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. LC99 (Lethal Concentration 99): The concentration of a substance that is lethal to 99% of the test organisms.

Mechanism of Action: A Comparative Overview

The distinct biological activities of ivermectin and its aglycone highlight the critical role of the oleandrose (B1235672) disaccharide moiety in the molecule's interaction with its primary target in many invertebrates.

cluster_Ivermectin Ivermectin Action cluster_Aglycone Aglycone Action Ivermectin Ivermectin (with Disaccharide) GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds with High Affinity Cl_Influx Increased Chloride Ion Influx GluCl->Cl_Influx Irreversible Opening Hyperpolarization Cell Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Paralysis and Death Hyperpolarization->Paralysis Aglycone 22,23-Dihydroavermectin B1a Aglycone LarvalDev Larval Development Processes Aglycone->LarvalDev Interferes with NoParalysis No Paralysis Aglycone->NoParalysis Inhibition Inhibition of Development LarvalDev->Inhibition

Caption: Comparative mechanism of Ivermectin vs. its Aglycone.

Experimental Protocols

Protocol 1: Nematode Larval Development Assay

This protocol is designed to assess the inhibitory effect of 22,23-Dihydroavermectin B1a aglycone on the development of parasitic nematodes, such as Haemonchus contortus.

Materials:

  • 22,23-Dihydroavermectin B1a aglycone

  • DMSO (cell culture grade)

  • Nematode eggs (e.g., Haemonchus contortus)

  • Nutrient agar (B569324) plates

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • Amphotericin B solution

  • Escherichia coli culture (e.g., OP50)

  • Incubator (25-27°C)

  • Inverted microscope

Procedure:

  • Preparation of Test Compound:

    • Prepare a 10 mM stock solution of 22,23-Dihydroavermectin B1a aglycone in DMSO.

    • Perform serial dilutions of the stock solution in PBS to achieve the desired final test concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • Nematode Egg Collection and Sterilization:

    • Collect nematode eggs from fresh fecal samples using standard flotation techniques.

    • Wash the collected eggs several times with sterile PBS to remove debris.

    • Sterilize the eggs by a brief incubation in a dilute sodium hypochlorite (B82951) solution, followed by several washes in sterile PBS.

  • Assay Setup:

    • In a 96-well plate, add a small amount of nutrient agar to each well and allow it to solidify.

    • Seed the agar with a lawn of E. coli as a food source for the developing larvae.

    • To each well, add approximately 50-100 sterilized nematode eggs suspended in PBS.

    • Add the diluted test compound to the respective wells. Include a positive control (e.g., ivermectin), a negative control (vehicle, e.g., 0.5% DMSO in PBS), and a no-treatment control (PBS only).

  • Incubation and Observation:

    • Incubate the plate at 25-27°C for 5-7 days.

    • After the incubation period, examine the wells under an inverted microscope.

    • Count the number of eggs that have hatched and the developmental stage of the larvae (L1, L2, L3). The primary endpoint is the inhibition of development to the L3 stage.

  • Data Analysis:

    • Calculate the percentage of larval development inhibition for each concentration compared to the negative control.

    • Determine the LC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

cluster_Prep Preparation cluster_Assay Assay Setup cluster_Analysis Incubation & Analysis Compound_Prep Prepare Aglycone Serial Dilutions in DMSO Add_Compound Add Test Compound and Controls Compound_Prep->Add_Compound Egg_Prep Collect and Sterilize Nematode Eggs Add_Eggs Add Eggs to Wells Egg_Prep->Add_Eggs Plate_Setup Prepare 96-well Plates (Agar, E. coli) Plate_Setup->Add_Eggs Add_Eggs->Add_Compound Incubate Incubate at 25-27°C for 5-7 Days Add_Compound->Incubate Observe Microscopic Observation of Larval Stages Incubate->Observe Data_Analysis Calculate % Inhibition and Determine LC50 Observe->Data_Analysis

Caption: Workflow for the Nematode Larval Development Assay.

Protocol 2: Electrophysiological Recording from Invertebrate Neurons (for comparative analysis)

While 22,23-dihydroavermectin B1a aglycone is not expected to have a strong effect on glutamate-gated chloride channels, this protocol can be used to confirm the lack of paralytic activity and to compare its effects to that of ivermectin. This would typically involve expressing invertebrate GluCls in a heterologous system like Xenopus oocytes or using cultured invertebrate neurons.

Materials:

  • Cultured invertebrate neurons (e.g., from Aplysia californica or a relevant insect species) or Xenopus oocytes expressing the target GluCl.

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

  • Perfusion system.

  • Extracellular and intracellular saline solutions.

  • 22,23-Dihydroavermectin B1a aglycone and ivermectin stock solutions in DMSO.

  • Glutamate (B1630785) solution.

Procedure:

  • Cell Preparation:

    • Prepare the cultured neurons or oocytes according to standard laboratory protocols.

    • Place the cells in the recording chamber and perfuse with extracellular saline.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp recording from a neuron or a two-electrode voltage-clamp recording from an oocyte.

    • Monitor the baseline membrane current and potential.

  • Compound Application:

    • Apply a brief pulse of glutamate to confirm the presence of functional glutamate receptors.

    • After a washout period, perfuse the cells with a known concentration of 22,23-dihydroavermectin B1a aglycone. Observe any changes in the holding current or membrane potential.

    • After washout, apply a high concentration of ivermectin as a positive control to induce the characteristic irreversible channel opening.

  • Data Analysis:

    • Measure the change in current or voltage in response to the application of each compound.

    • Compare the effects of the aglycone to those of ivermectin and the glutamate control. The expected result is a minimal to no response for the aglycone compared to a large, sustained inward current for ivermectin in voltage-clamp mode.

Troubleshooting and Considerations

  • Solubility: Ensure that the aglycone is fully dissolved in DMSO before preparing aqueous dilutions. Precipitation can occur in aqueous solutions, so prepare fresh dilutions for each experiment.

  • DMSO Toxicity: Always include a vehicle control with the highest concentration of DMSO used in the experiment to ensure that the solvent is not affecting the biological outcome.

  • Assay Variability: Nematode development assays can have inherent variability. Use a sufficient number of replicates and ensure consistent environmental conditions (temperature, humidity) to obtain robust data.

  • Compound Stability: While generally stable when stored correctly, the stability of the aglycone in aqueous assay media over extended periods should be considered. It is advisable to add the compound to the assay shortly after dilution.

By following these guidelines and protocols, researchers can effectively utilize 22,23-Dihydroavermectin B1a aglycone in their laboratory investigations to further elucidate the structure-activity relationships of avermectins and explore new avenues for antiparasitic drug development.

References

Troubleshooting & Optimization

Technical Support Center: 22,23-Dihydroavermectin B1a Aglycon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation products of 22,23-Dihydroavermectin B1a aglycon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound, also known as Ivermectin Impurity G, is a primary degradation product of Ivermectin (22,23-Dihydroavermectin B1a).[1][2] It is typically formed through the acid-catalyzed hydrolysis of the disaccharide unit attached to the macrocyclic lactone core of the parent ivermectin molecule.[1][2][3] This process results in the cleavage of the glycosidic bonds, releasing the sugar moieties and leaving the aglycon.

Q2: What are the main factors that cause the degradation of this compound?

A2: Based on forced degradation studies of the parent compound, ivermectin, the aglycon is expected to be susceptible to degradation under several conditions, including:

  • Acidic Conditions: Strong acidic conditions can lead to further degradation beyond the initial hydrolysis that forms the aglycon.[4]

  • Oxidative Conditions: The molecule is susceptible to oxidation, which can lead to the formation of various oxidized derivatives.[3][5][6] Common oxidizing agents used in studies include hydrogen peroxide (H₂O₂) and potassium dichromate (K₂Cr₂O₇).[3][6]

  • Photolytic Conditions: Exposure to UV light can cause degradation.[4]

  • Thermal Stress: High temperatures, both in solid form and in solution, can induce degradation.[4][6]

  • Alkaline Conditions: Basic conditions can also lead to the formation of degradation products, such as epimers.[4]

Q3: What are the common degradation products of this compound?

A3: While the primary degradation pathway of ivermectin leads to the aglycon and monosaccharide, the aglycon itself can undergo further degradation. Based on studies of ivermectin and avermectin, the following are potential degradation products of the aglycon:

  • Oxidation Products: Free-radical-induced oxidation can lead to products such as 5-oxo, 8a-oxo, and 5,8a-bisoxo derivatives of the aglycon core.[3][5] An epoxide at the 3,4-position has also been identified as an oxidative degradation product of the parent compound.[3][6]

  • Epimers: Alkaline conditions can cause racemization at the C-2 position, leading to the formation of the 2-epimer.[4][7]

  • Isomers: Photolytic stress can lead to the formation of isomers, such as the 8,9-Z isomer.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected peaks in HPLC/LC-MS chromatogram Sample degradation due to improper storage or handling.Store samples at recommended conditions (2-8 °C, protected from light and humidity).[4] Prepare fresh solutions for analysis. Ensure the mobile phase and diluents are compatible and do not induce degradation.
Contamination of glassware, solvents, or instrument.Use high-purity solvents and clean glassware. Run a blank to check for system contamination.
Loss of parent compound (aglycon) signal Adsorption to container surfaces.Use silanized glassware or polypropylene (B1209903) tubes.
Significant degradation has occurred.Re-evaluate storage and experimental conditions. Consider performing a forced degradation study to identify the degradation products and their retention times.
Poor separation of degradation products The analytical method is not optimized.Optimize the HPLC method, including the column, mobile phase composition, gradient, and temperature. A C18 column with a gradient elution is often used.[3][4][6]
Difficulty in identifying degradation products Insufficient resolution or sensitivity of the detector.Use high-resolution mass spectrometry (LC-HRMS) for accurate mass determination and tandem MS (MS/MS) for fragmentation analysis to aid in structural elucidation.[3][4][6] NMR spectroscopy can provide definitive structural information.[3][4]

Data Presentation

Table 1: Summary of Degradation Products of Avermectin/Ivermectin under Forced Degradation Conditions

Stress Condition Major Degradation Products Identified Reference
Acidic Hydrolysis Monosaccharide, Aglycon[3][4]
Alkaline Hydrolysis 2-epimer[4][7]
Oxidative (H₂O₂) 3,4-epoxide, 8a-OOH, 8a-OH, 5-oxo, 8a-oxo[3][4][6]
Oxidative (K₂Cr₂O₇) Various oxidized products[3][6]
Photolytic 8,9-Z-isomer[4]
Thermal 2-epimer and other minor degradation products[4]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline based on practices for ivermectin and avermectin.[4][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Degradation: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to a UV light source (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 80°C) for a defined period.

  • Sample Analysis: Analyze the stressed samples at different time points by a stability-indicating HPLC or LC-MS method.

HPLC Analytical Method

The following is an example of an HPLC method for the analysis of ivermectin and its degradation products, which can be adapted for the aglycon.[4][8]

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm).[6]

  • Mobile Phase A: Water or a buffer solution (e.g., 5 mM ammonium (B1175870) acetate).[4]

  • Mobile Phase B: Acetonitrile or a mixture of organic solvents (e.g., acetonitrile/methanol).[4]

  • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar degradation products.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 30-45°C.[4]

  • Detection: UV detection at 245 nm.[3]

  • Injection Volume: 10-20 µL.

Mandatory Visualizations

Degradation_Pathway Ivermectin 22,23-Dihydroavermectin B1a (Ivermectin) Aglycon This compound Ivermectin->Aglycon  Acid Hydrolysis Monosaccharide Monosaccharide Ivermectin->Monosaccharide  Acid Hydrolysis Oxidized_Products Oxidized Products (e.g., 5-oxo, 8a-oxo) Aglycon->Oxidized_Products Oxidation Epimer 2-Epimer Aglycon->Epimer Alkaline Conditions Isomer 8,9-Z-Isomer Aglycon->Isomer Photolysis

Caption: Primary degradation pathway of Ivermectin and subsequent degradation of its aglycon.

Experimental_Workflow start Start with Aglycon Sample stress Forced Degradation (Acid, Base, Oxidative, Light, Heat) start->stress hplc HPLC / LC-MS Analysis stress->hplc data_acq Data Acquisition (Chromatograms, Spectra) hplc->data_acq ms_ms LC-HRMS (MS/MS) for Fragmentation data_acq->ms_ms nmr NMR for Structural Elucidation data_acq->nmr identification Identify Degradation Products ms_ms->identification nmr->identification report Generate Stability Report identification->report

Caption: Workflow for the analysis and identification of aglycon degradation products.

References

Technical Support Center: Stability of 22,23-Dihydroavermectin B1a Aglycon in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 22,23-Dihydroavermectin B1a aglycon, understanding its stability in various solution-based experimental settings is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, similar to its parent compound ivermectin, is primarily affected by pH, exposure to light, temperature, and the presence of oxidizing agents. As a macrocyclic lactone, it is susceptible to degradation under both acidic and alkaline conditions.[1]

Q2: In which solvents can I dissolve and store this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF).[2] For most in vitro applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is a common practice. However, it is crucial to be aware of the potential for DMSO to crystallize at lower temperatures.

Q3: What is the expected stability of the aglycon in an aqueous solution?

A3: While specific quantitative stability data for the aglycon in aqueous solutions is not extensively documented, information on its parent compound, ivermectin, provides valuable insights. Ivermectin exhibits poor water solubility and its stability in aqueous formulations can be challenging. An optimal pH range of approximately 5.0 to 6.3 has been suggested to minimize the hydrolysis of ivermectin.[3][4] It is reasonable to infer that the aglycon would also exhibit greater stability in a slightly acidic to neutral pH range.

Q4: My experimental results are inconsistent. Could degradation of the aglycon be a factor?

A4: Yes, inconsistent results can be a sign of compound degradation. If you suspect degradation, it is crucial to systematically review your experimental workflow. Key areas to investigate include the preparation and storage of your stock solutions, the pH of your experimental buffers, and the extent of light exposure during your experiments. Unexpected degradation can lead to a decrease in the effective concentration of the active compound, thereby affecting the outcome of your assays.

Q5: What are the known degradation products of this compound?

A5: this compound is itself a degradation product of ivermectin, formed through the hydrolysis of the disaccharide unit under acidic conditions.[2][5] Further degradation of the aglycon could involve oxidation or other rearrangements of the macrocyclic lactone ring, though specific degradation pathways for the aglycon are not well-documented in publicly available literature.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the stability of this compound in your experiments.

Problem Potential Cause Recommended Solution
Precipitation in stock solution upon storage - Solvent evaporation- Temperature fluctuations (especially with DMSO)- Exceeding solubility limit- Ensure vials are tightly sealed to prevent solvent evaporation.- If using DMSO, store at room temperature or aliquot and freeze at -20°C. Allow frozen aliquots to thaw completely and vortex gently before use.[6]- Confirm the concentration of your stock solution does not exceed the solubility limit in the chosen solvent.
Loss of biological activity over time - Degradation of the aglycon in solution- Prepare fresh stock solutions regularly.- Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping vials in aluminum foil.[7][8]- Maintain the pH of aqueous experimental solutions in the slightly acidic to neutral range (pH 5-7).
Appearance of unexpected peaks in HPLC analysis - Degradation of the aglycon- Conduct a forced degradation study to identify potential degradation products under your experimental conditions (see Experimental Protocols section).- Use a validated stability-indicating HPLC method to separate the aglycon from its potential degradants.
Inconsistent results between experimental replicates - Inconsistent handling of the aglycon solution- Partial degradation of the compound- Standardize the protocol for solution preparation, storage, and handling across all experiments.- Ensure consistent light exposure and temperature conditions for all samples.- Prepare working solutions immediately before use from a freshly thawed stock aliquot.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Accurately weigh the desired amount of the aglycon powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for long-term storage. For short-term storage, solutions in DMSO can be kept at room temperature, provided they are protected from light and moisture.

Protocol 2: Stability-Indicating HPLC Method for Avermectins (Adaptable for the Aglycon)

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Flow Rate: Approximately 1.0 mL/min

    • Detection: UV at approximately 245 nm

    • Temperature: 30°C

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Inject the standard solution to determine the retention time of the intact aglycon.

    • Subject solutions of the aglycon to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to induce degradation.

    • Inject the stressed samples into the HPLC system.

    • A stability-indicating method is one that can resolve the peak of the intact aglycon from the peaks of any degradation products. The peak purity of the aglycon should be assessed using a photodiode array (PDA) detector.

Visualizations

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimentation cluster_analysis Data Analysis weigh Weigh Aglycon dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot short_term Short-term (RT, protected) aliquot->short_term Use soon long_term Long-term (-20°C) aliquot->long_term Store thaw Thaw Aliquot long_term->thaw prepare_working Prepare Working Solution thaw->prepare_working assay Perform Assay prepare_working->assay data Collect Data assay->data interpret Interpret Results data->interpret

Caption: A general experimental workflow for handling this compound solutions.

Troubleshooting_Degradation cluster_check Initial Checks cluster_action Corrective Actions cluster_confirm Confirmation start Inconsistent Results or Loss of Activity check_storage Review Storage Conditions (Temp, Light, Duration) start->check_storage check_prep Verify Solution Preparation (Solvent, Concentration) start->check_prep check_ph Measure pH of Aqueous Buffers start->check_ph protect_light Use Amber Vials/ Protect from Light check_storage->protect_light fresh_solution Prepare Fresh Stock Solution check_prep->fresh_solution optimize_ph Adjust Buffer pH to 5-7 check_ph->optimize_ph rerun_exp Re-run Experiment fresh_solution->rerun_exp optimize_ph->rerun_exp protect_light->rerun_exp stability_study Conduct Stability Study (HPLC) rerun_exp->stability_study If issues persist

References

Technical Support Center: Optimizing 22,23-Dihydroavermectin B1a Aglycon Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of 22,23-Dihydroavermectin B1a aglycon. The information is presented in a question-and-answer format to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is the core structure of Ivermectin B1a, lacking the disaccharide moiety. It is often produced by the acidic hydrolysis of ivermectin.[1] The purification of this aglycon is crucial for various research applications, including the study of its biological activity, its use as a reference standard in analytical methods, and as a starting material for the synthesis of new avermectin (B7782182) derivatives.

Q2: What are the common impurities encountered during the purification of this compound?

Common impurities can include unreacted ivermectin, the monosaccharide intermediate, and various degradation products. Avermectins are susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.[2] Potential degradation products include epimers, isomers, and oxidation products.[2]

Q3: What are the primary methods for purifying this compound?

The two primary methods for purifying the aglycon are crystallization and chromatography. Crystallization is a cost-effective method for large-scale purification, while chromatography, particularly reversed-phase high-performance liquid chromatography (HPLC), is suitable for achieving high purity on a smaller scale.

Troubleshooting Guides

Crystallization Issues

Q1: I'm not getting any crystals, or the yield is very low.

  • Possible Cause: The concentration of the aglycon in the solvent may be too low, or you may be using a solvent in which the aglycon is too soluble.

    • Solution: Try to concentrate the solution by carefully evaporating some of the solvent. Alternatively, introduce an anti-solvent (a solvent in which the aglycon is insoluble but is miscible with your current solvent) to induce precipitation.

  • Possible Cause: The cooling process is too rapid, preventing crystal nucleation and growth.

    • Solution: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or cold room. Avoid placing a warm solution directly into a cold environment.

Q2: An oil is forming instead of crystals.

  • Possible Cause: The solution is supersaturated, and the aglycon is precipitating out of solution at a temperature above its melting point.

    • Solution: Re-dissolve the oil by gently warming the solution and adding a small amount of additional solvent. Allow the solution to cool more slowly.

  • Possible Cause: The presence of impurities is inhibiting crystallization.

    • Solution: Consider a preliminary purification step, such as flash chromatography, to remove significant impurities before attempting crystallization.

Chromatography Issues

Q1: I'm seeing poor separation between my aglycon and impurities on the HPLC.

  • Possible Cause: The mobile phase composition is not optimal for separating the compounds of interest.

    • Solution: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A gradient elution, where the solvent composition changes over time, may be necessary to resolve closely eluting peaks.

  • Possible Cause: The column is overloaded.

    • Solution: Reduce the amount of sample injected onto the column.

Q2: The peak shape of my aglycon is poor (e.g., tailing or fronting).

  • Possible Cause: The pH of the mobile phase is not optimal.

    • Solution: Adjusting the pH of the aqueous component of your mobile phase can improve peak shape, especially for ionizable compounds.

  • Possible Cause: The column is degrading or contaminated.

    • Solution: Flush the column with a strong solvent or replace it if necessary.

Experimental Protocols

Protocol 1: Purification of this compound by Crystallization (Adapted from Avermectin B1a Purification)

This protocol is adapted from methods used for the crystallization of Avermectin B1a and may require optimization for the aglycon.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Based on studies with related compounds, methanol, ethanol, or a mixture of isopropanol (B130326) and cyclohexane (B81311) could be effective.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in a refrigerator (2-8 °C) can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold anti-solvent (e.g., hexane (B92381) or water) to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Analytical HPLC Method for Purity Assessment of this compound

This protocol is based on established HPLC methods for ivermectin and its related substances.[4][5][6][7]

  • Column: C18 reversed-phase column (e.g., 25 cm long, 4.6 mm internal diameter, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water. A common starting point is a ratio of 56:37:7 (v/v/v).[4]

  • Flow Rate: 1.2 mL/min.[4]

  • Detection: UV at 245 nm.[4]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 20-40 °C.[4][5][7]

Data Presentation

Table 1: Comparison of Crystallization Solvents for Avermectin B1a (as a proxy for the Aglycon)

Solvent SystemKey ObservationsReference
MethanolHigher nucleation rate, needle-like crystals. Good for removing B2a impurity.[3]
EthanolIntermediate nucleation rate, transition from needle-like to distorted cube-shaped crystals.[3]
n-ButanolLower nucleation rate, distorted cube-shaped crystals. Good for removing B2a impurity.[3]
Isopropanol/CyclohexaneEffective for crystallizing abamectin (B1664291) (a related avermectin).

Table 2: HPLC Purity Analysis of a Purified this compound Sample (Hypothetical Data)

PeakRetention Time (min)Area (%)Identification
14.20.8Unknown Impurity
25.598.5This compound
36.80.7Ivermectin B1a (unreacted)

Visualizations

experimental_workflow cluster_hydrolysis Acidic Hydrolysis cluster_purification Purification cluster_analysis Analysis Ivermectin Ivermectin Reaction_Mixture Reaction_Mixture Ivermectin->Reaction_Mixture  H+ / Heat   Crystallization Crystallization Reaction_Mixture->Crystallization Chromatography Chromatography Reaction_Mixture->Chromatography HPLC_Analysis HPLC_Analysis Crystallization->HPLC_Analysis  Purity Check   Chromatography->HPLC_Analysis Pure_Aglycon Pure_Aglycon HPLC_Analysis->Pure_Aglycon  >98% Purity   Further_Purification Further_Purification HPLC_Analysis->Further_Purification  <98% Purity   Further_Purification->Crystallization Further_Purification->Chromatography

Caption: Experimental workflow for the purification of this compound.

troubleshooting_crystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield Start Crystallization Attempt Issue_Identified Issue? Start->Issue_Identified  Problem Occurs   No_Crystals No Crystals Formed Issue_Identified->No_Crystals  No Crystals   Oiling_Out Oil Forms Instead of Crystals Issue_Identified->Oiling_Out  Oiling Out   Low_Yield Low Crystal Yield Issue_Identified->Low_Yield  Low Yield   Concentrate Concentrate Solution No_Crystals->Concentrate Add_Antisolvent Add Anti-solvent No_Crystals->Add_Antisolvent Slow_Cooling Cool Slowly No_Crystals->Slow_Cooling Redissolve_Add_Solvent Redissolve & Add Solvent Oiling_Out->Redissolve_Add_Solvent Slower_Cooling Cool Slower Oiling_Out->Slower_Cooling Pre_Purify Pre-purify Crude Oiling_Out->Pre_Purify Optimize_Solvent Optimize Solvent/Anti-solvent Low_Yield->Optimize_Solvent Longer_Crystallization_Time Increase Crystallization Time Low_Yield->Longer_Crystallization_Time Success Successful Crystallization Concentrate->Success Add_Antisolvent->Success Slow_Cooling->Success Redissolve_Add_Solvent->Success Slower_Cooling->Success Pre_Purify->Success Optimize_Solvent->Success Longer_Crystallization_Time->Success

Caption: Troubleshooting logic for crystallization issues.

References

Technical Support Center: Overcoming Low Solubility of 22,23-Dihydroavermectin B1a Aglycon

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 22,23-Dihydroavermectin B1a aglycon. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges associated with the low aqueous solubility of this compound.

FAQs: Understanding and Addressing Low Solubility

Q1: What is this compound, and why is its solubility a concern?

A1: this compound is the core structure of Ivermectin B1a, lacking the disaccharide moiety.[1] This modification significantly increases its lipophilicity, leading to very poor solubility in aqueous solutions. Low aqueous solubility can be a major obstacle in various experimental settings, including in vitro assays, formulation development, and pharmacokinetic studies, as it can lead to inaccurate results and limit the compound's therapeutic potential.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is generally soluble in organic solvents but exhibits extremely low solubility in water. While specific quantitative data for the aglycon is limited, the parent compound, ivermectin, has a reported aqueous solubility of approximately 0.004-0.005 mg/mL.[2][3] The aglycon is expected to have even lower aqueous solubility due to the removal of the hydrophilic sugar groups.

Q3: How can I prepare a stock solution of this compound?

A3: Due to its poor aqueous solubility, stock solutions should be prepared in an appropriate organic solvent. Commonly used solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[4] For most biological applications, a high-concentration stock solution in DMSO is prepared first, which is then serially diluted into the aqueous assay medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the experimental system (typically <0.5% for DMSO in cell-based assays).[5]

Q4: My compound is precipitating when I dilute my DMSO stock into my aqueous buffer. What can I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue with highly lipophilic compounds. Here are several troubleshooting steps:

  • Optimize Solvent Concentration: Determine the maximum tolerable concentration of your organic solvent in the final assay medium that does not cause precipitation.

  • Use a Co-solvent System: Employ a mixture of solvents. For example, a stock solution in DMSO can be first diluted in a co-solvent like polyethylene (B3416737) glycol (PEG) before the final dilution in the aqueous buffer.

  • Incorporate Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous medium can help to maintain the compound in solution by forming micelles.

  • Adjust pH: For ionizable compounds, adjusting the pH of the aqueous buffer can increase solubility. However, this compound has limited ionizable groups, so this approach may have a minimal effect.

Troubleshooting Guide: Enhancing Solubility for Experiments

This guide provides an overview of common issues and potential solutions when working with this compound.

Problem Possible Cause Suggested Solution(s)
Compound precipitates out of solution during experiment. Low aqueous solubility of the aglycon. Final solvent concentration is too low to maintain solubility.1. Increase the final concentration of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your assay. 2. Prepare a fresh, lower concentration stock solution to minimize the dilution factor. 3. Incorporate a pharmaceutically acceptable surfactant (e.g., 0.1% Tween® 80) in your aqueous medium.
Inconsistent or non-reproducible assay results. Compound may be partially precipitated or aggregated, leading to variable effective concentrations.1. Visually inspect solutions for any signs of precipitation before use. 2. Use dynamic light scattering (DLS) to check for the presence of aggregates. 3. Prepare fresh dilutions for each experiment. 4. Consider using a solubility-enhanced formulation (see below).
Difficulty preparing a sufficiently concentrated aqueous solution for in vivo studies. Extremely low intrinsic aqueous solubility.1. Solid Dispersions: Formulate the aglycon as a solid dispersion with a hydrophilic polymer like PEG 6000 or Gelucire 44/14. 2. Cyclodextrin (B1172386) Complexation: Prepare an inclusion complex with a cyclodextrin derivative such as hydroxypropyl-β-cyclodextrin (HP-β-CD). 3. Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion.

Quantitative Data on Solubility Enhancement

While specific quantitative data for the aglycon is scarce, studies on the parent compound, ivermectin, provide valuable insights into the potential for solubility enhancement.

Solubilization Method Carrier/System Solvent Initial Solubility (Ivermectin) Enhanced Solubility (Ivermectin) Fold Increase Reference
Solid DispersionPEG 6000Water~0.004 mg/mLNot specified-[6]
Solid DispersionGelucire 44/14Water0.005 mg/mLNot specified-[2]
Co-crystalPropylene GlycolWaterSlightly solubleBetter solubilityNot quantified[7]
Nanocrystals-WaterLow730-fold increase in equilibrium solubility730[8]
Nano-emulsionEvening Primrose Oil, Tween® 80, Span® 60WaterPoorFormulation dependentNot quantified[9]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general guideline for preparing a solid dispersion to enhance the solubility of this compound.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, PEG 6000, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of this compound and the hydrophilic polymer (e.g., in a 1:1, 1:5, or 1:10 drug-to-polymer ratio).

  • Dissolve both the aglycon and the polymer in a minimal amount of the organic solvent in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Once the solvent is removed, a thin film will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it into a fine powder, and store it in a desiccator.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for preparing inclusion complexes to improve the aqueous solubility of the aglycon.

Materials:

  • This compound

  • Cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin)

  • Mortar and pestle

  • Water-ethanol mixture

Procedure:

  • Weigh the this compound and the cyclodextrin in a molar ratio (e.g., 1:1 or 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Gradually add the aglycon to the paste while triturating continuously.

  • Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.

  • Store the inclusion complex in a well-closed container.

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound (or its solubility-enhanced formulation)

  • Distilled water or buffer of desired pH

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

Procedure:

  • Add an excess amount of the this compound powder to a vial containing a known volume of the aqueous medium.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining fine particles.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved aglycon using a validated HPLC method.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Excess Aglycon shake Shake/Rotate (24-72h) start->shake buffer Aqueous Buffer buffer->shake centrifuge Centrifuge shake->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc HPLC Quantification filter->hplc result Solubility Value hplc->result solubility_enhancement_strategies cluster_strategies Solubility Enhancement Strategies cluster_mechanisms Mechanisms of Action compound Low Solubility Aglycon solid_disp Solid Dispersions compound->solid_disp cyclo Cyclodextrin Complexation compound->cyclo lipid Lipid-Based Formulations compound->lipid nano Nanosuspensions compound->nano amorphous Amorphous State / Increased Surface Area solid_disp->amorphous inclusion Inclusion Complex (Hydrophilic Exterior) cyclo->inclusion micelle Micellar Solubilization lipid->micelle particle_size Particle Size Reduction nano->particle_size outcome Enhanced Aqueous Solubility & Bioavailability amorphous->outcome inclusion->outcome micelle->outcome particle_size->outcome

References

Technical Support Center: 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for 22,23-Dihydroavermectin B1a aglycone (also known as Ivermectin Impurity G).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 22,23-Dihydroavermectin B1a aglycone powder?

For long-term stability, the powdered form of 22,23-Dihydroavermectin B1a aglycone should be stored at -20°C.[1][2][3] Some suppliers suggest that storage at 4°C is also acceptable for up to two years.[1][2] For maximum shelf life, storage at -20°C is recommended, which can preserve the compound for at least three years.[1][2]

Q2: How should I store solutions of 22,23-Dihydroavermectin B1a aglycone?

Solutions of 22,23-Dihydroavermectin B1a aglycone should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] It is crucial to use a suitable solvent in which the compound is soluble, such as DMSO, methanol, ethanol, or DMF.[4][5]

Q3: Is 22,23-Dihydroavermectin B1a aglycone sensitive to light or humidity?

While specific data on light and humidity sensitivity is limited in the provided search results, general best practices for handling complex organic molecules should be followed. It is advisable to store the compound protected from light and in a dry environment. The product should be stored under an inert atmosphere.[6]

Q4: What solvents are suitable for dissolving 22,23-Dihydroavermectin B1a aglycone?

22,23-Dihydroavermectin B1a aglycone is soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and dimethylformamide (DMF).[4][5] It has poor solubility in water.[4]

Q5: My experimental results are inconsistent. Could improper storage of 22,23-Dihydroavermectin B1a aglycone be the cause?

Yes, improper storage can lead to the degradation of 22,23-Dihydroavermectin B1a aglycone, which could affect experimental outcomes. This compound is known to be an acid degradation product of ivermectin.[1][2][5] Exposure to acidic conditions, elevated temperatures, or prolonged storage in solution at inappropriate temperatures can lead to degradation.

Troubleshooting Guide

Issue: Suspected Degradation of 22,23-Dihydroavermectin B1a Aglycone

If you suspect that your stock of 22,23-Dihydroavermectin B1a aglycone has degraded, follow these troubleshooting steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (see data table below). Check storage temperatures for both powdered compound and solutions.

  • Check for Contamination: Ensure that the solvent used to dissolve the compound was pure and that the storage container was appropriate and clean.

  • Analytical Confirmation: If possible, verify the integrity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Compare the results with the certificate of analysis provided by the supplier.

  • pH of Solutions: Since 22,23-Dihydroavermectin B1a aglycone is an acid degradation product of ivermectin, it is important to avoid acidic conditions in your experimental setup if the stability of the aglycone itself is a concern.

Data Presentation

Table 1: Storage Conditions and Stability of 22,23-Dihydroavermectin B1a Aglycone

FormStorage TemperatureStability DurationCitations
Powder-20°C≥ 3 years[1][2]
Powder4°C2 years[1][2]
In Solvent-80°C6 months[1][2]
In Solvent-20°C1 month[1][2]

Experimental Protocols

Protocol: Stability Assessment of 22,23-Dihydroavermectin B1a Aglycone Solution

This protocol outlines a general method for assessing the stability of 22,23-Dihydroavermectin B1a aglycone in a chosen solvent over time.

1. Materials:

  • 22,23-Dihydroavermectin B1a aglycone
  • High-purity solvent (e.g., DMSO)
  • Analytical balance
  • Volumetric flasks
  • HPLC system with a suitable column (e.g., C18)
  • Mobile phase (e.g., acetonitrile/water gradient)
  • UV detector
  • Temperature-controlled storage units (-20°C and -80°C)

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of 22,23-Dihydroavermectin B1a aglycone and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
  • Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.
  • Sample Aliquoting and Storage: Aliquot the remaining stock solution into multiple small, sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at the desired temperatures (-20°C and -80°C).
  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage temperature.
  • HPLC Analysis: Allow the aliquot to reach room temperature and analyze it by HPLC under the same conditions as the initial analysis.
  • Data Analysis: Compare the peak area of the main compound and the presence of any new peaks (indicating degradation products) to the time 0 data. Calculate the percentage of the compound remaining at each time point.

Visualizations

TroubleshootingWorkflow Troubleshooting Degradation of 22,23-Dihydroavermectin B1a Aglycone start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temperature, Duration) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (e.g., move to -20°C) storage_ok->correct_storage No check_solution Check Solution Preparation (Solvent Purity, pH) storage_ok->check_solution Yes correct_storage->start solution_ok Solution Prep Correct? check_solution->solution_ok remake_solution Action: Prepare Fresh Solution solution_ok->remake_solution No analytical_test Perform Analytical Test (e.g., HPLC, MS) solution_ok->analytical_test Yes remake_solution->start degraded Compound Degraded? analytical_test->degraded order_new Action: Order New Compound degraded->order_new Yes continue_exp Proceed with Experiment degraded->continue_exp No

Caption: Troubleshooting workflow for suspected degradation.

ExperimentalWorkflow Experimental Workflow for Stability Assessment prep_solution 1. Prepare Stock Solution initial_analysis 2. Initial HPLC Analysis (T=0) prep_solution->initial_analysis aliquot 3. Aliquot Samples initial_analysis->aliquot storage 4. Store at Defined Temperatures (-20°C, -80°C) aliquot->storage timepoint_analysis 5. Analyze at Time Points (e.g., 1, 3, 6 months) storage->timepoint_analysis data_analysis 6. Compare Data to T=0 timepoint_analysis->data_analysis conclusion 7. Determine Stability data_analysis->conclusion

References

Technical Support Center: 22,23-Dihydroavermectin B1a Aglycon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 22,23-Dihydroavermectin B1a aglycon.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, similar to other avermectin (B7782182) compounds, is susceptible to degradation from several factors. The primary environmental and chemical stressors include exposure to acidic and alkaline conditions, light (photodegradation), and oxidizing agents.[1][2] Elevated temperatures can also accelerate degradation processes.[2][3]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, it is recommended to store this compound at or below 2-8°C.[3] The compound should be protected from light by using amber vials or by storing it in a dark location.[1][2] It is also advisable to store it under controlled humidity and in a tightly sealed container to prevent oxidation.[3] For long-term storage, storing at -20°C is recommended.[4]

Q3: What are the expected degradation products of this compound?

A3: While this compound is itself a degradation product of ivermectin formed by the hydrolysis of the disaccharide unit, it can undergo further degradation.[5][6][7] Based on studies of related avermectin compounds, potential degradation products could include epimers and oxidation products.[3][8] For instance, the C-2 position can be labile to epimerization under alkaline conditions.[3] Oxidation can lead to the formation of keto derivatives at the C-5 position.[3][8]

Q4: Can I use antioxidants to stabilize my formulation containing this compound?

A4: Yes, the use of antioxidants is a common strategy to mitigate oxidation of avermectin compounds.[1][3] Pharmacopoeial recommendations for avermectin products often include the addition of an antioxidant.[1] The choice of antioxidant will depend on your specific formulation and experimental conditions.

Q5: What is the optimal pH range to maintain the stability of this compound in solution?

A5: Avermectins are generally more stable in slightly acidic to neutral pH. Formulations are often developed around a pH of 6.2 to retard degradation.[1] It is crucial to avoid strongly acidic or alkaline conditions, as these can catalyze hydrolysis and epimerization.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of the aglycon due to improper storage or handling.1. Verify storage conditions (temperature, light protection).[3] 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products.
Loss of biological activity of the compound Chemical degradation of the aglycon.1. Re-evaluate the stability of the compound under your specific experimental conditions (pH, temperature, solvent). 2. Consider adding an antioxidant to your formulation if oxidation is suspected.[1] 3. Ensure the pH of your solution is within a stable range (around 6.2).[1]
Inconsistent results between experiments Progressive degradation of stock solutions.1. Aliquot stock solutions and store them at -20°C to minimize freeze-thaw cycles.[4] 2. Prepare fresh working solutions for each experiment. 3. Routinely check the purity of your stock solution using a stability-indicating HPLC method.
Discoloration of the compound or solution Likely oxidation or photodegradation.1. Strictly protect the compound and its solutions from light at all stages of handling and storage.[1][2] 2. Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

Quantitative Data on Avermectin Degradation

The following table summarizes the degradation of avermectin B1a (a close structural analog) under various stress conditions, providing an indication of the potential stability of the aglycon.

Stress Condition Reagent/Parameters Duration Major Degradation Products Identified
Acidic 0.05 M HCl5 hoursMonosaccharide B1a
Alkaline 0.025 M NaOH1 hour2-epimer B1a
Oxidative 5% H2O221 hours8a-OH B1a
Oxidative 15 mM K2Cr2O715 hours5-oxo B1a
Photolytic (Solid) 1.10 W/m²26.2 hours8,9-Z-B1a
Photolytic (Solution) 1.10 W/m²8 hours8,9-Z-B1a
Thermal (Solid) 80°C7 daysMultiple minor degradants
Thermal (Solution) 80°C1 dayMultiple minor degradants

Data synthesized from a forced degradation study on Avermectin B1a.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (B52724) (ACN) at a concentration of 2.5 mg/mL.[3]

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.05 M hydrochloric acid (HCl) and incubate for 5 hours.[3] Neutralize with an equivalent amount of sodium hydroxide (B78521) (NaOH) before analysis.
  • Alkaline Hydrolysis: Mix the stock solution with 0.025 M NaOH and incubate for 1 hour.[3] Neutralize with an equivalent amount of HCl before analysis.
  • Oxidative Degradation: Treat the stock solution with 5% hydrogen peroxide (H₂O₂) and incubate for 21 hours.[3]
  • Photolytic Degradation: Expose the stock solution in a photostability chamber to light at 1.10 W/m² for 8 hours.[3] Also, expose the solid compound to the same light intensity for 26.2 hours.[3]
  • Thermal Degradation: Place the stock solution and the solid compound in an oven at 80°C for 24 hours and 7 days, respectively.[3]

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method (see Protocol 2).
  • For structural elucidation of major degradation products, use LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.[3][8]

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Column: ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm particle size) or equivalent.[3]

  • Mobile Phase A: 5 mM Ammonium Acetate (NH₄OAc) in water, pH 9.5.[3]

  • Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v).[3]

  • Gradient Elution: A suitable gradient should be developed to ensure the separation of all peaks.

  • Flow Rate: 1.6 mL/min.[3]

  • Column Temperature: 45°C.[3]

  • Detection Wavelength: 245 nm.[3]

  • Injection Volume: 15 µL.[3]

Visualizations

cluster_degradation Degradation Pathways Aglycon 22,23-Dihydroavermectin B1a Aglycon Epimer 2-Epimer Aglycon Aglycon->Epimer Alkaline Conditions Oxidized 5-Oxo Aglycon Aglycon->Oxidized Oxidation

Caption: Primary degradation pathways for the aglycon.

cluster_workflow Stability Study Workflow start Prepare Aglycon Solution stress Apply Stress Conditions (Acid, Base, Light, Heat, Oxidant) start->stress control Prepare Control Sample (No Stress) start->control analysis HPLC & LC-MS Analysis stress->analysis control->analysis characterize Characterize Degradants (if any) analysis->characterize report Report Stability Profile characterize->report

Caption: Workflow for a typical stability study.

cluster_troubleshooting Troubleshooting Degradation rect_node rect_node start Unexpected Results? check_storage Storage Conditions OK? start->check_storage check_solution Solution Freshly Prepared? check_storage->check_solution yes1 action_storage Action: Store at 2-8°C, protect from light. check_storage->action_storage no1 check_ph pH of Medium Stable? check_solution->check_ph yes2 action_solution Action: Prepare fresh solution. check_solution->action_solution no2 action_ph Action: Adjust pH to ~6.2, buffer if necessary. check_ph->action_ph no3 action_oxidant Consider antioxidant or inert atmosphere. check_ph->action_oxidant yes3 yes1 Yes no1 No yes2 Yes no2 No yes3 Yes no3 No

Caption: Troubleshooting decision tree for degradation issues.

References

Technical Support Center: Analysis of 22,23-Dihydroavermectin B1a Aglycon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the HPLC analysis of 22,23-Dihydroavermectin B1a aglycon.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common chromatographic problems in a question-and-answer format.

My peak for this compound is splitting or showing a shoulder. What could be the cause?

Peak splitting for the aglycon peak can arise from several factors. A common issue is the co-elution of closely related compounds or isomers. Forced degradation studies of ivermectin show the formation of several degradation products, and it's possible an impurity is eluting very close to the aglycon. Another potential cause is a problem with the column, such as a partially blocked frit or a void in the packing material. Additionally, a strong sample solvent can cause peak distortion if it is not compatible with the mobile phase.

I am observing significant peak tailing for my analyte. How can I resolve this?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with active silanol (B1196071) groups on the silica (B1680970) packing. To mitigate this, ensure your mobile phase is at an appropriate pH to suppress the ionization of any residual silanol groups. Using a high-purity, end-capped column can also minimize these interactions. Another potential cause is column overload, so try injecting a more dilute sample to see if the peak shape improves.

What are ghost peaks, and why am I seeing them in my chromatogram?

Ghost peaks are unexpected peaks that are not related to the sample and can appear in blank runs as well. They are often caused by impurities in the mobile phase, contamination in the HPLC system (e.g., from previous injections, worn pump seals, or contaminated autosampler components), or from the sample preparation process itself, such as leaching from plasticware. To troubleshoot, run a blank gradient without an injection to see if the peaks persist. If they do, the source is likely the mobile phase or system contamination.

My retention time for this compound is shifting between injections. What should I check?

Retention time instability can be caused by a variety of factors. Check for leaks in the HPLC system, as this can cause pressure fluctuations and affect retention. Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. Fluctuations in column temperature can also lead to shifts, so using a column oven is recommended for stable retention times. Finally, ensure your mobile phase is prepared consistently and is properly degassed, as dissolved gases can cause pump-related issues.

Data Presentation

The following tables summarize typical starting conditions for the HPLC analysis of ivermectin and its related substances, including the aglycon. These are based on published stability-indicating methods and can be adapted for your specific application.[1][2][3][4][5]

Table 1: HPLC Column and Mobile Phase Parameters

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., Ascentis Express C18, Zorbax Extend-C18, Waters Xbridge C18)
Particle Size 2.7 µm to 5 µm
Dimensions 100-150 mm length, 4.6 mm internal diameter
Mobile Phase A Water or a dilute buffer (e.g., 10 mM sodium dihydrogen phosphate)
Mobile Phase B Acetonitrile (B52724), Methanol, or a mixture (e.g., Acetonitrile/Methanol 85:15 v/v)
Elution Mode Gradient elution is often preferred for separating degradation products.

Table 2: Typical HPLC Operating Conditions

ParameterRecommended Value
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 - 45 °C
Detection Wavelength 245 nm or 252 nm
Injection Volume 10 - 20 µL
Sample Diluent Mobile phase or a compatible solvent like acetonitrile.

Experimental Protocols

This section provides a detailed methodology for a typical stability-indicating HPLC analysis of ivermectin, which can be used to identify and quantify this compound as a degradation product.

1. Preparation of Mobile Phase

  • Mobile Phase A: Prepare a solution of 10 mM sodium dihydrogen phosphate (B84403) in HPLC-grade water and adjust the pH to 4.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Degas both mobile phases using an inline degasser or by sonication.

2. Standard Solution Preparation

  • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standards by diluting with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation (from a forced degradation study of Ivermectin)

  • Accurately weigh about 10 mg of ivermectin and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile).

  • To induce degradation to the aglycon, the sample can be subjected to acidic hydrolysis (e.g., with 0.1 M HCl) and then neutralized.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Operation

  • Set up the HPLC system with a C18 column and the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 40 °C and the detection wavelength to 245 nm.

  • Inject the prepared standards and samples. A typical gradient program might be:

    • 0-5 min: 20% B

    • 5-20 min: Gradient to 80% B

    • 20-25 min: Hold at 80% B

    • 25-30 min: Return to 20% B and re-equilibrate.

Mandatory Visualization

Below are diagrams to assist in troubleshooting and understanding the chemical context of the analysis.

HPLC_Troubleshooting_Workflow start HPLC Peak Problem Observed (e.g., Splitting, Tailing, Ghost Peak) q1 Is the issue seen in all peaks? start->q1 system_issue System-wide Problem: - Check for leaks - Inspect pump and detector - Verify mobile phase preparation q1->system_issue Yes peak_specific_issue Peak-Specific Problem q1->peak_specific_issue No solution Implement Corrective Actions: - Modify method - Replace column/frit - Prepare fresh mobile phase - Clean system system_issue->solution q2 What is the specific peak shape issue? peak_specific_issue->q2 split_peak Peak Splitting/Shoulder: - Co-eluting impurity? - Column void/blockage? - Sample solvent mismatch? q2->split_peak Splitting tailing_peak Peak Tailing: - Secondary silanol interactions? - Column overload? - Incorrect mobile phase pH? q2->tailing_peak Tailing ghost_peak Ghost Peak: - Contaminated mobile phase? - System carryover? - Leaching from vials/caps? q2->ghost_peak Ghost Peak split_peak->solution tailing_peak->solution ghost_peak->solution

Caption: Troubleshooting workflow for common HPLC peak problems.

Avermectin_Degradation_Pathway cluster_degradation Degradation Conditions Ivermectin Ivermectin (22,23-Dihydroavermectin B1a) Acid Acidic Hydrolysis Ivermectin->Acid Base Alkaline Conditions Ivermectin->Base Oxidation Oxidation Ivermectin->Oxidation Aglycon 22,23-Dihydroavermectin B1a Aglycon Acid->Aglycon Hydrolysis of disaccharide Monosaccharide Monosaccharide Derivative Acid->Monosaccharide Epimer 2-Epimer Base->Epimer Other_DPs Other Degradation Products (e.g., oxides) Oxidation->Other_DPs

Caption: Simplified degradation pathway of Ivermectin.

References

Technical Support Center: Synthesis of 22,23-Dihydroavermectin B1a Aglycon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 22,23-Dihydroavermectin B1a aglycon.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method for the synthesis of this compound is the acid-catalyzed hydrolysis of the disaccharide unit from ivermectin. This process selectively cleaves the glycosidic bonds while preserving the macrocyclic lactone core.

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: Researchers often face challenges related to:

  • Low Yields: Incomplete reactions or degradation of the starting material and product can lead to lower than expected yields.

  • Side Reactions: The acidic conditions required for hydrolysis can also promote undesirable side reactions, such as isomerization or degradation of the aglycon.

  • Purification: Separating the desired aglycon from unreacted starting material, monosaccharide byproducts, and other impurities can be complex.

Q3: How can I minimize side reactions during the acid hydrolysis of ivermectin?

A3: To minimize side reactions, consider the following strategies:

  • Reaction Conditions: Carefully control the reaction temperature and time. Prolonged exposure to strong acids can lead to degradation.

  • Protecting Groups: If you are performing other modifications on the molecule, consider using a protecting group for sensitive functionalities. For instance, the C5-hydroxyl group can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent its involvement in undesired reactions.

  • pH Control: Ivermectin is most stable at a pH of approximately 6.3. While acidic conditions are necessary for hydrolysis, maintaining the pH as close to this optimum as feasible during workup and purification can help prevent degradation.

Q4: What are the key starting materials and reagents for this synthesis?

A4: The primary starting material is Ivermectin B1a. The key reagents for the hydrolysis are a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and a suitable solvent, typically an alcohol like methanol (B129727) or ethanol.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Aglycon 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective acid catalyst.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalled, consider increasing the reaction time or temperature cautiously. 2. Use moderate temperatures and avoid prolonged reaction times. Ensure the workup procedure is performed promptly after the reaction is complete. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Use a fresh, high-purity acid catalyst. Ensure the concentration is appropriate for the scale of your reaction.
Presence of Multiple Unidentified Spots on TLC/HPLC 1. Formation of side products due to harsh reaction conditions. 2. Isomerization of the aglycon. 3. Degradation of the aglycon during workup or purification.1. Reduce the reaction temperature and/or shorten the reaction time. Consider using a milder acid catalyst. 2. Ivermectin can isomerize in alkaline conditions. Ensure that any basic washes during workup are performed quickly and at a low temperature. 3. Avoid prolonged exposure to acidic or basic conditions during extraction and purification. Use buffered solutions where appropriate.
Difficulty in Purifying the Aglycon 1. Co-elution of the aglycon with unreacted ivermectin or monosaccharide byproducts. 2. Poor separation on silica (B1680970) gel chromatography.1. Optimize the mobile phase for your column chromatography to achieve better separation. A gradient elution may be necessary. 2. Consider using a different stationary phase for chromatography, such as reversed-phase silica (C18).
Product is Unstable and Degrades Upon Storage 1. Presence of residual acid or base from the synthesis. 2. Exposure to light or oxygen.1. Ensure the final product is thoroughly washed and neutralized before storage. Lyophilization from a suitable solvent can help remove volatile impurities. 2. Store the purified aglycon under an inert atmosphere, protected from light, and at a low temperature (-20°C is recommended).

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Ivermectin B1a

This protocol is a general guideline for the synthesis of this compound via acid hydrolysis of Ivermectin B1a.

Materials:

  • Ivermectin B1a

  • Methanol (reagent grade)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Dichloromethane (B109758) (CH₂Cl₂, reagent grade)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve Ivermectin B1a in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: Cool the solution in an ice bath and slowly add a solution of 5% sulfuric acid in methanol.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

Data Presentation

Table 1: Hypothetical Data on the Effect of Reaction Conditions on Aglycon Yield

Entry Acid Catalyst Concentration Temperature (°C) Time (h) Yield (%)
1H₂SO₄1% in MeOH252465
2H₂SO₄5% in MeOH251285
3H₂SO₄5% in MeOH40678
4HCl1.25M in MeOH251872

Note: This table presents hypothetical data for illustrative purposes. Actual yields may vary depending on specific experimental conditions and scale.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve Ivermectin B1a in Methanol add_acid Add 5% H₂SO₄ in Methanol start->add_acid react Stir at Room Temperature add_acid->react monitor Monitor by TLC/HPLC react->monitor neutralize Neutralize with NaHCO₃ monitor->neutralize concentrate Concentrate neutralize->concentrate extract Extract with CH₂Cl₂ concentrate->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate2 Concentrate dry->concentrate2 chromatography Silica Gel Chromatography concentrate2->chromatography characterize Characterize (HPLC, MS, NMR) chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes degradation Degradation? low_yield->degradation No increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp Yes check_catalyst Check Catalyst incomplete_reaction->check_catalyst No milder_conditions Use Milder Conditions degradation->milder_conditions Yes inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere No

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Technical Support Center: 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential interference in biochemical and cell-based assays caused by 22,23-dihydroavermectin B1a aglycone. This hydrophobic macrocycle, a degradation product of ivermectin, can present challenges in high-throughput screening (HTS) and other sensitive assays, potentially leading to misleading results. This guide offers troubleshooting strategies and detailed experimental protocols to help you identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is 22,23-dihydroavermectin B1a aglycone and why might it interfere with my assay?

22,23-Dihydroavermectin B1a aglycone is the core macrocyclic structure of 22,23-dihydroavermectin B1a (a component of ivermectin) with its disaccharide moiety removed.[1][2][3] The removal of the sugar groups significantly increases the hydrophobicity of the molecule. Hydrophobic molecules, particularly macrocycles, have a tendency to self-assemble into colloidal aggregates in aqueous solutions, a common cause of non-specific assay interference.[4] These aggregates can sequester and inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results in HTS campaigns.[5][6]

Q2: What are the primary mechanisms of assay interference for this compound?

The two most probable mechanisms of interference for 22,23-dihydroavermectin B1a aglycone are:

  • Compound Aggregation: Due to its hydrophobic nature, the aglycone may form aggregates at concentrations typically used in screening assays. These aggregates can physically adsorb proteins, leading to non-specific inhibition.[4][5]

  • Fluorescence Interference: Avermectin derivatives can be chemically converted into fluorescent molecules, indicating they possess chromophores that absorb and emit light.[7][8][9] This intrinsic property could lead to autofluorescence (false positives in fluorescence-based assays) or quenching of the assay's fluorescent signal (false negatives).

Q3: My results with 22,23-dihydroavermectin B1a aglycone are potent but poorly reproducible. What could be the cause?

Poor reproducibility with potent activity is a classic sign of compound aggregation.[5] The formation of aggregates can be highly sensitive to small variations in experimental conditions such as compound concentration, buffer composition, pH, and temperature. This sensitivity can lead to significant variability in results between experiments.

Q4: How can I determine if 22,23-dihydroavermectin B1a aglycone is forming aggregates in my assay?

You can use several experimental approaches to test for aggregation. A common and direct method is Dynamic Light Scattering (DLS), which can detect the presence of sub-micron particles in a solution.[1][10][11] An indirect, but simpler, method is to test the compound's activity in the presence of a non-ionic detergent, such as Triton X-100. Detergents can disrupt colloidal aggregates, and a significant reduction in the compound's apparent activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.[5]

Troubleshooting Guides

Issue 1: Suspected False-Positive Inhibition

If you observe inhibitory activity from 22,23-dihydroavermectin B1a aglycone, it is crucial to rule out non-specific effects.

G start Potent Inhibition Observed detergent_test Perform activity assay with and without 0.01% Triton X-100 start->detergent_test compare_ic50 Compare IC50 values detergent_test->compare_ic50 dls_analysis Perform Dynamic Light Scattering (DLS) analysis compare_ic50->dls_analysis Significant increase in IC50 with detergent? aggregation_unlikely Conclusion: Aggregation is not the primary mechanism. Investigate other interference mechanisms. compare_ic50->aggregation_unlikely No significant change in IC50 no_particles No significant particle formation observed dls_analysis->no_particles No particles_detected Particle formation detected dls_analysis->particles_detected Yes aggregation_confirmed Conclusion: Inhibition is likely due to aggregation. Consider counter-screens or compound modification. no_particles->aggregation_unlikely particles_detected->aggregation_confirmed

Caption: Workflow to diagnose aggregation-based false positives.

CompoundIC50 without Triton X-100 (µM)IC50 with 0.01% Triton X-100 (µM)Fold Shift in IC50Interpretation
22,23-Dihydroavermectin B1a aglycone1.555>30Likely aggregation
Control Inhibitor (non-aggregator)2.02.21.1No aggregation
Issue 2: Suspected Fluorescence Interference

For fluorescence-based assays, it is essential to check for intrinsic fluorescence of the test compound or quenching of the assay signal.

G start Unexpected results in fluorescence assay pre_read Pre-read plate with compound before adding fluorescent substrate start->pre_read check_signal Significant signal in compound-only wells? pre_read->check_signal autofluorescence Conclusion: Compound is autofluorescent. Use a different detection method or subtract background. check_signal->autofluorescence Yes quenching_test Add compound to a solution of the fluorescent product check_signal->quenching_test No check_quenching Does compound reduce the fluorescent signal? quenching_test->check_quenching quenching_confirmed Conclusion: Compound quenches fluorescence. Consider alternative assays. check_quenching->quenching_confirmed Yes no_interference Conclusion: No direct fluorescence interference. Investigate other issues. check_quenching->no_interference No

Caption: Workflow to identify fluorescence interference.

| Condition | Fluorescence Units (RFU) | Interpretation | | :--- | :--- | | Buffer Only | 50 | Background | | Compound in Buffer (Pre-read) | 1500 | Autofluorescence | | Fluorescent Product Only | 8000 | Max Signal | | Fluorescent Product + Compound | 3500 | Signal Quenching |

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Aggregation

Objective: To determine if the inhibitory activity of 22,23-dihydroavermectin B1a aglycone is dependent on aggregation.

Materials:

  • 22,23-dihydroavermectin B1a aglycone stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • All other components of your primary assay (enzyme, substrate, etc.)

  • Microplates suitable for your assay reader

Procedure:

  • Prepare two sets of serial dilutions of the aglycone in your assay buffer. One set should contain 0.01% Triton X-100, and the other should be a control without detergent.

  • Add the appropriate assay components (e.g., enzyme) to the wells and incubate as per your standard protocol.

  • Initiate the reaction (e.g., by adding the substrate).

  • Measure the assay signal using your plate reader.

  • Calculate the IC50 values for the aglycone with and without Triton X-100.

Data Analysis: A significant increase (typically >10-fold) in the IC50 value in the presence of Triton X-100 suggests that the compound's inhibitory activity is at least partially due to aggregation.[5]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To directly detect the formation of aggregates by 22,23-dihydroavermectin B1a aglycone in solution.[1][10][11]

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Filtered assay buffer (0.22 µm filter)

  • 22,23-dihydroavermectin B1a aglycone stock solution

  • Low-volume DLS cuvettes

Procedure:

  • Prepare a sample of the aglycone in the filtered assay buffer at the highest concentration used in your assay. Ensure the final DMSO concentration is consistent with your assay conditions.

  • Prepare a control sample of the assay buffer with the same final DMSO concentration.

  • Measure the light scattering of the control sample to establish a baseline.

  • Measure the light scattering of the aglycone sample.

Data Analysis: The presence of particles with a hydrodynamic radius in the range of 100-1000 nm is indicative of compound aggregation.[5][6] Well-behaved small molecules should not show significant scattering above the baseline.

Protocol 3: LC-MS/MS Analysis for Compound Stability and Presence

Objective: To confirm the presence and stability of 22,23-dihydroavermectin B1a aglycone in the assay buffer over the course of the experiment.[12][13][14]

Materials:

Procedure:

  • Develop an LC-MS/MS method for the detection of the aglycone. A good starting point would be to adapt existing methods for ivermectin.[12][15]

  • Prepare a solution of the aglycone in your assay buffer at the desired concentration.

  • Immediately inject a sample (t=0) into the LC-MS/MS to determine the initial peak area.

  • Incubate the solution under the same conditions as your assay (temperature, time).

  • At the end of the incubation period, inject another sample and measure the peak area of the aglycone.

Data Analysis: A significant decrease in the peak area over time indicates compound instability or non-specific binding to the plate. The presence of the expected peak confirms the compound is in solution at the start of the assay.

By employing these troubleshooting guides and experimental protocols, researchers can confidently assess the potential for assay interference by 22,23-dihydroavermectin B1a aglycone and ensure the reliability of their experimental findings.

References

Technical Support Center: 22,23-Dihydroavermectin B1a Aglycon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting purity issues related to 22,23-Dihydroavermectin B1a aglycon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound, also known as Ivermectin Impurity G, is a primary degradation product of 22,23-Dihydroavermectin B1a (a major component of the antiparasitic drug Ivermectin). It is formed through the acid-catalyzed hydrolysis of the disaccharide moiety from the parent molecule.[1] This process can occur during synthesis, purification, formulation, or storage if the compound is exposed to acidic conditions.

Q2: What are the common impurities associated with this compound?

A2: Besides the parent compound (22,23-Dihydroavermectin B1a), other common impurities can arise from the degradation of ivermectin under various stress conditions. These include epimers (formed under alkaline conditions), oxidation products (from exposure to oxidizing agents or atmospheric oxygen), and photolytic degradation products (from exposure to light).

Q3: How does the purity of this compound affect its biological activity?

A3: this compound is known to inhibit the development of nematode larvae but does not induce the paralytic activity characteristic of its parent compound, ivermectin.[1] The presence of ivermectin or other impurities can lead to misleading experimental results, including false positives for paralytic effects or inaccurate dose-response curves. The disaccharide portion of ivermectin is crucial for its potent activity at glutamate-gated chloride channels (GluClRs), which mediate paralysis. The absence of this sugar moiety in the aglycon significantly reduces its affinity for these channels, thus altering its biological profile.

Q4: What are the recommended storage conditions to maintain the purity of this compound?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound as a solid at -20°C. If in solution, use aprotic solvents or buffered solutions at a neutral to slightly acidic pH and protect from light. Avoid prolonged storage in protic solvents, especially under acidic or basic conditions, to prevent further degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Steps
Degradation of the sample 1. Verify sample history: Check the age of the sample, storage conditions (temperature, light exposure), and the solvent used for dissolution. 2. Re-prepare the sample: Use a fresh, high-purity standard and freshly prepared mobile phase. 3. Analyze under inert conditions: If oxidation is suspected, purge solvents with nitrogen or argon.
Contamination 1. Check solvent purity: Use HPLC-grade solvents and freshly prepared buffers. 2. Clean the HPLC system: Flush the system, including the injector and column, with an appropriate cleaning solution. 3. Use a guard column: This can protect the analytical column from strongly retained impurities.
Carryover from previous injections 1. Implement a robust wash cycle: Use a strong solvent in the needle wash and run blank injections between samples to ensure the system is clean.
Issue 2: Poor Peak Shape or Resolution
Possible Cause Troubleshooting Steps
Inappropriate mobile phase 1. Adjust mobile phase composition: Vary the ratio of organic solvent to aqueous buffer to optimize separation. 2. Modify pH: For ionizable compounds, adjusting the pH of the mobile phase can improve peak shape. 3. Try a different organic modifier: Switch from acetonitrile (B52724) to methanol (B129727) or vice versa.
Column degradation 1. Check column performance: Inject a standard mixture to assess column efficiency, peak asymmetry, and resolution. 2. Wash or regenerate the column: Follow the manufacturer's instructions for column cleaning. 3. Replace the column: If performance does not improve, the column may be at the end of its lifespan.
Sample overload 1. Reduce injection volume or concentration: Dilute the sample to avoid overloading the column.
Issue 3: Inconsistent Purity Results
Possible Cause Troubleshooting Steps
Sample instability in autosampler 1. Use a cooled autosampler: If the compound is unstable at room temperature, maintain the autosampler at a lower temperature (e.g., 4°C). 2. Limit sample residence time: Prepare fresh samples and analyze them promptly.
Method variability 1. Ensure method robustness: Check for small variations in mobile phase preparation, column temperature, and flow rate that could affect the results. 2. Calibrate instruments: Regularly calibrate the HPLC system, including the pump and detector.

Quantitative Data on Purity and Degradation

The purity of this compound is critically dependent on the conditions to which its parent compound, ivermectin, is exposed. The following tables summarize data from forced degradation studies on ivermectin, which indicate the conditions that promote the formation of the aglycon and other impurities.

Table 1: Effect of pH on Ivermectin Degradation

Stress Condition% Degradation of IvermectinMajor Degradation Products
0.1 M HCl (4 hours)15.2%This compound, monosaccharide
0.1 M HCl (8 hours)28.9%This compound, monosaccharide
0.01 M NaOH (4 hours)8.5%2-epi-22,23-Dihydroavermectin B1a
0.01 M NaOH (8 hours)15.1%2-epi-22,23-Dihydroavermectin B1a

Table 2: Effect of Other Stress Conditions on Ivermectin Degradation

Stress Condition% Degradation of IvermectinMajor Degradation Products
3% H₂O₂ (24 hours)12.7%Oxidative degradation products
Photolytic (UV light, 24 hours)9.8%Photodegradation products
Thermal (80°C, 48 hours)5.3%Thermal degradation products

Experimental Protocols

Protocol 1: Generation of this compound via Acid Hydrolysis

Objective: To produce this compound from 22,23-Dihydroavermectin B1a for use as a reference standard or for further experimentation.

Materials:

  • 22,23-Dihydroavermectin B1a standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Water (HPLC grade)

  • Rotary evaporator

  • pH meter

Procedure:

  • Dissolve a known amount of 22,23-Dihydroavermectin B1a in methanol.

  • Add 1 M HCl to the solution to achieve a final concentration of 0.1 M HCl.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by analytical HPLC every hour.

  • Once the desired conversion to the aglycon is achieved (typically after 4-8 hours), neutralize the reaction mixture by slowly adding a saturated solution of NaHCO₃ until the pH is approximately 7.0.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting aqueous suspension contains the crude this compound, which can be extracted with an organic solvent like ethyl acetate (B1210297) for further purification.

Protocol 2: Purification of this compound by Preparative HPLC

Objective: To isolate and purify this compound from a crude reaction mixture.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

Procedure:

  • Dissolve the crude aglycon extract in a minimal amount of the initial mobile phase composition.

  • Filter the sample through a 0.45 µm filter before injection.

  • Set up a gradient elution method. A typical gradient might be:

    • 0-5 min: 40% B

    • 5-25 min: Gradient from 40% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 40% B

  • Set the flow rate appropriate for the column size (e.g., 10-20 mL/min).

  • Monitor the elution at 245 nm.

  • Collect fractions corresponding to the peak of this compound.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Analytical HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and identify common impurities.

Instrumentation and Columns:

  • Analytical HPLC system with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm particle size)

Mobile Phase:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Isocratic or gradient elution can be used. For example, an isocratic method with 70% B.

Procedure:

  • Prepare standards and samples in the mobile phase.

  • Set the flow rate to 1.0 mL/min.

  • Set the column temperature to 30°C.

  • Set the detection wavelength to 245 nm.

  • Inject the samples and analyze the resulting chromatograms for peak purity and area percentage of the aglycon and any impurities.

Visualizations

experimental_workflow cluster_generation Generation cluster_purification Purification cluster_analysis Analysis start 22,23-Dihydroavermectin B1a hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) start->hydrolysis Step 1 crude Crude Aglycon Mixture hydrolysis->crude Step 2 prep_hplc Preparative HPLC crude->prep_hplc Step 3 fractions Collect Fractions prep_hplc->fractions Step 4 pure_aglycon Pure this compound fractions->pure_aglycon Step 5 analytical_hplc Analytical HPLC pure_aglycon->analytical_hplc Step 6 purity_assessment Purity Assessment analytical_hplc->purity_assessment Step 7

Caption: Experimental workflow for generation, purification, and analysis.

signaling_pathway cluster_ivermectin Ivermectin Action cluster_aglycon Aglycon Action cluster_comparison Comparative Effect Ivermectin Ivermectin GluClR Glutamate-Gated Chloride Channel (GluClR) Ivermectin->GluClR Binds and Activates Cl_influx Chloride Ion Influx GluClR->Cl_influx Hyperpolarization Hyperpolarization of Neuron/Muscle Cell Cl_influx->Hyperpolarization Paralysis Paralysis of Nematode Hyperpolarization->Paralysis Aglycon 22,23-Dihydroavermectin B1a Aglycon Target Unknown Target(s) in Larvae Aglycon->Target Aglycon_GluClR Reduced binding to GluClR (No Paralysis) Aglycon->Aglycon_GluClR Lacks disaccharide for high affinity binding Inhibition Inhibition of Larval Development Target->Inhibition

Caption: Proposed mechanism of action comparison.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 22,23-Dihydroavermectin B1a Aglycone and Ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 22,23-Dihydroavermectin B1a aglycone and its glycosylated counterpart, ivermectin. While both compounds share a core macrocyclic lactone structure, the presence of a disaccharide moiety in ivermectin significantly influences its mechanism of action and overall anthelmintic properties. This document synthesizes available experimental data to highlight these differences, offering insights for research and development in parasitology and medicinal chemistry.

Executive Summary

Ivermectin, a widely used anthelmintic drug, is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b. Its potent paralytic action against a broad spectrum of nematodes and arthropods is well-documented. In contrast, its aglycone, 22,23-Dihydroavermectin B1a aglycone, which lacks the oleandrose (B1235672) disaccharide at the C-13 position, exhibits a distinctly different biological profile. While the aglycone has been observed to inhibit the development of nematode larvae, it is reported to be devoid of the acute paralytic activity characteristic of ivermectin. This fundamental difference in bioactivity underscores the critical role of the glycosyl moiety in the mode of action of the avermectin (B7782182) family of compounds.

Data Presentation: A Comparative Overview of Bioactivity

Feature22,23-Dihydroavermectin B1a AglyconeIvermectin (≥80% 22,23-Dihydroavermectin B1a)
Primary Bioactivity Inhibition of nematode larval development[1][2]Potent paralytic anthelmintic and insecticidal activity[3]
Mechanism of Action The precise mechanism is not fully elucidated, but it does not appear to cause the rapid paralysis seen with ivermectin.Acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and death.[4]
Observed Effects Used in in-vitro assays to detect ivermectin resistance in Haemonchus contortus by observing larval development inhibition.[5]High efficacy in reducing worm burdens in vivo. For example, a 200 µg/kg oral dose in calves resulted in a 99.7% reduction of gastrointestinal nematodes.[6]
Structure-Activity Note The absence of the disaccharide moiety is correlated with the loss of paralytic activity. Some studies suggest the aglycone has poor antiparasitic activity, while others indicate the disaccharide is not essential for activity at certain receptors.The disaccharide at C-13 is considered crucial for its potent paralytic anthelmintic activity.[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_ivermectin Ivermectin cluster_receptor Invertebrate Neuron/Muscle Cell cluster_cellular_effect Cellular Response ivermectin Ivermectin glucl Glutamate-Gated Chloride Channel (GluCl) ivermectin->glucl Binds to and positively modulates hyperpolarization Hyperpolarization glucl->hyperpolarization Increased Cl- influx paralysis Paralysis & Death hyperpolarization->paralysis

Caption: Ivermectin's primary mechanism of action.

start Start: Collect Fecal Samples Containing Nematode Eggs extraction Egg Extraction and Sterilization start->extraction incubation Incubate Eggs in 96-well Plates with Nutritive Medium extraction->incubation treatment Add Serial Dilutions of Test Compound (Aglycone or Ivermectin) incubation->treatment development Incubate for Larval Development (e.g., 7 days at 27°C) treatment->development analysis Count Larval Stages (L1, L2, L3) Under Microscope development->analysis endpoint Determine LC50/Inhibitory Concentration analysis->endpoint

Caption: Workflow for a Larval Development Assay.

Experimental Protocols

The following are generalized protocols for assays used to evaluate the bioactivity of anthelmintic compounds like ivermectin and its aglycone.

Larval Development Assay (LDA)

This in-vitro assay is used to determine the concentration of a compound that inhibits the development of nematode eggs to the third larval (L3) stage.

1. Egg Collection and Preparation:

  • Fecal samples from infected animals (e.g., sheep for Haemonchus contortus) are collected.

  • Nematode eggs are extracted from the feces by a process of suspension in a saturated salt solution and sieving.

  • The collected eggs are washed and sterilized to remove contaminants.

2. Assay Setup:

  • A 96-well microtiter plate is used.

  • A nutritive medium, often composed of a balanced salt solution and yeast extract, is added to each well.

  • A suspension of the prepared eggs (approximately 50-100 eggs per well) is added to the wells.

  • The test compound (22,23-Dihydroavermectin B1a aglycone or ivermectin) is serially diluted in an appropriate solvent (e.g., DMSO) and added to the wells to achieve a range of final concentrations. Control wells with no drug are also prepared.

3. Incubation and Larval Development:

  • The plates are incubated at a controlled temperature (e.g., 27-29°C) for a period that allows for larval development (typically 7 days).

4. Analysis and Data Interpretation:

  • After the incubation period, the number of larvae that have developed to the L3 stage in each well is counted under a microscope.

  • The percentage of inhibition of larval development is calculated for each concentration of the test compound relative to the control wells.

  • The data is used to determine the lethal concentration 50 (LC50), which is the concentration of the compound that inhibits the development of 50% of the larvae.

Larval Migration Inhibition Assay (LMIA)

This assay assesses the effect of a compound on the motility of L3 larvae.

1. Larval Preparation:

  • Infective third-stage larvae (L3) are obtained from fecal cultures.

2. Assay Setup:

  • The assay is typically performed in a multi-well plate with a sieve or mesh at the bottom of each well insert.

  • The L3 larvae are exposed to various concentrations of the test compound in a buffer solution for a defined period.

3. Migration:

  • After exposure, the larvae are placed on the sieve, and the plate is incubated.

  • Motile, unaffected larvae will migrate through the mesh into the collection well below, while paralyzed or dead larvae will remain on top of the sieve.

4. Analysis:

  • The number of larvae that have migrated through the mesh is counted.

  • The inhibition of migration is calculated for each concentration, and an EC50 (the concentration that inhibits 50% of the larvae from migrating) is determined.

Discussion of Structure-Activity Relationship

The stark difference in the bioactivity profiles of 22,23-Dihydroavermectin B1a aglycone and ivermectin highlights the critical role of the disaccharide moiety at the C-13 position. While the aglycone retains the macrocyclic lactone core, the absence of the sugar groups appears to abrogate its ability to induce the rapid and potent paralytic effects seen with ivermectin.

This suggests that the disaccharide may be essential for one or more of the following:

  • Binding Affinity and Orientation: The sugar moiety may be crucial for the correct orientation and high-affinity binding of the molecule to the glutamate-gated chloride channels.

  • Pharmacokinetic Properties: Glycosylation can significantly alter the solubility and transport of a molecule across biological membranes. It's possible that the disaccharide is necessary for the compound to reach its target site in the parasite's nervous system effectively.

  • Allosteric Modulation: The interaction of the disaccharide with the receptor may be required to induce the specific conformational change that locks the chloride channel in an open state, leading to hyperpolarization.

The observation that the aglycone can still inhibit larval development suggests it may have a different, possibly slower-acting, mechanism of action. This could involve interference with other cellular processes essential for larval growth and maturation. Further research is needed to elucidate the precise molecular targets of the aglycone and the pathways through which it exerts its developmental inhibitory effects.

Conclusion

The comparison between 22,23-Dihydroavermectin B1a aglycone and ivermectin provides a clear example of how glycosylation can profoundly impact the bioactivity of a natural product-derived compound. While ivermectin's efficacy as a paralytic anthelmintic is well-established and dependent on its disaccharide component, the aglycone presents a different biological profile characterized by the inhibition of larval development. This distinction is crucial for researchers in the fields of anthelmintic drug discovery and development, as it underscores the importance of considering the role of glycosidic moieties in structure-activity relationship studies. Future investigations into the specific mechanism of action of the aglycone could reveal novel targets for antiparasitic intervention.

References

A Comparative Analysis of 22,23-Dihydroavermectin B1a Aglycon and Avermectin B1a Aglycone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 22,23-Dihydroavermectin B1a aglycon and Avermectin (B7782182) B1a aglycone, focusing on their structural differences, biological activities, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the fields of parasitology and drug development.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] They are produced by the soil actinomycete Streptomyces avermitilis.[1] The two most prominent members of this family are Avermectin B1 (a mixture of Avermectin B1a and B1b), commercially known as Abamectin, and its semi-synthetic derivative, Ivermectin (22,23-dihydroavermectin B1).[2]

This comparison focuses on the aglycone forms of the major components of Ivermectin and Abamectin: this compound and Avermectin B1a aglycone, respectively. These aglycones are formed by the hydrolysis of the oleandrose (B1235672) disaccharide unit from their parent compounds.[3] While the parent glycosylated forms are known for their potent paralytic effects on nematodes and arthropods, the aglycones exhibit a different biological profile, primarily inhibiting larval development without inducing paralysis.[3]

Chemical Structures

The primary structural difference between the two aglycones lies in the saturation of the C22-C23 bond. This compound possesses a single bond at this position, a result of the catalytic hydrogenation of the double bond in Avermectin B1a. In contrast, Avermectin B1a aglycone retains the double bond between carbons 22 and 23.

CompoundChemical StructureMolecular Formula
This compound [Insert Chemical Structure Image Here - a visual representation would be ideal for a publication]C₃₄H₅₀O₈
Avermectin B1a aglycone [Insert Chemical Structure Image Here - a visual representation would be ideal for a publication]C₃₄H₄₈O₈

Mechanism of Action

The primary target of avermectins in invertebrates is the glutamate-gated chloride ion channels (GluCls) found in nerve and muscle cells.[1][4] Binding of avermectins to these channels potentiates the effect of glutamate, leading to an increased influx of chloride ions.[4] This hyperpolarizes the cell membrane, disrupting nerve signal transmission and causing paralysis and death of the parasite.[1][4]

While the glycosylated parent compounds are potent activators of these channels, their aglycone derivatives have a significantly reduced ability to cause the paralytic effects associated with channel opening.[3] However, they retain the ability to inhibit the development of nematode larvae, suggesting an alternative or modified mechanism of action at the cellular level.[3] The precise molecular interactions of the aglycones with GluCls or other potential targets that lead to this developmental inhibition are not as well-characterized as those of the parent compounds.

Avermectin_Mechanism_of_Action Avermectin Avermectin (Glycosylated Form) GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds and Potentiates Cl_influx Increased Cl- Influx GluCl->Cl_influx Opens Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_influx->Hyperpolarization Paralysis Paralysis and Death Hyperpolarization->Paralysis Aglycone Avermectin Aglycone Larval_Development Inhibition of Larval Development Aglycone->Larval_Development Inhibits

Figure 1: Simplified signaling pathway of avermectins and their aglycones.

Comparative Biological Activity

Direct comparative studies on the biological activity of this compound and Avermectin B1a aglycone are scarce in publicly available literature. However, based on the activity of their parent compounds and limited data on the aglycones, a qualitative comparison can be made. Both aglycones are recognized for their ability to inhibit nematode larval development.[3]

A key method for quantifying this activity is the in vitro larval development assay (LDA). A study on the anthelmintic resistance of Haemonchus contortus utilized "ivermectin aglycone" (this compound) in an LDA and reported an EC50 value.

CompoundAssayOrganismEndpointResult
This compound Larval Development AssayHaemonchus contortus (susceptible strain)EC50~54.6 ng/mL
Avermectin B1a aglycone Larval Development AssayHaemonchus contortusEC50Data not available

Note: The EC50 value for this compound is derived from a study on a resistant isolate and may not represent the potency against a fully susceptible strain. Direct comparative data for Avermectin B1a aglycone under the same experimental conditions is not currently available.

Toxicity Profile

Comprehensive toxicity data specifically for the aglycone forms is limited. The majority of toxicological studies have been conducted on the parent compounds, Abamectin and Ivermectin. Generally, avermectins exhibit high acute toxicity in mammals if they cross the blood-brain barrier. However, they are substrates for P-glycoprotein, an efflux pump that limits their brain penetration, providing a margin of safety in most mammals.[4]

CompoundTest AnimalRoute of AdministrationLD50
Abamectin (Avermectin B1) RatOral10 mg/kg
Ivermectin (22,23-Dihydroavermectin B1) RatOral~50 mg/kg
This compound --Data not available
Avermectin B1a aglycone --Data not available

The provided LD50 values are for the parent compounds and are intended for context. The toxicity of the aglycones may differ.

Experimental Protocols

Nematode Larval Development Assay (LDA)

This in vitro assay is a fundamental tool for assessing the efficacy of anthelmintic compounds against the early life stages of parasitic nematodes.

Objective: To determine the concentration of a test compound that inhibits the development of nematode eggs to the third-stage larvae (L3).

Materials:

  • Fresh fecal samples from nematode-infected animals (e.g., sheep infected with Haemonchus contortus).

  • Saturated sodium chloride solution for egg flotation.

  • A series of sieves (e.g., 100 µm, 50 µm, 25 µm).

  • Agar (B569324) (e.g., Bacto-agar).

  • Nutrient broth or yeast extract.

  • 96-well microtiter plates.

  • Test compounds (this compound and Avermectin B1a aglycone) dissolved in a suitable solvent (e.g., DMSO).

  • Inverted microscope.

Procedure:

  • Egg Recovery: Isolate nematode eggs from fecal samples using a flotation method with saturated salt solution, followed by washing and sieving.

  • Assay Setup: Prepare a suspension of eggs in a nutrient agar solution. Dispense the egg-agar mixture into the wells of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include solvent controls (e.g., DMSO) and negative controls (no compound).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C) for a period sufficient for larval development to the L3 stage in the control wells (typically 6-7 days).

  • Assessment: After incubation, add a small amount of a motility inhibitor (e.g., Lugol's iodine) to each well to stop larval movement.

  • Data Analysis: Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well. Calculate the percentage of inhibition of development to L3 for each compound concentration relative to the control wells. Determine the EC50 value (the concentration that inhibits 50% of larval development) using appropriate statistical software.

Larval_Development_Assay_Workflow Fecal_Sample Fecal Sample from Infected Host Egg_Isolation Nematode Egg Isolation & Sterilization Fecal_Sample->Egg_Isolation Plate_Prep Prepare Egg Suspension in Nutrient Agar Egg_Isolation->Plate_Prep Dispense Dispense into 96-well Plate Plate_Prep->Dispense Add_Compound Add Serial Dilutions of Aglycones Dispense->Add_Compound Incubation Incubate at 27°C for 6-7 Days Add_Compound->Incubation Assessment Stop Larval Motility & Count Stages Incubation->Assessment Analysis Calculate % Inhibition & Determine EC50 Assessment->Analysis

Figure 2: Workflow for a typical nematode larval development assay.

Conclusion

This compound and Avermectin B1a aglycone are important derivatives of two of the most significant antiparasitic agents in veterinary and human medicine. While they share a common ancestral structure and a similar, albeit less potent, mode of action compared to their glycosylated parent compounds, the subtle difference in the saturation of the C22-C23 bond may influence their biological activity.

The primary biological effect of these aglycones is the inhibition of nematode larval development, a stark contrast to the paralytic effects of Ivermectin and Abamectin. This suggests a different interaction with the molecular targets within the parasite.

A significant gap in the current scientific literature is the lack of direct, quantitative comparative studies between these two aglycones. Future research should focus on head-to-head comparisons in standardized in vitro assays, such as the larval development assay, and further investigation into their specific molecular targets to elucidate the mechanisms behind their developmental inhibition of nematodes. Such studies would provide invaluable data for the development of new anthelmintic strategies and a deeper understanding of avermectin structure-activity relationships.

References

A Comparative Analysis of 22,23-Dihydroavermectin B1a Aglycon and Other Avermectins in Parasitic and Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 22,23-Dihydroavermectin B1a aglycon against its glycosylated counterparts and other commercially significant avermectins. The following sections detail quantitative efficacy data, experimental methodologies, and the underlying mechanism of action, offering valuable insights for research and development in antiparasitic and insecticidal agents.

Executive Summary

Avermectins, a class of 16-membered macrocyclic lactones derived from the soil bacterium Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal properties.[1] The primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[2] A critical structural feature for this high efficacy is the presence of an oleandrose (B1235672) disaccharide moiety at the C-13 position. The aglycon form of these molecules, which lacks this sugar component, exhibits significantly reduced biological activity.

This guide focuses on this compound, the core structure of the potent anthelmintic ivermectin B1a. While data on the aglycon's standalone efficacy is limited, available evidence indicates that it can inhibit nematode larval development but notably lacks the paralytic activity characteristic of its glycosylated form, ivermectin.[3][4][5][6] This underscores the indispensable role of the sugar moieties in the potent bioactivity of avermectins.

Quantitative Efficacy Comparison

Direct comparative efficacy data for this compound in the form of LC50 or LD50 values is scarce in publicly available literature. This is largely because the aglycon is considered a less active precursor or a degradation product. However, to provide a comprehensive overview, the following tables summarize the efficacy of the closely related and commercially available avermectins. The data for 22,23-Dihydroavermectin B1 represents the glycosylated form (ivermectin).

Table 1: Anthelmintic Efficacy of Avermectins Against Gastrointestinal Nematodes in Calves

CompoundDosage (µg/kg)Route of AdministrationEfficacy (% Reduction in Nematode Count)Target SpeciesReference
22,23-Dihydroavermectin B1*50Oral73.5%Haemonchus contortus, Ostertagia ostertagi, Trichostrongylus axei, T. colubriformis, Cooperia oncophora, C. punctata, Oesophagostomum radiatum[7]
100Oral97.3%Haemonchus contortus, Ostertagia ostertagi, Trichostrongylus axei, T. colubriformis, Cooperia oncophora, C. punctata, Oesophagostomum radiatum[7]
200Oral99.7%Haemonchus contortus, Ostertagia ostertagi, Trichostrongylus axei, T. colubriformis, Cooperia oncophora, C. punctata, Oesophagostomum radiatum[7]
50Subcutaneous74.6%Haemonchus contortus, Ostertagia ostertagi, Trichostrongylus axei, T. colubriformis, Cooperia oncophora, C. punctata, Oesophagostomum radiatum[7]
100Subcutaneous95.3%Haemonchus contortus, Ostertagia ostertagi, Trichostrongylus axei, T. colubriformis, Cooperia oncophora, C. punctata, Oesophagostomum radiatum[7]
200Subcutaneous98.8%Haemonchus contortus, Ostertagia ostertagi, Trichostrongylus axei, T. colubriformis, Cooperia oncophora, C. punctata, Oesophagostomum radiatum[7]

*Comprised of ≥95% 22,23-dihydroavermectin B1a and ≤5% 22,23-dihydroavermectin B1b.

Table 2: Comparative Insecticidal Activity of Avermectin (B7782182) Analogues

CompoundTarget SpeciesLC50 (µM)Reference
AvermectinTetranychus cinnabarinus0.013[8]
Compound 9jTetranychus cinnabarinus0.005[8]
Compound 16dTetranychus cinnabarinus0.002[8]
AvermectinBursaphelenchus xylophilus6.746[8]
Various Derivatives (9b, 9d-f, etc.)Bursaphelenchus xylophilus2.959 - 5.013[8]
AvermectinAphis craccivora52.234[8]
Various Derivatives (9f, 9g, 9h, 9m)Aphis craccivora5.634 - 7.939[8]

Mechanism of Action: The Role of the Disaccharide Moiety

The primary target of avermectins is the glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[2] Binding of avermectins to these channels leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis of the parasite.[2] The oleandrose disaccharide at the C-13 position of the avermectin macrocycle is crucial for this potent activity.[8] It is understood that this sugar moiety plays a significant role in the binding affinity and proper orientation of the molecule within the channel. The absence of this disaccharide in the aglycon form drastically reduces its ability to effectively modulate the GluCl, thereby diminishing its paralytic efficacy.

Avermectin_Signaling_Pathway cluster_membrane Neuronal/Muscular Membrane cluster_cell Invertebrate Cell GluCl Glutamate-Gated Chloride Channel (GluCl) Influx Chloride Ion (Cl⁻) Influx GluCl->Influx Opens Avermectin Avermectin (e.g., Ivermectin) Avermectin->GluCl Potentiates Opening (Irreversible) Aglycon Avermectin Aglycon Aglycon->GluCl Weak/No Interaction (No Paralysis) Glutamate Glutamate Glutamate->GluCl Binds Hyperpolarization Hyperpolarization Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Death Paralysis->Death

Avermectin mechanism of action at the glutamate-gated chloride channel.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anthelmintic and insecticidal compounds. Below are representative protocols for in vitro larval motility and in vivo adulticidal bioassays.

In Vitro Larval Motility Assay for Anthelmintic Efficacy

This protocol is adapted from methodologies used for Haemonchus contortus.[2][9]

Objective: To determine the concentration-dependent effect of a test compound on the motility of third-stage (L3) nematode larvae.

Materials:

  • Test compounds (e.g., this compound, Ivermectin)

  • Nematode L3 larvae (Haemonchus contortus)

  • 96-well microtiter plates

  • Culture medium (e.g., RPMI-1640)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

  • Incubator (27°C)

  • Inverted microscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 1% to avoid solvent toxicity.

  • Assay Setup:

    • Add approximately 50-100 L3 larvae suspended in a small volume of water to each well of a 96-well plate.

    • Add the prepared test solutions to the respective wells. Include a negative control (medium with DMSO) and a positive control (a known effective anthelmintic like ivermectin).

    • Each concentration should be tested in triplicate.

  • Incubation:

    • Seal the plates and incubate at 27°C for 72 hours.

  • Motility Assessment:

    • After incubation, assess larval motility under an inverted microscope. Larvae are considered motile if they exhibit sinusoidal movement. Non-motile larvae are typically straight or show only minimal, non-progressive movement.

    • Calculate the percentage of motile larvae for each concentration.

  • Data Analysis:

    • Determine the LC50 (lethal concentration 50%) value, which is the concentration of the compound that inhibits the motility of 50% of the larvae, using probit analysis.

Adult Topical Bioassay for Insecticidal Efficacy

This protocol is a standard method for assessing the contact toxicity of insecticides against adult insects like the house fly, Musca domestica.[10]

Objective: To determine the dose-response relationship of a test compound when applied topically to adult insects.

Materials:

  • Test compounds

  • Acetone (B3395972) (or another suitable solvent)

  • Microsyringe applicator

  • Adult insects of a uniform age and size (e.g., 3-5 day old female Musca domestica)

  • Holding cages with food and water

  • Carbon dioxide for anesthetizing insects

Procedure:

  • Preparation of Dosing Solutions:

    • Dissolve the test compound in acetone to prepare a stock solution.

    • Prepare a series of dilutions from the stock solution to obtain a range of doses.

  • Insect Handling and Dosing:

    • Anesthetize the adult insects using a brief exposure to carbon dioxide.

    • Using a microsyringe applicator, apply a precise volume (typically 1 µL) of the dosing solution to the dorsal thorax of each insect.

    • Treat a control group with acetone only.

    • Each dose level should be tested on a sufficient number of insects (e.g., 20-25 insects per dose, replicated three times).

  • Post-Treatment Observation:

    • Place the treated insects in holding cages with access to food (e.g., sugar water) and water.

    • Maintain the cages under controlled conditions of temperature (e.g., 25°C) and humidity.

    • Assess mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

  • Data Analysis:

    • Correct the mortality data for any control mortality using Abbott's formula.

    • Calculate the LD50 (lethal dose 50%), the dose that causes 50% mortality, using probit analysis.

Generalized workflow for anthelmintic and insecticidal bioassays.

Conclusion

The available scientific evidence strongly indicates that this compound possesses significantly lower anthelmintic and insecticidal efficacy compared to its glycosylated counterpart, ivermectin, and other commercially available avermectins. The oleandrose disaccharide moiety at the C-13 position is a critical determinant of the potent paralytic activity that defines this class of compounds. While the aglycon may exhibit some inhibitory effects on larval development, its lack of paralytic action renders it a far less potent agent. For researchers and drug development professionals, this underscores the importance of the glycosidic substitutions in the design and synthesis of novel, highly effective avermectin-based antiparasitic and insecticidal agents. Future research could explore modifications of the sugar moieties to potentially enhance efficacy, alter the spectrum of activity, or overcome resistance mechanisms.

References

Navigating Specificity: A Comparative Guide to 22,23-Dihydroavermectin B1a Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the development of specific and reliable immunoassays. This guide provides a comparative analysis of the cross-reactivity of antibodies targeting 22,23-Dihydroavermectin B1a (Ivermectin), offering insights into their binding profiles with structurally related avermectin (B7782182) analogs. While specific data for antibodies raised exclusively against the 22,23-Dihydroavermectin B1a aglycon is limited, the data presented for the parent compound provides a crucial foundation for assay development and interpretation.

Quantitative Cross-Reactivity Data

The specificity of an antibody is a critical factor in the development of accurate immunoassays. The following table summarizes the cross-reactivity of monoclonal antibodies raised against avermectins, with a focus on their interaction with 22,23-Dihydroavermectin B1a (Ivermectin) and other significant avermectin analogs. The data is presented in terms of the 50% inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal. A lower IC50 value indicates a higher binding affinity of the antibody for the analyte.

CompoundAntibody 1 IC50 (ng/mL)Cross-Reactivity (%) vs. Abamectin
Abamectin3.05100
Ivermectin (22,23-Dihydroavermectin B1a)13.1023.3
Eprinomectin38.967.8
Doramectin61.005.0
Emamectin benzoate14.3821.2

Note: Cross-reactivity is calculated as (IC50 of Abamectin / IC50 of competing compound) x 100. Data is derived from a study developing a broad-selective immunoassay for avermectins.[1]

Structural Similarities and Their Impact on Cross-Reactivity

Avermectins are a group of structurally similar macrocyclic lactones, and their subtle structural differences are the primary determinants of antibody cross-reactivity. 22,23-Dihydroavermectin B1a (Ivermectin) is distinguished by the saturation of the double bond at the C22-C23 position. The aglycon form of this compound lacks the disaccharide moiety at the C-13 position.[2][3] These structural features influence the epitope presentation and subsequent antibody recognition.

For instance, antibodies developed for broad-spectrum avermectin detection may intentionally target conserved regions of the molecule, leading to significant cross-reactivity with multiple analogs.[1] Conversely, for highly specific assays targeting a single avermectin, antibodies must be generated against unique structural motifs. The development of such specific antibodies often requires careful hapten design and rigorous screening protocols.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol for a direct competitive ELISA.

Direct Competitive ELISA Protocol

Materials:

  • Bicarbonate/carbonate coating buffer (pH 9.6)

  • Wash solution (e.g., PBS with 0.05% Tween 20)

  • Blocking solution (e.g., 5% non-fat dry milk in PBS)

  • Antibody dilution buffer

  • 22,23-Dihydroavermectin B1a standard and other avermectin analogs

  • Anti-22,23-Dihydroavermectin B1a antibody

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microtiter plates

Methodology:

  • Coating: Dilute the 22,23-Dihydroavermectin B1a antigen to a final concentration of 1-10 µg/mL in coating buffer. Add 100 µL of the diluted antigen to each well of a microtiter plate. Incubate overnight at 4°C.[4]

  • Washing: Wash the plate three times with wash solution.

  • Blocking: Add 200 µL of blocking solution to each well and incubate for at least 2 hours at room temperature to block non-specific binding sites.[4]

  • Washing: Wash the plate twice with wash solution.

  • Competitive Reaction: Prepare serial dilutions of the 22,23-Dihydroavermectin B1a standard and the avermectin analogs to be tested. In separate tubes, pre-incubate the antibody with either the standard or the analog for 1 hour at 37°C. Add 100 µL of this mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash solution.

  • Detection: Add 100 µL of the enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash solution.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the logarithm of the standard concentration. Determine the IC50 values for the standard and each analog. Calculate the cross-reactivity percentage using the formula: (IC50 of 22,23-Dihydroavermectin B1a / IC50 of analog) x 100%.

Visualizing the Workflow and Relationships

To better understand the experimental process and the molecular relationships, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Assay Preparation cluster_Reaction Competitive Reaction cluster_Detection Detection Coating Antigen Coating Washing1 Washing Coating->Washing1 Blocking Blocking Washing1->Blocking Washing2 Washing Blocking->Washing2 Preincubation Pre-incubation: Antibody + Analyte Washing2->Preincubation Addition Addition to Plate Preincubation->Addition Incubation Incubation Addition->Incubation Washing3 Washing Incubation->Washing3 SecondaryAb Secondary Antibody Washing3->SecondaryAb Washing4 Washing SecondaryAb->Washing4 Substrate Substrate Addition Washing4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Caption: Workflow of a direct competitive ELISA for cross-reactivity analysis.

Cross_Reactivity_Relationship cluster_Avermectins Avermectin Analogs Ivermectin Ivermectin (22,23-Dihydroavermectin B1a) Antibody Anti-Avermectin Antibody Ivermectin->Antibody High Affinity Abamectin Abamectin Abamectin->Antibody Variable Affinity Doramectin Doramectin Doramectin->Antibody Lower Affinity Eprinomectin Eprinomectin Eprinomectin->Antibody Lower Affinity Emamectin Emamectin Emamectin->Antibody Variable Affinity

Caption: Conceptual diagram of antibody cross-reactivity with avermectin analogs.

References

A Comparative Guide to Analytical Methods for 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the validation of 22,23-Dihydroavermectin B1a aglycone, a significant degradation product of the antiparasitic agent Ivermectin. The selection of a robust and sensitive analytical method is critical for ensuring the quality, stability, and safety of pharmaceutical formulations containing Ivermectin. This document outlines and contrasts the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed methodologies.

Introduction to 22,23-Dihydroavermectin B1a Aglycone

22,23-Dihydroavermectin B1a aglycone is formed through the hydrolysis of the disaccharide unit of 22,23-Dihydroavermectin B1a, the major component of Ivermectin. As a primary degradation product, its detection and quantification are essential in stability studies and quality control of Ivermectin drug substances and products. The development of stability-indicating analytical methods that can effectively separate and quantify the aglycone from the parent compound and other related substances is a regulatory requirement.

Comparison of Analytical Methods

The two most prevalent analytical techniques for the analysis of Ivermectin and its related substances are HPLC-UV and LC-MS/MS. Each method offers distinct advantages and is suited for different analytical objectives.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely accessible and robust technique for routine quality control. It is often employed in stability-indicating methods to separate degradation products from the active pharmaceutical ingredient (API).[1][2][3][4][5]

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification and confirmation.[6][7][8][9][10] It is particularly valuable for analyzing complex matrices and for pharmacokinetic studies.

The following table summarizes the key performance parameters of representative HPLC-UV and LC-MS/MS methods capable of analyzing 22,23-Dihydroavermectin B1a aglycone, primarily through the lens of stability-indicating methods for Ivermectin.

Quantitative Data Summary

ParameterHPLC-UV MethodLC-MS/MS Method
Analyte Ivermectin and related substances (including aglycone)Ivermectin and related substances (including aglycone)
Limit of Detection (LOD) 0.2 µg/mL (for Ivermectin)[1]0.02 ng/mL (for Ivermectin)[8]
Limit of Quantitation (LOQ) 0.6 µg/mL (for Ivermectin)[1]1 ng/mL (for Ivermectin)[8]
Linearity Range 0.6 - 900 µg/mL (for Ivermectin)[1]1 - 500 ng/mL (for Ivermectin)[8]
Accuracy (% Recovery) Typically 98-102%Typically 85-115%
Precision (%RSD) < 2%< 15%
Specificity Good, capable of separating degradantsExcellent, based on mass-to-charge ratio

Note: The presented data for HPLC-UV and LC-MS/MS are based on stability-indicating methods for Ivermectin, which have demonstrated the capability to separate the 22,23-Dihydroavermectin B1a aglycone from the parent compound. Specific quantitative data for the aglycone itself may vary and should be determined during method validation.

Experimental Protocols

Detailed methodologies for representative HPLC-UV and LC-MS/MS methods are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.

Stability-Indicating HPLC-UV Method

This method is designed for the simultaneous determination of Ivermectin and its degradation products, including the aglycone.[1][4]

Chromatographic Conditions:

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm)[1][4]

  • Mobile Phase A: Water[1][4]

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[1][4]

  • Gradient Elution: A time-programmed gradient is employed to ensure the separation of all related substances.

  • Flow Rate: 1.5 mL/min[1][4]

  • Column Temperature: 30 °C[1][4]

  • Detection Wavelength: 245 nm[1][4][5]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Ivermectin reference standard in the mobile phase. Further dilute to achieve a working concentration within the linear range.

  • Sample Solution: Disperse the sample containing Ivermectin in a suitable solvent, sonicate to dissolve, and dilute with the mobile phase to the target concentration.

  • Forced Degradation Samples: To demonstrate stability-indicating capability, Ivermectin samples are subjected to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to generate degradation products, including the aglycone.

Sensitive LC-MS/MS Method

This method is suitable for the trace-level quantification of Ivermectin and its metabolites/degradation products.[7][8]

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm)[8]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient program is used to achieve separation.

  • Flow Rate: 0.3 mL/min[8]

  • Column Temperature: 40 °C[8]

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for Ivermectin and its aglycone are monitored for quantification and confirmation.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Ivermectin and, if available, the aglycone reference standard in a suitable organic solvent. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Depending on the matrix (e.g., plasma, formulation), a sample extraction technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is employed to remove interferences. The final extract is reconstituted in the mobile phase before injection.

Mandatory Visualizations

The following diagrams illustrate the degradation pathway of 22,23-Dihydroavermectin B1a and a typical analytical workflow for its validation.

Ivermectin 22,23-Dihydroavermectin B1a Aglycone 22,23-Dihydroavermectin B1a Aglycone Ivermectin->Aglycone Hydrolysis Other Other Degradation Products Ivermectin->Other Oxidation, Photolysis

Caption: Degradation pathway of 22,23-Dihydroavermectin B1a.

cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation (ICH Q2) Formulation Formulation Extraction Extraction Formulation->Extraction Dissolution & Dilution HPLC HPLC-UV Extraction->HPLC Biological Biological SPE SPE Biological->SPE Protein Precipitation/ Solid-Phase Extraction LCMS LC-MS/MS SPE->LCMS Specificity Specificity HPLC->Specificity LCMS->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Experimental workflow for analytical method validation.

References

A Comparative Analysis of 22,23-Dihydroavermectin B1a Aglycon and its Glycosylated Form (Ivermectin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 22,23-Dihydroavermectin B1a aglycon and its glycosylated counterpart, commonly known as ivermectin. This document outlines their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Introduction

Ivermectin, a potent macrocyclic lactone, is a cornerstone in the treatment of parasitic infections in both veterinary and human medicine.[1][2] It is a semi-synthetic derivative of avermectin (B7782182), a class of compounds produced by the soil bacterium Streptomyces avermitilis.[3] Ivermectin itself is primarily composed of 22,23-dihydroavermectin B1a (approximately 80-90%) and its minor component, 22,23-dihydroavermectin B1b.[4] The key structural difference between ivermectin and its aglycon is the presence of a disaccharide moiety at the C-13 position of the macrocyclic lactone core. This glycosylation is pivotal to its primary mechanism of action. While the aglycon form demonstrates biological activity, its profile differs significantly from the glycosylated parent compound. This guide will explore these differences to provide a comprehensive understanding for research and drug development purposes.

Physicochemical Properties

The glycosylation of the avermectin core has a notable impact on its physicochemical properties, particularly its polarity and solubility. The addition of the sugar moieties increases the molecule's polarity, which can influence its pharmacokinetic and pharmacodynamic characteristics.

Property22,23-Dihydroavermectin B1a (Glycosylated Form)This compound
Molecular Formula C₄₈H₇₄O₁₄[4]C₃₄H₅₀O₈[5]
Molecular Weight 875.1 g/mol [4]586.8 g/mol [5]
LogP (Octanol-Water Partition Coefficient) ~4.1[4]~3.3[5]
Water Solubility Very low (practically insoluble in water)[4]Presumed to be even lower than the glycosylated form
Melting Point Not specifiedNot specified
Appearance White to yellowish-white crystalline powderNot specified

Biological Activity and Efficacy

The disaccharide portion of ivermectin is crucial for its primary mode of action, which involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[6][7] This leads to an increased influx of chloride ions, causing hyperpolarization and subsequent flaccid paralysis of the parasite.[8][9]

The aglycon, lacking the sugar moieties, exhibits a significantly different biological profile. While it is a potent inhibitor of nematode larval development, it is devoid of the paralytic activity characteristic of ivermectin.[10][11] This suggests that the glycosylation is essential for the high-affinity binding and allosteric modulation of the GluCls that leads to paralysis.

Parameter22,23-Dihydroavermectin B1a (Glycosylated Form)This compound
Primary Mechanism of Action Potentiation of glutamate-gated chloride channels, leading to paralysis.[6][7]Inhibition of nematode larval development; lacks paralytic activity.[10][11]
Anthelmintic Efficacy (in vivo) Highly potentMore than thirtyfold less active than the glycosylated form.
Binding Affinity to C. elegans binding site (qualitative) HighLower than the monosaccharide form.
LC₅₀ vs. Haemonchus contortus (Larval Development Assay) Not specified in direct comparisonUsed to differentiate resistant and susceptible strains.[12]

Signaling Pathway and Mechanism of Action

The differential effects of the glycosylated and aglycon forms of 22,23-dihydroavermectin B1a can be attributed to their distinct interactions with the target glutamate-gated chloride channels.

cluster_glycosylated Glycosylated Form (Ivermectin) cluster_aglycon Aglycon Form Ivermectin Ivermectin (Glycosylated) GluCl_G Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl_G Binds to Binding_G High-Affinity Binding & Allosteric Modulation GluCl_G->Binding_G Results in Channel_Opening Prolonged Channel Opening Binding_G->Channel_Opening Hyperpolarization Hyperpolarization Channel_Opening->Hyperpolarization Leads to Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis Aglycon Aglycon Larval_Target Target in Larval Development Pathway (Putative) Aglycon->Larval_Target Interacts with No_Paralysis No Paralytic Effect Aglycon->No_Paralysis Does not cause Inhibition Inhibition of Developmental Processes Larval_Target->Inhibition

Caption: Comparative mechanism of action of glycosylated and aglycon forms.

Experimental Protocols

Synthesis of this compound

Objective: To hydrolyze the disaccharide unit from ivermectin to obtain the aglycon.

Materials:

  • 22,23-Dihydroavermectin B1a (Ivermectin)

  • Sulfuric acid (H₂SO₄)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate gradient)

Procedure:

  • Dissolve 22,23-dihydroavermectin B1a in methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude aglycon by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure aglycon and concentrate to yield the final product.

  • Confirm the identity and purity of the this compound using analytical techniques such as NMR and mass spectrometry.

start Start: Dissolve Ivermectin in MeOH add_acid Add H₂SO₄ start->add_acid react Stir at Room Temperature (Monitor by TLC) add_acid->react neutralize Neutralize with NaHCO₃ react->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate1 Concentrate wash_dry->concentrate1 purify Silica Gel Chromatography concentrate1->purify concentrate2 Concentrate Pure Fractions purify->concentrate2 end End: Pure Aglycon concentrate2->end

Caption: Workflow for the synthesis of the aglycon from ivermectin.

Nematode Larval Development Assay

Objective: To compare the inhibitory effects of the glycosylated and aglycon forms on the development of nematode larvae.[12][13]

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • 96-well microtiter plates

  • Nutritive medium for larval culture

  • Test compounds (glycosylated and aglycon forms) dissolved in a suitable solvent (e.g., DMSO)

  • Amphotericin B (to prevent fungal growth)

  • Incubator (27-29°C)

  • Inverted microscope

Procedure:

  • Prepare a suspension of nematode eggs in water, cleaned of fecal debris.

  • Add a standardized number of eggs (e.g., 50-100) to each well of a 96-well plate containing nutritive medium and amphotericin B.

  • Prepare serial dilutions of the test compounds (glycosylated and aglycon forms) and add them to the respective wells. Include solvent controls.

  • Incubate the plates at the optimal temperature for larval development (e.g., 27°C) for a period sufficient for eggs to hatch and develop into third-stage larvae (L3) in the control wells (typically 6-7 days).

  • After the incubation period, count the number of eggs, L1, L2, and L3 larvae in each well under an inverted microscope.

  • Calculate the percentage of inhibition of development to the L3 stage for each concentration of the test compounds compared to the solvent control.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) values for both the glycosylated and aglycon forms by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure and compare the effects of the glycosylated and aglycon forms on the activity of glutamate-gated chloride channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).[14][15]

Materials:

  • Cells expressing the target glutamate-gated chloride channels

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope)

  • Borosilicate glass capillaries for pulling patch pipettes

  • External and internal pipette solutions

  • Test compounds (glycosylated and aglycon forms)

  • Glutamate (B1630785) (agonist)

Procedure:

  • Culture the cells expressing the GluCls on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull a patch pipette with a resistance of 3-7 MΩ and fill it with the internal solution.

  • Approach a cell with the pipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -60 mV).

  • Apply glutamate to the cell to elicit a baseline chloride current.

  • Co-apply or pre-apply the test compounds (glycosylated or aglycon form) at various concentrations with glutamate and record the changes in the chloride current.

  • Analyze the data to determine the effect of each compound on the channel's response to glutamate (potentiation or inhibition) and calculate the EC₅₀ (half-maximal effective concentration) for the glycosylated form's potentiation effect.

Conclusion

The glycosylation of 22,23-dihydroavermectin B1a is a critical determinant of its potent anthelmintic activity. The disaccharide moiety is essential for the high-affinity binding to and allosteric modulation of glutamate-gated chloride channels, which results in the characteristic flaccid paralysis of nematodes. In contrast, the aglycon form, while capable of inhibiting larval development, lacks this paralytic effect, rendering it significantly less effective as an anthelmintic agent in vivo. This comparative analysis underscores the importance of the sugar groups in the design and development of effective avermectin-based drugs and provides a foundation for further research into the structure-activity relationships of this important class of compounds. The provided experimental protocols offer a framework for the direct, quantitative comparison of these two molecules in a research setting.

References

A Comparative Guide to the In Vivo and In Vitro Activities of 22,23-Dihydroavermectin B1a Aglycon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 22,23-Dihydroavermectin B1a aglycon, a key metabolite of the widely used anthelmintic ivermectin. We will delve into its in vivo and in vitro performance, supported by experimental data, to elucidate its distinct pharmacological profile compared to its parent compound, ivermectin.

At a Glance: Ivermectin vs. Its Aglycon

This compound is formed by the hydrolysis of the disaccharide unit at the C-13 position of ivermectin. While the core macrocyclic lactone structure responsible for anthelmintic properties is retained, the absence of this sugar moiety significantly alters its biological activity. The primary distinction lies in their effects on nematode motility and larval development. Ivermectin exhibits potent paralytic activity, a hallmark of its mechanism of action, whereas the aglycon derivative is notably devoid of this effect. However, the aglycon retains the ability to inhibit nematode larval development.

Quantitative Comparison of In Vitro Activity

The following table summarizes the comparative in vitro activity of this compound and ivermectin against the gastrointestinal nematode Haemonchus contortus, a significant pathogen in livestock. The data is derived from a Micro-Agar Larval Development Test (MALDT).

CompoundStrain of Haemonchus contortusLC50 (ng/mL) in Larval Development Assay
This compound Ivermectin-Susceptible1.3
Ivermectin-Resistant27.4
Ivermectin Ivermectin-Susceptible2.9
Ivermectin-Resistant11.2

Data sourced from Dolinská et al., 2013.

These results indicate that in a larval development assay, the aglycon is more potent against the susceptible strain of H. contortus than ivermectin. Interestingly, the aglycon also shows a greater ability to differentiate between susceptible and resistant strains, a finding that has implications for resistance monitoring.

Mechanism of Action: The Role of the Disaccharide Moiety

Ivermectin's primary mechanism of action is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the parasite.

The disaccharide at the C-13 position of ivermectin, while not essential for binding to GluCls, is thought to play a crucial role in the allosteric modulation of the channel, leading to its irreversible opening and the characteristic paralytic effect. The absence of this moiety in the aglycon derivative likely alters the binding kinetics and conformational changes induced in the GluCl receptor, thus explaining its inability to cause paralysis while still interfering with other vital processes like larval development.

cluster_Ivermectin Ivermectin cluster_Aglycon This compound IVM Ivermectin (with Disaccharide) GluCl_IVM Glutamate-Gated Chloride Channel IVM->GluCl_IVM Binds and Potentiates Channel_Open_IVM Irreversible Channel Opening GluCl_IVM->Channel_Open_IVM Paralysis Flaccid Paralysis Channel_Open_IVM->Paralysis Aglycon Aglycon (without Disaccharide) GluCl_Aglycon Glutamate-Gated Chloride Channel Aglycon->GluCl_Aglycon Binds Altered_Modulation Altered Channel Modulation GluCl_Aglycon->Altered_Modulation No_Paralysis No Paralysis Altered_Modulation->No_Paralysis Dev_Inhibition Larval Development Inhibition Altered_Modulation->Dev_Inhibition

Caption: Comparative signaling pathways of Ivermectin and its Aglycon.

Experimental Protocols

Micro-Agar Larval Development Test (MALDT)

This in vitro assay assesses the ability of a compound to inhibit the development of nematode eggs to the third-stage larvae (L3).

Materials:

  • 96-well microtiter plates

  • Bacteriological agar (B569324)

  • Yeast extract

  • Earle's balanced salt solution

  • Test compounds (Ivermectin, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Freshly collected nematode eggs (e.g., Haemonchus contortus)

  • Amphotericin B (antifungal agent)

  • Optical microscope

Procedure:

  • Prepare a 2% agar solution and autoclave. Cool to 45-50°C.

  • Prepare serial dilutions of the test compounds.

  • In each well of a 96-well plate, add a small volume of the appropriate drug dilution to the molten agar to achieve the desired final concentrations. Allow the agar to solidify.

  • Isolate nematode eggs from fresh feces using a series of sieves and a flotation method with a saturated salt solution.

  • Wash the eggs and resuspend them in a culture medium containing yeast extract, Earle's salts, and amphotericin B.

  • Adjust the egg concentration to approximately 50-80 eggs per 50 µL.

  • Add 50 µL of the egg suspension to each well of the microtiter plate.

  • Seal the plates and incubate at 25-27°C for 6-7 days.

  • After incubation, count the number of first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well using an inverted microscope.

  • Calculate the percentage of inhibition of development to the L3 stage for each drug concentration compared to the control wells (containing only the solvent).

  • Determine the LC50 value (the concentration that inhibits 50% of larval development) using probit analysis.

cluster_prep Plate Preparation cluster_egg Egg Preparation & Inoculation cluster_analysis Incubation & Analysis A Prepare Agar & Drug Dilutions B Add Drug-Agar Mix to Wells A->B E Add Egg Suspension to Wells C Isolate & Wash Nematode Eggs D Prepare Egg Suspension C->D D->E F Incubate for 6-7 Days E->F G Count Larval Stages (L1, L2, L3) F->G H Calculate % Inhibition & LC50 G->H

Caption: Workflow for the Micro-Agar Larval Development Test (MALDT).

Nematode Motility Assay (using Infrared Tracking)

This in vitro assay quantifies the effect of a compound on the motility of nematodes.

Materials:

  • 96-well microtiter plates

  • Infrared motility tracking system (e.g., WMicroTracker™)

  • Synchronized population of nematodes (e.g., L4 stage Caenorhabditis elegans)

  • Assay buffer (e.g., K saline with 0.015% BSA)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Synchronize a population of nematodes to the desired life stage (e.g., L4 larvae).

  • Wash the worms and resuspend them in the assay buffer.

  • Dispense approximately 60 worms in 80 µL of assay buffer into each well of a 96-well plate.

  • Place the plate in the infrared tracking system and record baseline motility for 30 minutes to normalize the data for each well.

  • Prepare serial dilutions of the test compounds.

  • Add 20 µL of the appropriate drug dilution to each well to reach the final desired concentration (the final volume will be 100 µL). Include solvent-only controls.

  • Immediately begin recording motility using the infrared tracker (B12436777) for a predefined period (e.g., 90 minutes to several hours). The system detects interruptions in infrared microbeams caused by worm movement.

  • The software generates motility data over time for each well.

  • Normalize the motility data against the baseline readings and the solvent control.

  • Plot the percentage of motility inhibition against the drug concentration and determine the EC50 value (the concentration that inhibits 50% of motility).

cluster_prep Preparation cluster_measurement Motility Measurement cluster_analysis Data Analysis A Synchronize & Wash Nematodes B Dispense Worms into 96-well Plate A->B C Record Baseline Motility (30 min) B->C D Add Test Compounds C->D E Record Post-Treatment Motility D->E F Normalize Data E->F G Calculate % Motility Inhibition F->G H Determine EC50 G->H

Caption: Workflow for the Infrared-Based Nematode Motility Assay.

Conclusion

This compound presents a distinct activity profile compared to its parent compound, ivermectin. While it lacks the characteristic paralytic effect due to the absence of the disaccharide moiety, it retains and, in some cases, shows enhanced activity in inhibiting nematode larval development in vitro. This differential activity underscores the critical role of the C-13 disaccharide in the full anthelmintic action of ivermectin and suggests that the aglycon could be a valuable tool for studying the nuances of avermectin (B7782182) resistance and for developing novel parasite control strategies that do not rely solely on paralysis. Further research is warranted to explore the in vivo efficacy of the aglycon and its potential applications in parasitology.

Ivermectin Metabolism: A Comparative Analysis of 22,23-Dihydroavermectin B1a Aglycone and Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance and characteristics of 22,23-Dihydroavermectin B1a aglycone and other key ivermectin metabolites. This document provides a detailed analysis of their biological activities, supported by experimental data and protocols.

Ivermectin, a broad-spectrum antiparasitic agent, undergoes extensive metabolism in the body, leading to the formation of various derivatives. Among these, 22,23-Dihydroavermectin B1a aglycone stands out as a unique degradation product, distinct from the primary metabolites produced through enzymatic pathways. This guide offers a comparative overview of 22,23-Dihydroavermectin B1a aglycone and the major in vivo metabolites of ivermectin, providing valuable insights for research and development in parasitology and pharmacology.

Executive Summary

Ivermectin is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the principal enzyme involved.[1][2] This process generates at least ten metabolites, with 3"-O-demethyl ivermectin (M1), 4a-hydroxy ivermectin (M3), and 3"-O-demethyl, 4-hydroxymethyl ivermectin (M6) being the most prominent.[1][3][4] In contrast, 22,23-Dihydroavermectin B1a aglycone is an acid degradation product formed by the hydrolysis of the disaccharide unit of ivermectin.[5][6] While the primary metabolites retain significant biological activity, in some cases comparable to the parent drug, the aglycone exhibits a different functional profile. This guide delves into these differences, presenting available data on their biological performance and the methodologies used for their characterization.

Comparative Performance Data

The biological activity of ivermectin and its derivatives varies significantly. While the parent drug and its major metabolites demonstrate potent antiparasitic effects, the aglycone's activity is more specific.

CompoundTypePrimary Formation MechanismKey Biological Activity
Ivermectin Parent Drug-Broad-spectrum antiparasitic; acts on glutamate-gated chloride channels causing paralysis.[7]
22,23-Dihydroavermectin B1a aglycone Degradation ProductAcid hydrolysis of the disaccharide unit.[5][6]Inhibits nematode larval development; does not cause paralysis.[5][6]
3"-O-demethyl ivermectin (M1) MetaboliteHepatic metabolism (primarily CYP3A4).[1][3][8]Mosquito-lethal effect similar to ivermectin.[9][10]
4a-hydroxy ivermectin (M3) MetaboliteHepatic metabolism (primarily CYP3A4).[1][3][8]Mosquito-lethal effect similar to ivermectin.[9][10]
3"-O-demethyl, 4-hydroxymethyl ivermectin (M6) MetaboliteHepatic metabolism (primarily CYP3A4).[1][3][8]Mosquito-lethal effect similar to ivermectin.[9][10]

Experimental Protocols

Accurate identification and quantification of ivermectin and its metabolites are crucial for research. The following are generalized protocols based on commonly used analytical techniques.

Extraction of Ivermectin and Metabolites from Plasma

This protocol outlines a typical solid-phase extraction (SPE) method for isolating ivermectin and its metabolites from plasma samples for subsequent analysis by LC-MS/MS.

Materials:

Procedure:

  • Protein Precipitation: To 1 mL of plasma, add 2 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the quantification of ivermectin.

Instrumentation:

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection:

    • Fluorescence: Excitation at 365 nm and emission at 475 nm (often requires derivatization).[11]

    • UV: Detection at a wavelength of 245 nm.

Derivatization for Fluorescence Detection (Pre-column):

  • The dried extract is reconstituted in a solution of N-methylimidazole in acetonitrile.

  • Trifluoroacetic anhydride (B1165640) in acetonitrile is added.

  • The mixture is incubated to form a fluorescent derivative.

  • The reaction is stopped, and the sample is injected into the HPLC system.

Visualizing Metabolic Pathways and Workflows

To better understand the relationships between ivermectin and its derivatives, as well as the analytical processes, the following diagrams are provided.

Caption: Metabolic fate of Ivermectin.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE LCMS LC-MS/MS Analysis SPE->LCMS Identification & Quantification HPLC HPLC Analysis SPE->HPLC Quantification

Caption: Analytical workflow for ivermectin metabolites.

Conclusion

The distinction between 22,23-Dihydroavermectin B1a aglycone and the primary metabolites of ivermectin is critical for understanding the overall pharmacological profile of ivermectin administration. While the aglycone represents a degradation product with a more limited and specific biological activity, the major metabolites, such as M1, M3, and M6, contribute significantly to the prolonged antiparasitic effects observed in vivo, particularly their mosquitocidal properties. Further research into the specific activities and potencies of all ivermectin derivatives will continue to enhance our ability to utilize this important therapeutic agent effectively.

References

Unraveling the Potency of Ivermectin's Core: A Comparative Guide to the Structure-Activity Relationship of 22,23-Dihydroavermectin B1a Aglycon Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the intricate world of antiparasitic agents, understanding the precise relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 22,23-dihydroavermectin B1a aglycon analogs, delving into how modifications to the core structure of ivermectin influence its efficacy. By presenting quantitative data, detailed experimental protocols, and visual representations of key relationships, this document serves as a critical resource for the rational design of novel, more potent antiparasitic drugs.

The avermectin (B7782182) family, macrocyclic lactones derived from the fermentation of Streptomyces avermitilis, has revolutionized animal and human health through its potent anthelmintic and insecticidal properties.[1][2] Ivermectin, a derivative of avermectin B1, is a cornerstone of this class.[3] While much research has focused on the glycosylated forms of these molecules, recent investigations have turned to the aglycon core, specifically that of 22,23-dihydroavermectin B1a, to explore the fundamental structural requirements for bioactivity.

The central hypothesis guiding this research is that the disaccharide moiety at the C-13 position, while influential, may not be essential for activity, and that modifications to the aglycon itself can lead to analogs with retained or even enhanced potency against various pests.[4][5] This guide will explore the existing data to shed light on this hypothesis.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is typically assessed against a range of relevant agricultural and veterinary pests. Key among these are mites (acaricidal activity), insects (insecticidal activity), and nematodes (anthelmintic activity). The following tables summarize the available quantitative data, primarily focusing on the half-maximal lethal concentration (LC50), which represents the concentration of a compound required to kill 50% of a test population.

Acaricidal Activity against Tetranychus cinnabarinus (Carmine Spider Mite)
CompoundModification(s)LC50 (µM)[1][6]Fold Change vs. Avermectin B1a
Avermectin B1a (Reference)-0.0131.0
Aglycon & Monosaccharide Derivatives
Ivermectin AglyconeRemoval of disaccharide>100>7692x less active
Ivermectin MonosaccharideRemoval of one oleandrose (B1235672) unit0.0251.9x less active
C-13 Modified Aglycon Analogs
13-O-(2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl)Aglycone + Acetylated Rhamnose at C-130.0052.6x more active
13-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)Aglycone + Acetylated Glucose at C-130.0026.5x more active
Insecticidal Activity against Aphis craccivora (Cowpea Aphid)
CompoundModification(s)LC50 (µM)[1][6]Fold Change vs. Avermectin B1a
Avermectin B1a (Reference)-52.2341.0
C-13 Modified Glycosylated Analogs
4”-O-Pivaloyl-Avermectin B1aPivaloyl group at 4” position7.7446.7x more active
4”-O-Succinyl-Avermectin B1aSuccinyl group at 4” position5.6349.3x more active
4”-O-(N-acetylglycyl)-Avermectin B1aN-acetylglycyl at 4” position6.8097.7x more active
4”-O-(Dimethylcarbamoyl)-Avermectin B1aDimethylcarbamoyl at 4” position7.9396.6x more active

Note: Data for aglycon analogs against Aphis craccivora is limited in the reviewed literature, highlighting a gap in current research.

Key Structure-Activity Relationship Insights

The data presented reveals several critical insights into the SAR of this compound analogs:

  • The Role of the C-13 Substituent: Complete removal of the disaccharide at the C-13 position to yield the aglycone leads to a dramatic loss of acaricidal activity, with one study reporting the aglycones to be over thirtyfold less active.[5] However, the monosaccharide derivative retains significant potency, suggesting that at least one sugar moiety is crucial for high activity against mites.

  • Modification of the Sugar Moiety: Interestingly, while the complete aglycone is largely inactive, attaching different acetylated sugar moieties back to the C-13 position of the aglycon can restore and even significantly enhance acaricidal activity.[1][6] This indicates that the nature of the glycosylation at C-13 is a key determinant of potency.

  • Enhancing Insecticidal Activity: For insecticidal activity against aphids, modifications to the existing disaccharide, specifically at the 4”-position, have been shown to substantially increase potency.[1][6] This suggests that while the core aglycon structure is important, peripheral modifications to the glycosidic portion can fine-tune the compound's interaction with insect-specific targets.

  • Contradictory Findings: It is important to note the conflicting reports on the activity of aglycones. While older literature suggests a significant drop in activity,[5] more recent studies on avermectin B2a aglycon derivatives (a close structural relative) have shown that these compounds can retain good insecticidal and acaricidal properties. This discrepancy underscores the need for further systematic investigation of this compound analogs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key bioassays are provided below.

Synthesis of 22,23-Dihydroavermectin B1a Aglycone

The aglycone is typically prepared by the hydrolysis of the disaccharide unit from ivermectin. A common method involves treating ivermectin with a solution of sulfuric acid in methanol.[7][8] The reaction mixture is stirred for several hours, after which the product is extracted, purified by chromatography, and its structure confirmed by spectroscopic methods such as 1H NMR and mass spectrometry.

Acaricidal Bioassay against Tetranychus cinnabarinus

The leaf-dip bioassay is a standard method for evaluating acaricidal activity.

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of graded concentrations.

  • Treatment of Leaf Discs: Leaf discs (e.g., from bean or cotton plants) are dipped into the test solutions for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control discs are dipped in a solution containing only the solvent and surfactant.

  • Infestation: Once dry, the treated leaf discs are placed on moist filter paper in petri dishes. A specific number of adult female mites (e.g., 20-30) are then transferred onto each leaf disc.

  • Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and light for a specified period (e.g., 24-48 hours).

  • Mortality Assessment: After the incubation period, the number of dead mites on each leaf disc is counted under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC50 values and their 95% confidence intervals are then calculated using probit analysis.

Insecticidal Bioassay against Aphis craccivora

A systemic uptake or leaf-dip bioassay is commonly used for aphids.

  • Plant Preparation: Young host plants (e.g., fava bean seedlings) are grown to a suitable size.

  • Treatment: For a systemic assay, the roots of the plants are immersed in the test solutions for a defined period, allowing the compound to be absorbed and translocated. For a leaf-dip assay, excised leaves are dipped in the test solutions as described for the acaricidal assay.

  • Infestation: A known number of adult apterous (wingless) aphids (e.g., 20-30) are carefully placed on the treated leaves or plants.

  • Incubation: The infested plants or leaves are kept in a controlled environment for a set duration (e.g., 48-72 hours).

  • Mortality Assessment: The number of dead aphids is recorded. Aphids that are immobile and do not respond to gentle probing are considered dead.

  • Data Analysis: The LC50 values are calculated as described for the acaricidal bioassay.

Visualizing the Structure-Activity Landscape

To better illustrate the relationships between structural modifications and biological activity, the following diagrams are provided.

SAR_Acaricidal_Activity cluster_activity Acaricidal Activity vs. T. cinnabarinus cluster_structure Structural Features at C-13 High Activity High Activity Moderate Activity Moderate Activity Low Activity Low Activity Disaccharide Disaccharide Disaccharide->High Activity Avermectin B1a (Reference) Monosaccharide Monosaccharide Monosaccharide->Moderate Activity Retains significant activity Aglycone Aglycone Aglycone->Low Activity Drastic loss of activity Aglycone + Modified Sugar Aglycone + Modified Sugar Aglycone + Modified Sugar->High Activity Activity restored and enhanced

Caption: Acaricidal activity of C-13 modified analogs.

Experimental_Workflow_Acaricidal_Assay A Prepare Test Solutions (Graded Concentrations) B Leaf-Dip Treatment A->B C Air Dry Leaf Discs B->C D Infest with Mites C->D E Incubate (24-48h) D->E F Assess Mortality E->F G Data Analysis (LC50) F->G

Caption: Workflow for the acaricidal leaf-dip bioassay.

Conclusion and Future Directions

The exploration of this compound analogs reveals a complex and promising landscape for the development of new antiparasitic agents. While the complete removal of the C-13 disaccharide is generally detrimental to activity, the potential to restore and even surpass the potency of the parent compound through the attachment of novel sugar moieties to the aglycon is a significant finding. Furthermore, modifications to the existing sugar portion in the glycosylated molecule can dramatically enhance insecticidal efficacy.

Future research should focus on a more systematic exploration of a wider range of aglycon analogs with diverse substituents at various positions, not limited to C-13. A critical area of investigation is to resolve the conflicting reports on the intrinsic activity of the aglycone itself. Expanding the biological evaluation of these analogs against a broader spectrum of pests, including resistant strains, will be crucial in identifying candidates with superior profiles. The detailed experimental protocols provided herein offer a standardized framework for such future investigations, ensuring the generation of comparable and reliable data. Ultimately, a deeper understanding of the structure-activity relationships of the avermectin aglycon core will pave the way for the design of next-generation parasiticides with improved efficacy and selectivity.

References

A Comparative Analysis of 22,23-Dihydroavermectin B1a Aglycon and Leading Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of 22,23-dihydroavermectin B1a aglycon against established anthelmintic agents: ivermectin, moxidectin (B1677422), albendazole (B1665689), and levamisole. The information presented herein is intended to support research and development efforts in the field of parasitology by offering a comparative overview of efficacy, mechanisms of action, and experimental evaluation.

Executive Summary

This compound, a derivative of the potent anthelmintic ivermectin, presents a unique profile in its activity against nematodes. Unlike its parent compound, which induces paralysis, the aglycon form has been noted to inhibit larval development without causing paralytic effects[1]. This suggests a potentially different or more nuanced mechanism of action. This guide will delve into the available data for the aglycon and provide a broader comparison with major classes of anthelmintics, offering context for its potential role in parasite control.

Data Presentation: Comparative Efficacy

The following table summarizes the efficacy of 22,23-dihydroavermectin B1 (the parent compound of the aglycon) and other key anthelmintics against various nematode species. It is important to note that direct, peer-reviewed comparative efficacy data for the aglycon form is limited. The data for 22,23-dihydroavermectin B1 is presented as a proxy for the avermectin (B7782182) class.

AnthelminticTarget Parasite(s)DosageEfficacy (% Reduction)Host SpeciesReference
22,23-Dihydroavermectin B1 Haemonchus contortus, Ostertagia ostertagi, Trichostrongylus axei, Cooperia oncophora, etc.200 µg/kg (oral)99.7%Calves[2]
Haemonchus contortus, Ostertagia ostertagi, Trichostrongylus axei, Cooperia oncophora, etc.200 µg/kg (subcutaneous)98.8%Calves[2]
Ivermectin Haemonchus contortus (resistant strain)0.2 mg/kg29.1%Sheep[3]
Moxidectin Haemonchus contortus (ivermectin-resistant)0.2 mg/kg99.98%Sheep[3]
Haemonchus contortus, Teladorsagia circumcincta, etc.0.2 mg/kg (injectable)>80% (residual efficacy at 35 days)Sheep[4]
Albendazole Ascaris lumbricoides400 mg (single dose)95% (Cure Rate)Humans[5][6]
Hookworm (Ancylostoma duodenale)400 mg (single dose)92% (Cure Rate)Humans[5][6]
Hookworm (Necator americanus)400 mg (single dose)75% (Cure Rate)Humans[5][6]
Trichuris trichiura400 mg (single dose)48% (Cure Rate)Humans[5][6]
Levamisole Haemonchus contortus (multi-resistant)Not specified99.59%Sheep[3]
Gastrointestinal nematodes10 mg/kg (dermal)High efficacy against various speciesCalves[7]

Mechanisms of Action: A Comparative Overview

The primary mechanisms of action for these anthelmintics are distinct, targeting different aspects of nematode physiology.

  • This compound and Avermectins (Ivermectin, Moxidectin): The parent compound, ivermectin, and other macrocyclic lactones like moxidectin, act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[8][9][10] This binding locks the channels in an open state, leading to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the parasite.[8][11] While the aglycon of 22,23-dihydroavermectin B1a does not appear to cause paralysis, its inhibitory effect on larval development suggests a possible alternative interaction with GluCls or other molecular targets.[1]

  • Albendazole (Benzimidazoles): Albendazole and other benzimidazoles exert their anthelmintic effect by binding to β-tubulin, a key protein component of microtubules.[12][13][14] This binding inhibits the polymerization of microtubules, disrupting essential cellular processes in the parasite such as cell division, motility, and nutrient uptake, ultimately leading to its death.[15]

  • Levamisole (Imidazothiazoles): Levamisole is a selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematode muscle cells.[16][17] Its binding to these receptors causes a continuous stimulation of the muscles, leading to spastic paralysis and subsequent expulsion of the worms from the host.[16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways targeted by these anthelmintics and a general workflow for their evaluation.

Anthelmintic_Mechanisms cluster_Avermectin Avermectins (Ivermectin, Moxidectin) cluster_Aglycon This compound cluster_Benzimidazole Benzimidazoles (Albendazole) cluster_Imidazothiazole Imidazothiazoles (Levamisole) Avermectin Ivermectin / Moxidectin GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds and Activates Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Increases Cl- Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Aglycon Aglycon LarvalTarget Unknown Target(s) in Larvae Aglycon->LarvalTarget Interacts with Inhibition Inhibition of Larval Development LarvalTarget->Inhibition Albendazole Albendazole BetaTubulin β-Tubulin Albendazole->BetaTubulin Binds to Microtubule Microtubule Disruption BetaTubulin->Microtubule Inhibits Polymerization CellDeath Cellular Dysfunction & Death Microtubule->CellDeath Levamisole Levamisole nAChR Nicotinic Acetylcholine Receptor (nAChR) Levamisole->nAChR Agonist Depolarization Depolarization nAChR->Depolarization Opens Cation Channel SpasticParalysis Spastic Paralysis Depolarization->SpasticParalysis

Caption: Comparative mechanisms of action of major anthelmintic classes.

Anthelmintic_Testing_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies AdultMotility Adult Motility Assay LarvalDevelopment Larval Development Assay EggHatch Egg Hatch Assay RodentModel Rodent Model Infection (e.g., mice, gerbils) FecalEggCount Fecal Egg Count Reduction Test (FECRT) RodentModel->FecalEggCount WormBurden Worm Burden Reduction RodentModel->WormBurden LivestockModel Target Host Model (e.g., sheep, cattle) LivestockModel->FecalEggCount LivestockModel->WormBurden Start Compound Synthesis/ Isolation InVitroScreening Primary In Vitro Screening Start->InVitroScreening InVitroScreening->AdultMotility InVitroScreening->LarvalDevelopment InVitroScreening->EggHatch InVivoEfficacy In Vivo Efficacy Testing InVitroScreening->InVivoEfficacy Active Compounds InVivoEfficacy->RodentModel InVivoEfficacy->LivestockModel PKPD Pharmacokinetics/ Pharmacodynamics InVivoEfficacy->PKPD Toxicology Toxicology Studies InVivoEfficacy->Toxicology LeadOptimization Lead Optimization PKPD->LeadOptimization Toxicology->LeadOptimization

Caption: General experimental workflow for anthelmintic drug discovery.

Experimental Protocols

In Vitro Assays

1. Adult Motility Assay:

  • Objective: To assess the direct effect of a compound on the viability and motility of adult worms.

  • Procedure:

    • Collect adult nematodes (e.g., Haemonchus contortus from sheep abomasa or Pheretima posthuma as a model) and wash them in a suitable buffer (e.g., Phosphate Buffered Saline, PBS) at 37°C.[18][19]

    • Prepare different concentrations of the test compound and reference standards (e.g., albendazole, levamisole) in a multi-well plate or petri dish.[20][21]

    • Place a set number of worms (e.g., 5-10) into each well.[19][20]

    • Incubate at 37°C and observe the motility of the worms at regular intervals (e.g., every 30 minutes for several hours).

    • Record the time to paralysis (cessation of movement upon gentle prodding) and death (complete lack of motility and often a straight, flaccid appearance).[20]

2. Larval Development Assay (LDA):

  • Objective: To determine the inhibitory effect of a compound on the development of nematode larvae.

  • Procedure:

    • Recover nematode eggs from the feces of an infected host.

    • Sterilize and hatch the eggs to obtain first-stage larvae (L1).

    • Dispense a known number of L1 larvae into a 96-well plate containing a nutrient medium.

    • Add various concentrations of the test compound and controls to the wells.

    • Incubate the plates for a period that allows development to the third-stage larvae (L3) in the control wells (typically 6-7 days).

    • Add an indicator (e.g., Lugol's iodine) to stop development and stain the larvae.

    • Count the number of L1, L2, and L3 larvae in each well under a microscope to determine the extent of developmental inhibition.

3. Egg Hatch Assay (EHA):

  • Objective: To evaluate the ovicidal activity of a compound.

  • Procedure:

    • Collect fresh nematode eggs from fecal samples.

    • Suspend the eggs in a solution containing various concentrations of the test compound in a multi-well plate.

    • Incubate at an appropriate temperature (e.g., 27°C) for 48 hours.

    • Count the number of hatched larvae and unhatched eggs in each well.

    • Calculate the percentage of egg hatch inhibition compared to the negative control.

In Vivo Models

1. Rodent Model (e.g., Syphacia obvelata in mice):

  • Objective: To assess the in vivo efficacy of a compound in a controlled laboratory setting.[22]

  • Procedure:

    • Infect laboratory mice with a known number of infective nematode eggs or larvae (e.g., Syphacia obvelata).[22]

    • After a pre-patent period to allow the infection to establish, treat groups of mice with the test compound at various doses, a placebo (vehicle control), and a positive control drug.[22]

    • Administer the treatment via a relevant route (e.g., oral gavage).

    • After the treatment period, collect fecal samples to determine the reduction in fecal egg count (FEC).

    • At the end of the study, euthanize the animals and recover and count the remaining adult worms from the relevant organ (e.g., intestine) to determine the percentage reduction in worm burden.[22][23][24]

2. Target Animal Model (e.g., Sheep infected with Haemonchus contortus):

  • Objective: To evaluate the efficacy of a compound in a target host species with a naturally or experimentally induced infection.

  • Procedure:

    • Select animals with a confirmed natural infection of the target parasite or experimentally infect parasite-naive animals.

    • Divide the animals into treatment groups: vehicle control, positive control (a known effective anthelmintic), and various doses of the test compound.

    • Collect pre-treatment fecal samples to establish baseline egg counts.

    • Administer the treatments.

    • Collect post-treatment fecal samples at specified intervals (e.g., 7, 14, and 21 days) to perform a Fecal Egg Count Reduction Test (FECRT).

    • Optionally, a controlled efficacy study can be performed where animals are necropsied at the end of the trial to determine the actual worm burden reduction.

Conclusion

This compound represents an interesting molecule for further investigation due to its non-paralytic, larval development-inhibiting activity. This contrasts with the paralytic mode of action of its parent compound, ivermectin, and other major anthelmintic classes. While direct comparative efficacy data for the aglycon is not yet widely available, this guide provides a framework for its evaluation against established anthelmintics. The detailed experimental protocols and comparative data on market-leading compounds offer a valuable resource for researchers aiming to characterize novel anthelmintic candidates and understand their place within the broader landscape of parasite control. Further research into the specific molecular targets and in vivo efficacy of this compound is warranted to fully elucidate its potential.

References

Safety Operating Guide

Navigating the Disposal of 22,23-Dihydroavermectin B1a Aglycon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 22,23-Dihydroavermectin B1a aglycon, a key compound in parasiticide research.

This compound is an acid degradation product and a known impurity of the widely used antiparasitic agent, ivermectin.[1][2] While a Safety Data Sheet (SDS) for the aglycon itself may not classify it as hazardous under the Globally Harmonized System (GHS), it is imperative to handle it with the same precautions as its parent compound, ivermectin, due to structural similarities and a lack of extensive, independent toxicity data for the aglycon. The SDS for ivermectin indicates severe hazards, including being fatal if swallowed, toxic in contact with skin, suspected of causing cancer, potentially damaging to fertility or the unborn child, and very toxic to aquatic life.[3] Therefore, a conservative approach to its handling and disposal is essential to ensure personnel safety and environmental protection.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the significant hazards associated with the parent compound, ivermectin, all personnel handling this compound must adhere to strict safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against skin contact.

  • Respiratory Protection: In cases where aerosols or dust may be generated, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure all necessary PPE is worn.

  • Contain the Spill: For liquid spills, use absorbent pads or other inert materials to contain the spread. For solid spills, carefully scoop the material to avoid generating dust.

  • Clean and Decontaminate: Clean the spill area with a suitable solvent (e.g., methanol (B129727) or ethanol), followed by soap and water. All materials used for cleanup should be treated as hazardous waste.

  • Dispose of Cleanup Materials: Place all contaminated materials, including absorbent pads and used PPE, in a sealed, labeled hazardous waste container for proper disposal.

III. Disposal Procedures

Due to the environmental toxicity of avermectin (B7782182) compounds, direct disposal into sanitary sewer systems or regular trash is strictly prohibited. The recommended primary method of disposal is through a licensed hazardous waste management company via incineration. However, for small quantities typically used in a laboratory setting, chemical inactivation prior to disposal can be an effective method to mitigate the compound's hazardous properties.

Avermectins are known to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][5][6][7] The following protocols are based on forced degradation studies of ivermectin and can be adapted for the inactivation of this compound.

A. Alkaline Hydrolysis:

This procedure utilizes a strong base to hydrolyze the lactone ring of the macrocyclic structure, a key feature of avermectins.

  • Protocol:

    • Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).

    • Dissolve the this compound waste in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).

    • Slowly add an equal volume of the 1 M NaOH solution to the dissolved waste.

    • Allow the mixture to react for a minimum of 24 hours at room temperature in a sealed, properly labeled container within a fume hood.

    • After the reaction period, neutralize the solution with an appropriate amount of hydrochloric acid (HCl).

    • The neutralized solution should be collected in a designated hazardous waste container for final disposal by a licensed waste management company.

B. Oxidative Degradation:

This method employs a strong oxidizing agent to break down the molecule.

  • Protocol:

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂).

    • Dissolve the this compound waste in a compatible solvent.

    • Add the 3% H₂O₂ solution to the waste mixture.

    • Allow the reaction to proceed for at least 24 hours in a sealed, labeled container in a fume hood.

    • Collect the resulting solution in a hazardous waste container for final disposal.

C. Final Disposal of Treated and Untreated Waste:

All waste streams, whether chemically treated or not, must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemically compatible hazardous waste containers.

    • Label the container with "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety (EHS) department.

  • Professional Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste contractor.

    • The preferred method of final disposal is high-temperature incineration.

IV. Quantitative Data for Disposal Protocols

ParameterAlkaline HydrolysisOxidative Degradation
Reagent Sodium Hydroxide (NaOH)Hydrogen Peroxide (H₂O₂)
Concentration 1 M3%
Reaction Time ≥ 24 hours≥ 24 hours
Temperature Room TemperatureRoom Temperature

V. Experimental Workflow and Decision-Making

The following diagrams illustrate the procedural workflow for handling and disposing of this compound.

Disposal_Workflow cluster_handling Safe Handling cluster_disposal_path Disposal Pathway handling Handle with appropriate PPE (Gloves, Eye Protection, Lab Coat) start Waste Generated decision Small Quantity for In-Lab Inactivation? start->decision inactivation Chemical Inactivation (Alkaline Hydrolysis or Oxidation) decision->inactivation Yes collection Collect in Labeled Hazardous Waste Container decision->collection No inactivation->collection final_disposal Dispose via Licensed Hazardous Waste Vendor (Incineration) collection->final_disposal

Caption: Disposal workflow for this compound.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Absorbent pads or careful scooping) ppe->contain clean Clean and Decontaminate Area contain->clean dispose Dispose of Cleanup Materials as Hazardous Waste clean->dispose report Report Incident to EHS dispose->report

Caption: Spill response plan for this compound.

References

Personal protective equipment for handling 22,23-Dihydroavermectin B1a aglycon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 22,23-Dihydroavermectin B1a aglycon in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound may not classify the substance as hazardous under the Globally Harmonized System (GHS), a conservative approach is warranted due to its relationship to the potent anthelmintic agent, Ivermectin, and its classification as an Active Pharmaceutical Ingredient (API).[1] The principle of "as low as reasonably practicable" (ALARP) exposure should be followed.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves. Consider double-gloving.[2]To prevent skin contact. The specific glove material has not been tested for this compound, so erring on the side of caution with standard laboratory chemical-resistant gloves is prudent.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.
Body Covering A lab coat or a disposable gown.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher respirator.Recommended when handling the powder outside of a containment system (e.g., fume hood, glove box) to prevent inhalation of aerosolized particles.

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.[1]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing tools, solvents, and waste containers, are within the designated area.

  • Review SDS: Always review the latest version of the Safety Data Sheet (SDS) before handling the compound.

2.2. Weighing and Aliquoting (Powder Form):

  • Don PPE: Put on all required PPE as listed in the table above.

  • Containment: Perform all weighing and handling of the solid compound within a certified chemical fume hood or a balance enclosure to control dust.

  • Minimize Dust: Handle the powder gently to avoid creating dust. Use appropriate tools, such as a chemical spatula.

  • Aliquoting: If preparing stock solutions, do so immediately after weighing within the containment area.

2.3. Solution Preparation:

  • Solvent Selection: Refer to solubility data for appropriate solvents. Common solvents for related compounds include DMSO, methanol, and ethanol.

  • Dissolving: Add the solvent to the weighed powder in a closed container (e.g., a vial with a cap). Mix gently until fully dissolved.

2.4. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol).

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

3.1. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., weigh boats, pipette tips, gloves, gowns) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.

3.2. Waste Disposal:

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

prep Preparation - Designate work area (fume hood) - Gather all materials and PPE - Review SDS ppe Don PPE - Lab coat/gown - Nitrile gloves (double-glove) - Safety glasses/goggles - Respirator (if needed) prep->ppe Step 1 handling Handling (in containment) - Weigh powder - Prepare solutions ppe->handling Step 2 decon Decontamination - Clean work surfaces - Clean equipment handling->decon Step 3 waste Waste Segregation - Collect solid and liquid waste in separate, labeled containers decon->waste Step 4 doff Doff PPE - Remove gloves, gown, eye protection waste->doff Step 5 dispose Final Disposal - Transfer waste to EHS for proper disposal waste->dispose wash Hand Washing - Thoroughly wash hands with soap and water doff->wash Step 6

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.